Technical Documentation Center

2-(aminomethyl)hexanoic Acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(aminomethyl)hexanoic Acid
  • CAS: 104883-55-8

Core Science & Biosynthesis

Foundational

Technical Comparative Analysis: Structural Pharmacology of Pregabalin and 2-(Aminomethyl)hexanoic Acid

The following technical guide provides an in-depth structural and pharmacological analysis of Pregabalin compared to its -amino analog, 2-(aminomethyl)hexanoic acid. This analysis focuses on the critical impact of regioi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and pharmacological analysis of Pregabalin compared to its


-amino analog, 2-(aminomethyl)hexanoic acid. This analysis focuses on the critical impact of regioisomerism (gamma- vs. beta-amino spacing) and alkyl chain branching on drug efficacy.

Executive Summary

This guide dissects the structural activity relationship (SAR) between Pregabalin (a blockbuster anticonvulsant) and 2-(aminomethyl)hexanoic acid (a structural analog). While both molecules share a hexanoic acid backbone and a primary amine, they diverge fundamentally in amino-spacing (


 vs. 

) and lipophilic branching (isobutyl vs. n-butyl).

This structural divergence dictates their pharmacological fate:

  • Pregabalin: A

    
    -amino acid with optimized spacing for the 
    
    
    
    subunit of Voltage-Gated Calcium Channels (VGCC).[1]
  • 2-(Aminomethyl)hexanoic acid: A

    
    -amino acid analog. Its altered charge separation and lack of the 5-methyl branch render it pharmacologically distinct, primarily serving as a negative control in SAR studies or a precursor in 
    
    
    
    -peptide synthesis.

Structural Elucidation & Physicochemical Properties

The core difference lies in the "pharmacophore backbone." Pregabalin mimics the neurotransmitter GABA (


-aminobutyric acid) with a specific 3-isobutyl substitution to enhance blood-brain barrier (BBB) penetration via the L-type amino acid transporter (LAT1). The analog, 2-(aminomethyl)hexanoic acid, represents a "contracted" scaffold where the amine is closer to the carboxylic acid.
Comparative Physicochemical Data
FeaturePregabalin 2-(Aminomethyl)hexanoic Acid
IUPAC Name (3S)-3-(aminomethyl)-5-methylhexanoic acid2-(aminomethyl)hexanoic acid
Class

-Amino Acid (GABA Analog)

-Amino Acid
Molecular Formula


Molecular Weight 159.23 g/mol 145.20 g/mol
Chirality (S)-Enantiomer (Active)Racemic or (S/R) specific
Amine Position C3-Substitution (Gamma spacing)C2-Substitution (Beta spacing)
Hydrophobic Tail Isobutyl (Branched, Bulky)n-Butyl (Linear)
LogP (Calc) ~1.3~0.8 (Less lipophilic)
Target

Subunit (VGCC)
Low/No Affinity for

3D Conformational Impact
  • Pregabalin: The C3-substitution allows the molecule to adopt a folded conformation that superimposes with L-leucine, facilitating transport via LAT1 . The distance between the charged ammonium and carboxylate groups is approximately 4.5–5.5 Å, ideal for the

    
     binding pocket.
    
  • 2-(Aminomethyl)hexanoic acid: The C2-substitution shortens the distance between the ionic heads (ammonium and carboxylate). This "beta-spacing" creates a rigidified electrostatic clamp that fails to span the requisite binding residues (Arg217) in the

    
     subunit.
    

Synthetic Pathways & Impurity Profiling

Understanding the synthesis distinguishes whether the analog is a byproduct or a distinct entity.

A. Pregabalin Synthesis (Asymmetric)

Pregabalin is typically synthesized via a Knoevenagel Condensation followed by asymmetric hydrogenation or enzymatic resolution.

B. 2-(Aminomethyl)hexanoic Acid Synthesis

This molecule is synthesized via Cyanoacetate Alkylation , a route distinct from Pregabalin. It is generally not a process impurity of Pregabalin but a structural probe used in research.

Synthesis Workflow Diagram (Graphviz)

SynthesisComparison cluster_Pregabalin Pregabalin Synthesis (Gamma-Amino) cluster_Analog 2-(Aminomethyl)hexanoic Acid Synthesis (Beta-Amino) P1 Isovaleraldehyde + Diethyl Malonate P2 Knoevenagel Condensation (Formation of alpha,beta-unsaturated ester) P1->P2 P3 Cyanide Addition (Michael Addition) P2->P3 P4 Decarboxylation & Hydrolysis P3->P4 P5 Chemical/Enzymatic Resolution P4->P5 P_Final PREGABALIN (3S)-3-(aminomethyl)-5-methylhexanoic acid P5->P_Final A1 Ethyl Cyanoacetate + Butyl Bromide A2 Alkylation (Formation of Ethyl 2-cyanohexanoate) A1->A2 A3 Catalytic Hydrogenation (Reduction of -CN to -CH2NH2) A2->A3 A4 Ester Hydrolysis A3->A4 A_Final 2-(AMINOMETHYL)HEXANOIC ACID (Beta-Amino Analog) A4->A_Final

Caption: Comparative synthetic routes illustrating the divergence in precursor selection (Isovaleraldehyde vs. Butyl Bromide) and reaction sequence, resulting in Gamma vs. Beta amino substitution.

Pharmacological Divergence (Mechanism of Action)

The clinical efficacy of Pregabalin relies on a "Trojan Horse" mechanism. It mimics L-leucine to cross the BBB via LAT1, then mimics GABA to bind


.
The "Gamma-Spacing" Rule

Research indicates that high-affinity binding to the


 subunit requires a specific spatial arrangement of the zwitterionic pair.
  • Pregabalin (

    
    ):  The 3-carbon separation allows the molecule to adopt a gauche conformation, perfectly bridging the binding site residues.
    
  • 2-(Aminomethyl)hexanoic acid (

    
    ):  The 2-carbon separation is too short. The molecule cannot extend sufficiently to bridge the receptor pocket, resulting in negligible affinity.
    

Signaling & Transport Pathway Diagram (Graphviz)

MOA Blood Systemic Circulation Pregabalin Pregabalin (Gamma-Spacer) Blood->Pregabalin Analog 2-(Aminomethyl)hexanoic Acid (Beta-Spacer) Blood->Analog BBB Blood-Brain Barrier LAT1 LAT1 Transporter (SLC7A5) Cytosol Neuronal Cytosol LAT1->Cytosol Transport VGCC Presynaptic VGCC (Alpha2-Delta Subunit) Cytosol->VGCC Pregabalin Binds Alpha2-Delta Vesicles Synaptic Vesicles (Glutamate/Substance P) VGCC->Vesicles Reduces Ca2+ Influx Release Neurotransmitter Release (Attenuated) Vesicles->Release Pregabalin->LAT1 High Affinity (Leucine Mimic) Analog->LAT1 Low/No Affinity (Steric Mismatch) Analog->VGCC No Binding (Spacer too short)

Caption: Mechanism of Action illustrating the critical role of LAT1 transport and Alpha2-Delta binding, both of which favor the Gamma-amino structure of Pregabalin over the Beta-amino analog.

Experimental Protocols

Protocol A: Analytical Separation (HPLC)

To distinguish these analogs (e.g., in a cross-contamination scenario), a reverse-phase HPLC method utilizing ion-pairing agents is required due to their zwitterionic nature.

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 0-5 min (5% B), 5-15 min (5% -> 40% B).

  • Detection: UV at 210 nm (low sensitivity) or CAD (Charged Aerosol Detection) for high sensitivity.

  • Differentiation:

    • 2-(Aminomethyl)hexanoic acid: Elutes earlier (lower lipophilicity, LogP ~0.8).

    • Pregabalin: Elutes later (higher lipophilicity due to isobutyl group, LogP ~1.3).

Protocol B: Synthesis of 2-(Aminomethyl)hexanoic Acid (Reference Standard)

Note: This protocol is for generating the beta-amino analog for SAR comparison.

  • Reagents: Ethyl cyanoacetate (1.0 eq), 1-Bromobutane (1.1 eq), Sodium ethoxide (1.2 eq), Ethanol.

  • Alkylation:

    • Dissolve NaOEt in ethanol. Add ethyl cyanoacetate at 0°C.

    • Add 1-bromobutane dropwise. Reflux for 4 hours.

    • Workup: Evaporate solvent, partition between water/DCM. Isolate Ethyl 2-cyanohexanoate .

  • Reduction:

    • Dissolve intermediate in acetic acid/ethanol.

    • Hydrogenate over PtO2 (Adam's catalyst) or Raney Nickel at 50 psi

      
      .
      
    • Yields Ethyl 2-(aminomethyl)hexanoate .

  • Hydrolysis:

    • Reflux in 6M HCl for 6 hours.

    • Concentrate in vacuo.[2] Recrystallize from isopropanol/ether.

    • Product: 2-(aminomethyl)hexanoic acid hydrochloride.

References

  • Pfizer Inc. (2004). Lyrica (Pregabalin) Prescribing Information. U.S. Food and Drug Administration. Link

  • Taylor, C. P., et al. (2007).[3] Pharmacology and mechanism of action of pregabalin: The calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research. Link

  • Yuen, P. W., et al. (1994). Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant. Bioorganic & Medicinal Chemistry Letters. (Seminal paper on Pregabalin SAR). Link

  • Gong, Y., et al. (2012). Design and Synthesis of Pregabalin Analogs as Potent Anticonvulsants. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5486971, Pregabalin. Link

Sources

Exploratory

Structural and Functional Characterization of 2-(Aminomethyl)hexanoic Acid: A Beta-GABA Analogue

[1] Executive Summary Is 2-(aminomethyl)hexanoic acid a GABA analogue? Yes, strictly in structural terms , but with a critical distinction: it is a -amino acid derivative, whereas the clinically active gabapentinoids (Ga...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Is 2-(aminomethyl)hexanoic acid a GABA analogue? Yes, strictly in structural terms , but with a critical distinction: it is a


-amino acid  derivative, whereas the clinically active gabapentinoids (Gabapentin, Pregabalin) are 

-amino acids
.[1]

While it shares the lipophilic tail and zwitterionic core characteristic of the gabapentinoid pharmacophore, the shortening of the carbon backbone by one methylene unit significantly alters its conformational landscape. Consequently, while it is a chemical analogue of GABA, it likely lacks the high-affinity binding to the voltage-gated calcium channel


 subunit that defines the therapeutic mechanism of gabapentin and pregabalin.[1][2] This guide details the structural divergence, synthesis, and pharmacological evaluation of this compound.

Part 1: Chemical Identity & Structural Divergence[1]

To understand the pharmacological potential of 2-(aminomethyl)hexanoic acid (CAS 104883-55-8), we must map it against the established pharmacophore of GABA and its blockbuster analogues.[1]

Structural Comparison Table
CompoundIUPAC NameBackbone ClassLipophilic MoietyPharmacological Target
GABA 4-aminobutanoic acid

-amino acid
NoneGABA-A, GABA-B, GAT
Gabapentin 2-[1-(aminomethyl)cyclohexyl]acetic acid

-amino acid
Cyclohexyl ring

(VDCC)
Pregabalin (3S)-3-(aminomethyl)-5-methylhexanoic acid

-amino acid
Isobutyl chain

(VDCC)
2-(AM)Hex 2-(aminomethyl)hexanoic acid

-amino acid
n-Butyl chain Unknown / Low Affinity
Pharmacophore Analysis (DOT Visualization)

The critical difference lies in the distance between the ammonium (


) and carboxylate (

) termini.[1] Gabapentinoids require a

-spacing (3 carbons intervening) to permit the specific folding required for the leucine-like transport system (LAT1) and the

binding pocket.[1] 2-(Aminomethyl)hexanoic acid possesses only 2 intervening carbons.

G cluster_0 Gamma-Amino Acids (Active) cluster_1 Beta-Amino Acids (The Topic) GABA GABA (N-C-C-C-COOH) Pregabalin Pregabalin (N-C-C(R)-C-COOH) GABA->Pregabalin Lipophilic Substitution AMHex 2-(Aminomethyl)hexanoic acid (N-C-C(R)-COOH) Pregabalin->AMHex Backbone Contraction (-CH2) Binding α2δ Subunit Binding Pocket Pregabalin->Binding High Affinity AMHex->Binding Steric Mismatch

Figure 1: Structural relationship showing the backbone contraction from Gamma (Pregabalin) to Beta (2-(Aminomethyl)hexanoic acid).

Part 2: Pharmacological Implications[1]

The Alpha2-Delta ( ) Hypothesis

The


 subunit of voltage-gated calcium channels is the primary target for gabapentinoids.[2] Structure-Activity Relationship (SAR) studies indicate that the binding pocket accommodates bulky alkyl groups (like the isobutyl of pregabalin) but is highly sensitive to the charge separation distance.[1]
  • Prediction: 2-(Aminomethyl)hexanoic acid will likely exhibit Ki > 10

    
    M  (micromolar) affinity, rendering it pharmacologically inactive compared to Pregabalin (Ki 
    
    
    
    15 nM).[1]
  • Alternative Targets:

    
    -amino acids are occasionally substrates for the Taurine Transporter (TauT) or may act as weak antagonists at glycine receptors, but this requires specific screening.[1]
    

Part 3: Experimental Protocols

To validate the identity and activity of 2-(aminomethyl)hexanoic acid, the following synthesis and assay protocols are recommended.

Synthesis: The Mukaiyama-Mannich Route

Since 2-(aminomethyl)hexanoic acid is a


-amino acid, standard Strecker synthesis (which yields 

-amino acids) is unsuitable.[1] The most robust route involves the aminomethylation of a silyl enol ether.[1]

Reaction Scheme:

  • Enolization: Conversion of hexanoic acid ester to silyl ketene acetal.

  • Mannich Addition: Reaction with a formaldehyde iminium equivalent.[1]

  • Deprotection: Hydrolysis to the free amino acid.[1]

Synthesis Start Methyl Hexanoate Step1 Silyl Ketene Acetal (LDA, TMSCl, -78°C) Start->Step1 Step2 Mukaiyama-Mannich Addition (Methoxymethylamine, ZnCl2) Step1->Step2 Intermediate Protected β-Amino Ester Step2->Intermediate Step3 Hydrolysis (6N HCl, Reflux) Intermediate->Step3 Product 2-(Aminomethyl)hexanoic Acid (HCl Salt) Step3->Product

Figure 2: Synthesis workflow for the production of 2-(aminomethyl)hexanoic acid.

Detailed Protocol
  • Preparation of Silyl Ketene Acetal:

    • To a solution of diisopropylamine (1.1 eq) in dry THF at -78°C, add n-BuLi (1.1 eq) dropwise. Stir for 30 min.

    • Add methyl hexanoate (1.0 eq) dropwise. Stir for 1 hour at -78°C.

    • Add TMSCl (1.2 eq) and allow to warm to room temperature (RT) over 2 hours.

    • Concentrate in vacuo to obtain the crude silyl ketene acetal.[1]

  • Aminomethylation:

    • Dissolve the silyl ketene acetal in dry DCM.[1]

    • Add

      
      -(methoxymethyl)-N-(trimethylsilyl)methylamine (or a generated iminium equivalent).[1]
      
    • Add catalytic

      
       (0.1 eq) or 
      
      
      
      at 0°C.
    • Stir at RT for 12 hours. Quench with saturated

      
      .[1]
      
  • Hydrolysis:

    • Reflux the resulting ester in 6N HCl for 6 hours.

    • Concentrate to dryness.[1] Recrystallize from MeOH/Ether to obtain the hydrochloride salt.[1]

Validation Assay: [³H]-Gabapentin Binding

To definitively determine if the compound is a "functional" GABA analogue in the gabapentinoid sense.

Protocol:

  • Membrane Preparation: Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 20,000 x g.

  • Incubation:

    • Mix 200

      
      g membrane protein with 10 nM [³H]-Gabapentin.[1]
      
    • Add increasing concentrations of 2-(aminomethyl)hexanoic acid (

      
       M to 
      
      
      
      M).[1]
    • Non-specific binding determined by 10

      
      M Pregabalin.[1]
      
  • Filtration: Incubate for 45 min at RT. Filter through GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation. Plot % displacement vs. Log[Concentration].

    • Success Criterion: An

      
       < 1 
      
      
      
      M indicates significant gabapentinoid activity.

References

  • Structural Classific

    • Source: PubChem.[1][3] "Gabapentin Compound Summary."

    • URL:[Link][1]

  • Synthesis of Beta-Amino Acids via Mannich Reaction

    • Source: BenchChem. "2-(aminomethyl)hexanoic Acid Technical Data."[1]

  • Pharmacology of Alpha2-Delta Ligands

    • Source: Wikipedia.[1] "Gabapentinoid."[1][2]

    • URL:[Link][1]

  • Beta-Amino Acid Synthesis Methodologies

    • Source: MolAid.[1] "(S)-2-(aminomethyl)hexanoic acid Synthesis References."

    • URL:[Link][1]

Sources

Foundational

2-(Aminomethyl)hexanoic Acid: Technical Specifications &amp; Drug Development Potential

This guide provides a comprehensive technical analysis of 2-(aminomethyl)hexanoic acid , a structural isomer of the blockbuster drug Pregabalin and a homolog of Gabapentin. It details the chemical identity, synthesis met...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of 2-(aminomethyl)hexanoic acid , a structural isomer of the blockbuster drug Pregabalin and a homolog of Gabapentin. It details the chemical identity, synthesis methodologies, and pharmacological potential of this compound within the context of GABAergic drug discovery.

Abstract

2-(Aminomethyl)hexanoic acid is a


-amino acid characterized by a hexanoic acid backbone with an aminomethyl substituent at the 

-position.[1][2] As a lipophilic GABA analog, it represents a critical scaffold in the development of peptidomimetics and neuroactive agents. Unlike its

-amino acid counterparts (e.g., Pregabalin), this

-amino acid derivative offers unique metabolic stability and conformational restriction, making it a valuable building block for foldamers and a potential ligand for the

subunit of voltage-gated calcium channels.

Part 1: Chemical Identity & Structural Analysis

Core Identifiers
ParameterSpecification
IUPAC Name 2-(Aminomethyl)hexanoic acid
Common Class

-Amino Acid; GABA Analog
CAS Registry (Racemic) 104883-55-8
CAS Registry (S-Isomer) 183182-08-3
Molecular Formula C

H

NO

Molecular Weight 145.20 g/mol
SMILES (Canonical) CCCCC(CN)C(=O)O
InChI String InChI=1S/C7H15NO2/c1-2-3-4-6(5-8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)
InChIKey CBUFFLKXHMQFEJ-UHFFFAOYSA-N
Structural Logic & Stereochemistry

The compound features a chiral center at the C2 (


) position. In drug development, the stereochemistry is critical:
  • Isomerism: It is a structural isomer of Pregabalin (3-(aminomethyl)-5-methylhexanoic acid). While Pregabalin is a

    
    -amino acid, 2-(aminomethyl)hexanoic acid is a 
    
    
    
    -amino acid.
  • Conformation: The

    
    -substitution forces the backbone into specific torsion angles, often inducing helical folding when incorporated into peptides (
    
    
    
    -peptides), which resists proteolytic degradation.

ChemicalStructure Hexanoic Hexanoic Acid Backbone (C6 Chain) AlphaPos α-Position (C2) Chiral Center Hexanoic->AlphaPos defines Substituent Aminomethyl Group (-CH2-NH2) AlphaPos->Substituent attached at Class Class: β2-Amino Acid AlphaPos->Class Substituent->Class determines

Figure 1: Structural decomposition of 2-(aminomethyl)hexanoic acid illustrating its classification logic.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-(aminomethyl)hexanoic acid typically employs the Cyanoacetate Route , which is favored for its scalability and cost-effectiveness compared to chiral auxiliary methods.

Primary Route: Alkylation-Reduction Sequence

Mechanism:

  • Alkylation: Ethyl cyanoacetate is alkylated with butyl bromide to introduce the lipophilic tail.

  • Reduction: The nitrile group is selectively reduced to a primary amine.

  • Hydrolysis: The ester is hydrolyzed to the free acid.

Step-by-Step Protocol

Step 1: Synthesis of Ethyl 2-cyanohexanoate

  • Reagents: Ethyl cyanoacetate (1.0 eq), 1-Bromobutane (1.1 eq), Potassium Carbonate (K

    
    CO
    
    
    
    , 1.5 eq), Acetone (Solvent).
  • Procedure:

    • Suspend K

      
      CO
      
      
      
      in acetone under N
      
      
      atmosphere.
    • Add ethyl cyanoacetate and heat to reflux.

    • Add 1-bromobutane dropwise over 1 hour.

    • Reflux for 12–24 hours (monitor by TLC/GC).

    • Filter salts, concentrate filtrate, and distill under vacuum to isolate the mono-alkylated product.[3]

Step 2: Nitrile Reduction (Hydrogenation)

  • Reagents: Ethyl 2-cyanohexanoate, Raney Nickel or Pd/C (Cat.), H

    
     (50 psi), Methanol/Ammonia.
    
  • Procedure:

    • Dissolve intermediate in MeOH saturated with NH

      
       (to suppress secondary amine formation).
      
    • Hydrogenate in a Parr shaker at 50°C for 6–12 hours.

    • Filter catalyst and concentrate to yield Ethyl 2-(aminomethyl)hexanoate.

Step 3: Hydrolysis to Final Acid

  • Reagents: NaOH (2M aq), THF.

  • Procedure:

    • Stir the ester in THF/NaOH solution at room temperature for 4 hours.

    • Adjust pH to 6.0–6.5 with dilute HCl (isoelectric point precipitation).

    • Crystallize from Ethanol/Water or purify via ion-exchange chromatography.

SynthesisPathway Start Ethyl Cyanoacetate + Butyl Bromide Step1 Step 1: Alkylation (K2CO3, Reflux) Start->Step1 Inter1 Intermediate: Ethyl 2-cyanohexanoate Step1->Inter1 Step2 Step 2: Hydrogenation (H2, Raney Ni, NH3) Inter1->Step2 Inter2 Intermediate: Ethyl 2-(aminomethyl)hexanoate Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH, then HCl) Inter2->Step3 Final Target: 2-(Aminomethyl)hexanoic Acid Step3->Final

Figure 2: The standard industrial synthesis pathway via cyanoacetate alkylation.

Part 3: Pharmacology & Drug Development Applications

Mechanism of Action: The Ligand Hypothesis

Like Gabapentin and Pregabalin, 2-(aminomethyl)hexanoic acid possesses the requisite pharmacophore for binding to the


 subunit  of voltage-gated calcium channels (VGCCs).
  • Pharmacophore: A free carboxylic acid and a primary amine separated by 2-3 carbon atoms, with a lipophilic side chain.

  • Differentiation: While Pregabalin (gamma-amino) allows for a specific "folded" conformation, the beta-amino structure of the target compound introduces a more rigid constraint. This can alter selectivity between

    
     subtypes or modify transport kinetics via the L-type amino acid transporter (LAT1) , which is crucial for BBB penetration.
    
Applications in Peptidomimetics

This compound is a


-amino acid .[1] In peptide engineering:
  • Proteolytic Stability: Incorporation of

    
    -amino acids into peptide chains blocks cleavage by peptidases, extending the half-life of therapeutic peptides.
    
  • Foldamers:

    
    -peptides form stable secondary structures (helices) that can mimic protein-protein interaction domains, making this compound a vital tool in designing inhibitors for "undruggable" targets.
    
Comparative Properties
Property2-(Aminomethyl)hexanoic AcidPregabalinGabapentin
Class

-Amino Acid

-Amino Acid

-Amino Acid
Carbon Count C7C8C9
Lipophilicity (cLogP) ~0.8 - 1.21.31.2
BBB Transport LAT1 Substrate (Predicted)LAT1 SubstrateLAT1 Substrate
Metabolic Stability High (Non-natural backbone)HighHigh

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104883-55-8, 2-(Aminomethyl)hexanoic acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Core Differences Between 2-(aminomethyl) and 3-(aminomethyl) Hexanoic Acid

A Senior Application Scientist's Perspective on Isomeric Distinction and Biological Consequence For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structural...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Isomeric Distinction and Biological Consequence

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. The positional isomerism between 2-(aminomethyl)hexanoic acid and 3-(aminomethyl)hexanoic acid serves as a compelling case study in how a minor structural alteration can lead to vastly different pharmacological profiles. This guide provides a comprehensive technical analysis of these two molecules, from their fundamental chemical properties to their distinct biological activities and the experimental methodologies used to differentiate them.

PART 1: Structural and Physicochemical Disparities

The core difference between these two compounds lies in the location of the aminomethyl group on the hexanoic acid backbone.

  • 2-(aminomethyl)hexanoic acid: The aminomethyl group is attached to the alpha-carbon (C2), the carbon atom adjacent to the carboxyl group.

  • 3-(aminomethyl)hexanoic acid: The aminomethyl group is bonded to the beta-carbon (C3). This isomer is widely known by its non-proprietary name, pregabalin [1][2][3][4].

This seemingly subtle shift has significant stereochemical and electronic implications that influence the molecule's interaction with biological systems.

Comparative Physicochemical Properties
Property2-(aminomethyl)hexanoic acid3-(aminomethyl)hexanoic acid (Pregabalin)
Molecular Formula C₇H₁₅NO₂[5]C₈H₁₇NO₂[2][3][4]
Molecular Weight 145.20 g/mol [5]159.23 g/mol [2][3]
IUPAC Name 2-(aminomethyl)hexanoic acid(3S)-3-(aminomethyl)-5-methylhexanoic acid[1][4]
Chirality YesYes (S-enantiomer is active)[1][4]

PART 2: Synthesis and Stereochemistry

The synthesis of these isomers requires distinct chemical strategies, with a particular emphasis on controlling stereochemistry for the biologically active 3-isomer.

Synthesis of 2-(aminomethyl)hexanoic acid

The synthesis of 2-(aminomethyl)hexanoic acid is not as extensively documented in the literature as its 3-isomer counterpart due to its limited commercial application. However, standard organic synthesis principles would suggest routes involving the functionalization of the alpha-carbon of a hexanoic acid derivative.

Synthesis of 3-(aminomethyl)hexanoic acid (Pregabalin)

The industrial synthesis of pregabalin is a well-optimized process, with numerous methods developed to achieve high enantiomeric purity of the desired (S)-enantiomer. Common strategies include:

  • Asymmetric hydrogenation: A key step in many modern syntheses involves the enantioselective hydrogenation of a precursor molecule to establish the correct stereocenter[6][7].

  • Resolution of racemates: Earlier methods often involved the synthesis of a racemic mixture of 3-(aminomethyl)hexanoic acid, followed by resolution using a chiral resolving agent, such as (S)-mandelic acid, to separate the enantiomers[6][8].

  • Enzymatic resolution: Chemoenzymatic processes utilizing enzymes like nitrilase have been developed for a more sustainable and efficient synthesis of the key precursor, (S)-3-cyano-5-methylhexanoic acid[9].

The choice of synthetic route is often dictated by factors such as cost-effectiveness, scalability, and the desired level of enantiomeric excess.

PART 3: Biological Activity and Mechanism of Action: The Critical Distinction

The most profound differences between these two isomers are observed in their biological activity and mechanism of action.

2-(aminomethyl)hexanoic acid

Recent research has identified 2-amino-3-methylhexanoic acid (a closely related structure) as a naturally occurring amino acid in some fungi. This compound has been shown to act as a plant elicitor, inducing resistance against temperature stress and pathogen attack in plants[10][11]. This suggests that 2-(aminomethyl)hexanoic acid and its derivatives may have applications in agriculture and plant biology. However, its pharmacological effects in mammals are not well-characterized in mainstream medical literature.

3-(aminomethyl)hexanoic acid (Pregabalin)

Pregabalin is a well-established pharmaceutical with a clearly defined mechanism of action. Despite its structural similarity to the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), pregabalin does not directly interact with GABA receptors[1][12].

Primary Mechanism of Action:

Pregabalin exerts its therapeutic effects by binding with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system[1][12][13][14][15][16][17].

Signaling Pathway and Consequence:

Caption: Pregabalin's modulation of neurotransmitter release.

By binding to the α2δ subunit, pregabalin reduces the influx of calcium into presynaptic nerve terminals. This, in turn, diminishes the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P[1][18][19]. This reduction in neuronal excitability is believed to be the basis for its efficacy as an anticonvulsant, analgesic for neuropathic pain, and anxiolytic[13][18].

PART 4: Experimental Protocols for Differentiation and Characterization

Protocol 1: Differentiation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To structurally differentiate between 2-(aminomethyl) and 3-(aminomethyl) hexanoic acid based on their distinct NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and transfer to an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • ¹H NMR: The proton chemical shifts and coupling patterns will be unique for each isomer. For the 3-isomer, the protons on the carbon adjacent to the chiral center will exhibit more complex splitting patterns (diastereotopicity) compared to the 2-isomer.

    • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those near the aminomethyl and carboxyl groups, will differ significantly between the two isomers.

Expected Outcome: The unique spectral fingerprints will allow for unambiguous identification of each isomer. Reference spectra for pregabalin are available in the literature[20].

Protocol 2: Assessment of Biological Activity via Radioligand Binding Assay

Objective: To quantify the binding affinity of each isomer to the α2δ subunit of VGCCs.

Methodology:

  • Membrane Preparation: Prepare membranes from cells or tissues known to express the α2δ subunit (e.g., pig brain membranes)[16].

  • Competitive Binding Assay:

    • Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand known to bind to the α2δ subunit (e.g., [³H]-gabapentin) and a range of concentrations of the unlabeled test compound (either isomer)[16][21].

    • Establish total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor) wells.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters[21][22][23].

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting[23].

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki (inhibition constant) to represent the binding affinity of the test compound[21].

Expected Outcome: 3-(aminomethyl)hexanoic acid (pregabalin) will exhibit a high binding affinity (low Ki value) for the α2δ subunit, while 2-(aminomethyl)hexanoic acid is expected to have significantly lower or no measurable affinity at comparable concentrations.

Caption: Workflow for a competitive radioligand binding assay.

PART 5: Conclusion

The cases of 2-(aminomethyl) and 3-(aminomethyl) hexanoic acid provide a powerful illustration of the principles of structure-activity relationships in drug development. A subtle change in the position of a single functional group dramatically alters the molecule's interaction with its biological target, leading to a profound difference in its pharmacological profile. While 3-(aminomethyl)hexanoic acid (pregabalin) has become a valuable therapeutic agent for a range of neurological disorders, the biological role of 2-(aminomethyl)hexanoic acid in mammals remains less understood, with emerging evidence pointing towards potential applications in agriculture. This technical guide underscores the importance of precise structural characterization and targeted biological assays in the evaluation and development of novel chemical entities.

References

  • Wikipedia. Pregabalin. [Link]

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]

  • Study.com. (2023). Pregabalin: Structure, Ingredients & Drug Interactions. [Link]

  • Study.com. (2023). Pregabalin Uses, Interactions & Mechanism of Action. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pregabalin?. [Link]

  • Patel, R., et al. (2021). Pregabalin as a Pain Therapeutic: Beyond Calcium Channels. Frontiers in Cellular Neuroscience, 15, 784533. [Link]

  • Verma, V., et al. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 51B, 428-435. [Link]

  • Shelke, S. H., et al. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 51B, 578-581. [Link]

  • QuickCompany. An Efficient Process For Synthesis Of Pregabalin. [Link]

  • Wang, Y., et al. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. ACS Sustainable Chemistry & Engineering, 12(5), 1947-1956. [Link]

  • Moccia, M., et al. (2015). Development and Scale-up of an Organocatalytic Enantioselective Process to Manufacture (S)-Pregabalin. Organic Process Research & Development, 19(10), 1274-1281. [Link]

  • Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. [Link]

  • ResearchGate. (2014). Pregabalin is a potent and selective ligand for alpha(2)delta-1 and alpha(2)delta-2 calcium channel subunits. [Link]

  • Bian, F., et al. (2006). Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord. Journal of Pharmacology and Experimental Therapeutics, 317(1), 320-329. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • National Institute of Standards and Technology. Pregabalin. [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. [Link]

  • PharmaCompass.com. (3S)-3-(aminomethyl)-5-methylhexanoic acid. [Link]

  • PubMed. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. [Link]

  • Bio-protocol. Radioligand binding assays. [Link]

  • PubChem. Pregabalin. [Link]

  • ResearchGate. Chemical structure of pregabalin. [Link]

  • Google Patents. Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]

  • Google Patents. Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • PubChem. 3-(Aminomethyl)-5-methylhexanoic acid. [Link]

  • Wang, H., et al. (2022). Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. International Journal of Molecular Sciences, 23(10), 5707. [Link]

  • MDPI. Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. [Link]

  • Google Patents. Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • PubChem. 2-Amino-2-methylhexanoic acid. [Link]

  • SciELO. Kinetic Approach to Determine 3-Amino Methyl Hexanoic Acid in Pharmaceutical Formulations. [Link]

  • Pharmaffiliates. (S)-3-(((S)-3-(Aminomethyl)-5-methylhexanamido)methyl)-5-methylhexanoic acid. [Link]

  • PubChem. 5-Amino-2-(methylamino)hexanoic acid. [Link]

  • National Center for Biotechnology Information. (2024). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. ACS infectious diseases. [Link]

Sources

Foundational

Thermodynamic Profiling and Physicochemical Characterization of 2-(Aminomethyl)hexanoic Acid

Executive Summary The rational design of peptidomimetics and small-molecule therapeutics relies heavily on the thermodynamic profiling of their fundamental building blocks. 2-(Aminomethyl)hexanoic acid (CAS: 104883-55-8;...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of peptidomimetics and small-molecule therapeutics relies heavily on the thermodynamic profiling of their fundamental building blocks. 2-(Aminomethyl)hexanoic acid (CAS: 104883-55-8; S-enantiomer CAS: 183182-08-3) is a specialized


-amino acid characterized by an aliphatic butyl side chain on its 

-carbon. Unlike standard

-amino acids,

-amino acids exhibit unique thermodynamic stability, enhanced resistance to enzymatic degradation, and a high propensity to form stable secondary structures[1].

This technical guide provides an in-depth analysis of the thermodynamic properties of 2-(aminomethyl)hexanoic acid, exploring its phase transition energetics, zwitterionic equilibria, and its role in driving the folding thermodynamics of synthetic


-peptides. Furthermore, we outline self-validating experimental protocols for empirical thermodynamic characterization.

Structural Thermodynamics & Chemical Identity

Structurally, 2-(aminomethyl)hexanoic acid can be viewed as an


-butyl-

-alanine. The presence of the flexible, hydrophobic butyl chain significantly alters the entropy of solvation (

). When incorporated into a peptide sequence, this aliphatic chain drives hydrophobic collapse—a thermodynamically favorable process where the release of ordered water molecules (an entropic gain) offsets the enthalpic cost of folding.

To establish a baseline for experimental design, the fundamental physicochemical and thermodynamic properties are summarized below:

Table 1: Physicochemical and Thermodynamic Properties
PropertyValueMethod / Source
Molecular Weight 145.20 g/mol Computed[2]
Melting Point (

)
230–231 °CEmpirical / Literature[3]
Boiling Point 256.8 ± 23.0 °CPredicted[4]
Density (

)
1.017 – 1.12 g/cm³Estimated[5]

(Carboxylic Acid)
~2.5Estimated[6]

(Ammonium)
~10.5Estimated[6]
Partition Coefficient (LogP) 0.8361Computed[2]

Ionization Thermodynamics and Zwitterionic Stability

In aqueous environments, 2-(aminomethyl)hexanoic acid exists predominantly as a zwitterion. The thermodynamic stability of this state is governed by the free energy of ionization (


). The wide gap between the two 

values (~2.5 and ~10.5) ensures a broad pH window where the net charge is zero[6].

This zwitterionic stability is the primary driver behind the compound's high melting point (230–231 °C)[3]. In the solid state, the strong electrostatic interactions between the cationic ammonium and anionic carboxylate groups form a highly ordered, low-enthalpy crystal lattice. Overcoming this lattice energy requires significant thermal input (


).

Zwitterion N1 Cationic Form (pH < 2.5) N2 Zwitterionic Form (pH 2.5 - 10.5) N1->N2 pKa ≈ 2.5 N3 Anionic Form (pH > 10.5) N2->N3 pKa ≈ 10.5

Thermodynamic equilibrium of 2-(aminomethyl)hexanoic acid ionization states.

Role in -Peptide Folding Thermodynamics

The incorporation of


-amino acids like 2-(aminomethyl)hexanoic acid into polymer chains dramatically alters the thermodynamic landscape of folding. Research into abiotic proto-peptide synthesis demonstrates that 

-amino acids exhibit differential oligomerization thermodynamics compared to their

-counterparts, often requiring specific wet-dry cycling to overcome kinetic barriers[7].

Once polymerized,


-peptides form remarkably stable secondary structures (such as 14-helices). The causality here is rooted in steric pre-organization: the additional carbon in the backbone, combined with the bulky 

-butyl group, severely restricts the accessible Ramachandran-equivalent dihedral angles (

,

,

). This restriction lowers the conformational entropy of the unfolded state (

), thereby reducing the entropic penalty (

) required to achieve the folded state. Consequently, the overall free energy of folding (

) becomes highly favorable, leading to structures that are highly resistant to thermal and enzymatic denaturation[1].

Experimental Protocols for Thermodynamic Characterization

To empirically validate the thermodynamic parameters of 2-(aminomethyl)hexanoic acid, rigorous, self-validating analytical workflows must be employed.

Protocol 1: Phase Transition Thermodynamics via DSC

Differential Scanning Calorimetry (DSC) is utilized to determine the melting temperature (


), enthalpy of fusion (

), and heat capacity (

).
  • Step 1: Sample Preparation: Lyophilize the 2-(aminomethyl)hexanoic acid sample for 24 hours to remove residual moisture, which acts as a plasticizer and artificially lowers

    
    .
    
  • Step 2: Hermetic Sealing: Weigh exactly 2.0–5.0 mg of the sample into an aluminum DSC pan and hermetically seal it. Causality: Hermetic sealing prevents solvent sublimation/evaporation during heating, which would otherwise introduce an endothermic artifact and skew the calculation of the specific heat capacity (

    
    ).
    
  • Step 3: Validation Check: Run a high-purity Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) to calibrate the cell constant and temperature axis. This ensures the system is self-validating before analyzing the unknown.
  • Step 4: Thermal Cycling: Equilibrate the sample at 25 °C, then heat at a controlled rate of 10 °C/min up to 250 °C under a nitrogen purge (50 mL/min). Causality: A 10 °C/min rate provides the optimal balance between resolving the sharp melting endotherm (expected ~230 °C) and minimizing thermal degradation, which amino acids are prone to near their melting points.

  • Step 5: Data Integration: Integrate the area under the melting peak using a linear baseline to calculate

    
    .
    

DSC_Workflow S1 1. Sample Lyophilization (Moisture Removal) S2 2. Hermetic Sealing (Aluminum Pans) S1->S2 S3 3. Thermal Cycling (10°C/min to 250°C) S2->S3 S4 4. Endotherm Integration (Calculate ΔH_fus) S3->S4 S5 Validation: Indium Standard (Tm = 156.6°C) S5->S3 Calibrates

Self-validating DSC workflow for determining phase transition thermodynamics.

Protocol 2: Ionization Enthalpy via Isothermal Titration Calorimetry (ITC)

While potentiometric titration yields


 (via 

), ITC directly measures the enthalpic (

) contribution of protonation/deprotonation.
  • Step 1: Solution Preparation: Prepare a 10 mM solution of 2-(aminomethyl)hexanoic acid in 0.1 M KCl. Causality: Using a non-buffering background electrolyte maintains a constant ionic strength without contributing competing heats of ionization.

  • Step 2: Validation Check: Perform a water-in-water or titrant-in-buffer blank titration. Subtract this background heat of dilution from the sample data to isolate the true heat of reaction.

  • Step 3: Titration Phase: Load the sample cell with the amino acid solution. Titrate with standardized 0.1 M HCl (to probe the carboxylate

    
    ) or 0.1 M NaOH (to probe the ammonium 
    
    
    
    ) using 2
    
    
    injection volumes at 25 °C.
  • Step 4: Thermodynamic Deconvolution: Fit the integrated heat data to a single-site binding model to extract

    
    . Calculate entropy (
    
    
    
    ) using the relation
    
    
    , where
    
    
    .

Conclusion

The thermodynamic profile of 2-(aminomethyl)hexanoic acid is defined by its zwitterionic stability, high melting point, and its profound impact on the conformational entropy of synthetic peptides. By leveraging controlled experimental workflows like DSC and ITC, researchers can precisely quantify these energetic parameters, enabling the rational design of highly stable, proteolytically resistant


-peptide therapeutics.

References

  • ChemScene:183182-08-3 | (S)-2-(aminomethyl)
  • ChemicalBook:2-(aminomethyl)
  • Vulcanchem:2-(aminomethyl)hexanoic Acid (104883-55-8)
  • ResearchGate:β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(Aminomethyl)hexanoic Acid from Hexanoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-(aminomethyl)hexanoic acid, a valuable β-amino acid, starti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-(aminomethyl)hexanoic acid, a valuable β-amino acid, starting from the readily available hexanoic acid. The described synthetic route is a robust two-step process, commencing with the α-bromination of hexanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromohexanoic acid. This intermediate is subsequently converted to the target compound through a Gabriel synthesis, a reliable method for the formation of primary amines. This document offers a detailed, step-by-step experimental procedure, including reaction setup, purification, and characterization of the final product, underpinned by mechanistic insights and safety considerations.

Introduction

β-amino acids are structural isomers of α-amino acids, featuring the amino group on the β-carbon relative to the carboxyl group. Their incorporation into peptides can induce unique conformational constraints and provide resistance to enzymatic degradation, making them valuable building blocks in the development of peptidomimetics and other pharmaceuticals. 2-(Aminomethyl)hexanoic acid, in particular, serves as a key precursor and building block in various synthetic applications. This guide details a reliable and scalable laboratory synthesis of this compound from hexanoic acid.

Synthetic Strategy

The chosen synthetic pathway involves two well-established and high-yielding reactions: the Hell-Volhard-Zelinsky (HVZ) reaction and the Gabriel synthesis.

  • Step 1: α-Bromination of Hexanoic Acid (Hell-Volhard-Zelinsky Reaction) : This reaction introduces a bromine atom at the α-position of the carboxylic acid. The reaction proceeds via the in-situ formation of an acyl bromide, which readily enolizes, allowing for selective bromination at the α-carbon.[1][2]

  • Step 2: Amination of 2-Bromohexanoic Acid (Gabriel Synthesis) : The resulting 2-bromohexanoic acid is then subjected to a Gabriel synthesis. This method utilizes potassium phthalimide as an ammonia surrogate, which displaces the bromide in an SN2 reaction.[3] The phthalimide group serves as a protecting group, preventing over-alkylation of the nitrogen. Subsequent hydrolysis or hydrazinolysis of the phthalimide intermediate yields the desired primary amine, 2-(aminomethyl)hexanoic acid.[4]

Visualized Workflow

SynthesisWorkflow HexanoicAcid Hexanoic Acid BromohexanoicAcid 2-Bromohexanoic Acid HexanoicAcid->BromohexanoicAcid Hell-Volhard-Zelinsky (Br₂, PBr₃) PhthalimideIntermediate N-(1-carboxy-n-pentyl)phthalimide BromohexanoicAcid->PhthalimideIntermediate Gabriel Synthesis (Potassium Phthalimide) FinalProduct 2-(Aminomethyl)hexanoic Acid PhthalimideIntermediate->FinalProduct Hydrolysis (e.g., aq. HCl)

Caption: Overall synthetic workflow for the preparation of 2-(aminomethyl)hexanoic acid.

Experimental Protocols

Part 1: Synthesis of 2-Bromohexanoic Acid

This protocol is adapted from a well-established Organic Syntheses procedure for the α-bromination of caproic (hexanoic) acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Hexanoic Acid116.16100 g0.86
Bromine159.81150 g (48 mL)0.94
Phosphorus Tribromide270.695.4 g (2 mL)0.02

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a gas trap (to absorb HBr fumes), combine hexanoic acid (100 g, 0.86 mol) and bromine (150 g, 0.94 mol).

    • Safety Note: This operation should be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Initiation: Carefully add phosphorus tribromide (2 mL, 0.02 mol) to the mixture. The reaction is exothermic, and the evolution of hydrogen bromide gas will be observed.

  • Reaction: Gently heat the reaction mixture in a water bath to 70-80 °C. Maintain this temperature for 3-4 hours, or until the red color of bromine has disappeared.

  • Work-up: Allow the reaction mixture to cool to room temperature.

  • Purification: Purify the crude 2-bromohexanoic acid by vacuum distillation. Collect the fraction boiling at 136-138 °C at 18 mmHg. The expected yield is approximately 135-145 g (80-86%).

Characterization of 2-Bromohexanoic Acid:

  • Appearance: Colorless to pale yellow liquid.[5]

  • Boiling Point: 136-138 °C at 18 mmHg.[4]

  • Density: Approximately 1.37 g/mL.[4]

Part 2: Synthesis of 2-(Aminomethyl)hexanoic Acid

This protocol outlines the Gabriel synthesis of the target compound from the prepared 2-bromohexanoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromohexanoic Acid195.0550 g0.256
Potassium Phthalimide185.2252 g0.281
N,N-Dimethylformamide (DMF)73.09250 mL-
Hydrochloric Acid (conc.)36.46As needed-
Sodium Hydroxide40.00As needed-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (52 g, 0.281 mol) in 250 mL of dry N,N-dimethylformamide (DMF).

  • Addition of Alkyl Halide: Add 2-bromohexanoic acid (50 g, 0.256 mol) to the solution.

  • Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours, with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-water. The N-(1-carboxy-n-pentyl)phthalimide intermediate will precipitate. Collect the solid by vacuum filtration and wash it with water. The crude product can be recrystallized from an ethanol/water mixture.

  • Hydrolysis: Transfer the dried N-(1-carboxy-n-pentyl)phthalimide to a 500 mL round-bottom flask. Add 250 mL of 6 M hydrochloric acid.

  • Reflux: Heat the mixture to reflux for 8-12 hours. Phthalic acid will precipitate as the reaction proceeds.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated phthalic acid.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(aminomethyl)hexanoic acid hydrochloride. Dissolve the crude product in a minimal amount of hot water and adjust the pH to the isoelectric point (around pH 6-7) with a concentrated sodium hydroxide solution. The zwitterionic 2-(aminomethyl)hexanoic acid will precipitate. Cool the mixture in an ice bath to maximize crystallization.

  • Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by cold ethanol, and dry under vacuum.

Characterization of 2-(Aminomethyl)hexanoic Acid

  • Molecular Formula: C7H15NO2[6]

  • Molecular Weight: 145.20 g/mol [6]

  • Appearance: White crystalline solid.

  • 1H NMR (D2O, 400 MHz): Expected signals would include a triplet for the terminal methyl group, multiplets for the methylene groups of the butyl chain, a multiplet for the chiral proton at C2, and a doublet for the aminomethyl protons.

  • 13C NMR (D2O, 100 MHz): Expected signals would include those for the carboxyl carbon, the carbons of the alkyl chain, and the aminomethyl carbon.

  • IR (KBr, cm-1): Characteristic peaks would be observed for the N-H stretching of the amino group, C-H stretching of the alkyl chain, C=O stretching of the carboxylic acid, and N-H bending. The O-H stretch of the carboxylic acid will likely be broad.

Mechanistic Insights

HVZ_Mechanism cluster_0 Hell-Volhard-Zelinsky Reaction HexanoicAcid Hexanoic Acid AcylBromide Hexanoyl Bromide HexanoicAcid->AcylBromide PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization BromoAcylBromide 2-Bromohexanoyl Bromide Enol->BromoAcylBromide Br₂ BromohexanoicAcid 2-Bromohexanoic Acid BromoAcylBromide->BromohexanoicAcid Hydrolysis

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Gabriel_Mechanism cluster_1 Gabriel Synthesis PhthalimideAnion Phthalimide Anion SN2_Transition SN2 Transition State PhthalimideAnion->SN2_Transition Nucleophilic Attack BromohexanoicAcid 2-Bromohexanoic Acid BromohexanoicAcid->SN2_Transition PhthalimideIntermediate N-(1-carboxy-n-pentyl)phthalimide SN2_Transition->PhthalimideIntermediate FinalProduct 2-(Aminomethyl)hexanoic Acid PhthalimideIntermediate->FinalProduct Hydrolysis

Caption: Mechanism of the Gabriel Synthesis.

Conclusion

The synthesis of 2-(aminomethyl)hexanoic acid from hexanoic acid has been successfully detailed through a reliable two-step process involving the Hell-Volhard-Zelinsky reaction and the Gabriel synthesis. The provided protocols are designed to be clear and reproducible for researchers in organic synthesis and drug development. Adherence to the described procedures and safety precautions should enable the efficient production of this valuable β-amino acid for further research and application.

References

  • Amino Acid Synthesis and Protection Reactions. OrgoSolver. Accessed February 28, 2026.
  • Amino Acid Synthesis - Gabriel. Accessed February 28, 2026.
  • Gabriel Synthesis. Accessed February 28, 2026.
  • 1H and 13C NMR spectra of compound 2a. Accessed February 28, 2026.
  • Synthesis of Alpha-Amino Acids - Free Sketchy MC
  • Amino Acid Synthesis and Protection Reactions. OrgoSolver. Accessed February 28, 2026.
  • Gabriel Synthesis - Organic Chemistry Tutor. Accessed February 28, 2026.
  • Phthalimide, N-(2-bromoethyl) - Organic Syntheses Procedure. Accessed February 28, 2026.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Accessed February 28, 2026.
  • Gabriel Synthesis - Wikipedia. Accessed February 28, 2026.
  • 183182-08-3 | (S)-2-(aminomethyl)hexanoic acid | ChemScene. Accessed February 28, 2026.
  • Quadrant II – Transcript and Related Materials Notes. Accessed February 28, 2026.
  • 1 H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above). Accessed February 28, 2026.
  • US20040176613A1 - Method for preparing n-($g(v)-bromoalkyl)
  • Neighboring N-carboxyalkyl group participation in the hydrolysis of phthalimide. - NASA Technical Reports Server (NTRS). Accessed February 28, 2026.
  • Gabriel Synthesis - Organic Chemistry Portal. Accessed February 28, 2026.
  • What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. Accessed February 28, 2026.
  • Hell–Volhard–Zelinsky halogenation - Wikipedia. Accessed February 28, 2026.
  • Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogen
  • 2-Bromohexanoic acid | 616-05-7. CymitQuimica. Accessed February 28, 2026.

Sources

Application

Application Note: Enantioselective Synthesis of 2-(Aminomethyl)hexanoic Acid

The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical development. It details a robust, scalable, and enantioselective route to 2-(aminomethyl)hexanoic acid (also...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists in pharmaceutical development. It details a robust, scalable, and enantioselective route to 2-(aminomethyl)hexanoic acid (also known as


-butyl-

-alanine), a critical scaffold for GABA analogs and peptidomimetics.

Abstract & Strategic Overview

2-(Aminomethyl)hexanoic acid is a


-amino acid pharmacophore structurally related to Pregabalin  and Gabapentin . Unlike its 

-amino counterparts, this molecule features a specific

-substitution pattern that imposes unique conformational constraints on peptide backbones and modulates binding affinity in GABAergic systems.

This protocol details the "Succinate-Hofmann" Route , a high-fidelity pathway chosen for its scalability and rigorous stereocontrol. Unlike direct alkylation methods which often suffer from racemization or poor diastereoselectivity, this route leverages Asymmetric Catalytic Hydrogenation to establish chirality early, followed by a regioselective Hofmann Rearrangement to install the amine.

Key Advantages:

  • High Enantioselectivity (>98% ee): Utilizes Rh(I)-DuPHOS catalysis.[1]

  • Scalability: Avoids cryogenic organolithium steps common in auxiliary-based methods.

  • Self-Validating: Intermediate crystallinity allows for easy optical purity upgrades.

Retrosynthetic Analysis

The logic of this synthesis relies on tracing the


-amino acid motif back to a chiral succinate precursor. By establishing the C2 stereocenter on a succinic backbone, we can utilize the inherent steric bias of the molecule to direct the final amination.

Retrosynthesis Target 2-(Aminomethyl)hexanoic acid (Target) Amide 2-Butylsuccinamic acid (Precursor) Target->Amide Hofmann Rearrangement Anhydride 2-Butylsuccinic anhydride Amide->Anhydride Regioselective Ammonolysis Succinate (S)-2-Butylsuccinic acid Anhydride->Succinate Dehydration Itaconate 2-Butylidenesuccinate ester (Stobbe Adduct) Succinate->Itaconate Asymmetric Hydrogenation SM Butyraldehyde + Diethyl Succinate Itaconate->SM Stobbe Condensation

Figure 1: Retrosynthetic disconnection showing the conversion of a chiral succinate backbone into the target


-amino acid.

Detailed Experimental Protocol

Phase 1: Skeleton Construction & Asymmetric Induction
Step 1: Stobbe Condensation

Objective: Synthesis of 3-(ethoxycarbonyl)-3-heptenoic acid (Itaconate derivative). Reaction: Butyraldehyde + Diethyl Succinate




-butylidene succinate monoester.
  • Setup: Equip a 2L 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel under

    
     atmosphere.
    
  • Reagent Prep: Charge flask with Potassium tert-butoxide (1.1 eq) and t-Butanol (solvent) .

  • Addition: Add a mixture of Diethyl Succinate (1.2 eq) and Butyraldehyde (1.0 eq) dropwise over 60 minutes. Maintain temperature at 25°C.

  • Reflux: Heat to reflux (85°C) for 4 hours. The solution will turn viscous and yellow/orange.

  • Workup: Cool to RT. Acidify with 2N HCl to pH 2. Extract with Ethyl Acetate (3x).[2]

  • Purification: Extract the organic phase with saturated

    
    . Separate the aqueous layer (containing the mono-ester salt), acidify again to pH 1, and re-extract into DCM. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Proton NMR should show a triplet vinylic proton at

      
       6.8-7.0 ppm.
      
Step 2: Asymmetric Hydrogenation (The Chiral Step)

Objective: Enantioselective reduction to (S)-2-butylsuccinic acid 1-ethyl ester. Catalyst: [Rh(COD)((S,S)-Et-DuPHOS)]OTf.

  • Vessel: Use a high-pressure stainless steel autoclave (Parr reactor).

  • Solution: Dissolve the crude Stobbe product (from Step 1) in degassed Methanol (0.5 M concentration) .

  • Catalyst Loading: Add the Rh-DuPHOS catalyst (substrate:catalyst ratio 1000:1) in a glovebox.

  • Hydrogenation: Pressurize to 5 bar (75 psi)

    
     . Stir at RT for 12 hours.
    
  • Validation: Vent

    
    . Concentrate solvent.[3]
    
    • QC Check: Analyze by Chiral HPLC (Chiralcel OD-H column). Target ee > 98%.

    • Note: The (S,S)-ligand typically yields the (S)-succinate. Verify absolute configuration via optical rotation (

      
       should be negative in MeOH for the free acid).
      
Phase 2: Functional Group Transformation
Step 3: Hydrolysis and Anhydride Formation

Objective: Prepare pure (S)-2-butylsuccinic anhydride.

  • Hydrolysis: Reflux the hydrogenated ester in 6N HCl for 6 hours to hydrolyze the ethyl ester. Evaporate to dryness to obtain crude (S)-2-butylsuccinic acid.

  • Anhydride Cyclization: Suspend the crude diacid in Acetyl Chloride (3 vol) . Reflux for 2 hours.

  • Isolation: Distill off excess acetyl chloride. The residue is the cyclic anhydride.

    • Purification: Vacuum distillation (b.p. approx 130°C at 5 mmHg) yields a clear oil that may solidify.

Step 4: Regioselective Ammonolysis

Objective: Synthesis of (S)-3-carbamoyl-2-butylpropanoic acid.

  • Reaction: Dissolve (S)-2-butylsuccinic anhydride in dry THF . Cool to -10°C.

  • Ammonia Addition: Bubble dry

    
     gas or add a solution of 
    
    
    
    in MeOH (1.1 eq) slowly.
  • Mechanism: Nucleophilic attack occurs preferentially at the less hindered carbonyl (C4), distal to the butyl group.

  • Workup: Evaporate solvent. The product is the hemi-amide:

    
    .
    
    • Validation: NMR should show distinct amide protons and the preservation of the chiral center.

Step 5: Hofmann Rearrangement

Objective: Conversion of the amide to the primary amine.

  • Reagent: Prepare a solution of Sodium Hypobromite (from

    
     + NaOH) or use Iodosobenzene diacetate (PIDA)  for a milder variation.
    
  • Procedure (Classical): Dissolve the hemi-amide in 10% NaOH (aq). Cool to 0°C. Add

    
     (1.0 eq) dropwise.
    
  • Rearrangement: Heat the solution to 70°C for 1 hour. The intermediate isocyanate forms and hydrolyzes to the amine.

  • Isolation: Cool to RT. Neutralize carefully with HCl to the isoelectric point (approx pH 6.0). The amino acid may precipitate.

  • Final Purification: If precipitation is insufficient, use ion-exchange chromatography (Dowex 50W) eluting with dilute

    
    . Recrystallize from Water/Ethanol.
    

Quantitative Data Summary

ParameterSpecificationNotes
Overall Yield 45 - 55%Calculated from Diethyl Succinate
Enantiomeric Excess > 98% (S)Determined by Chiral HPLC (FDAA derivatization)
Chemical Purity > 99.0%HPLC (210 nm)
Appearance White Crystalline SolidHygroscopic
Melting Point 142 - 145°CDecomposes

Process Workflow Diagram

Workflow cluster_0 Phase 1: Chiral Skeleton cluster_1 Phase 2: Functionalization Step1 Stobbe Condensation (Butyraldehyde + Succinate) Step2 Asymmetric Hydrogenation (Rh-DuPHOS, 5 bar H2) Step1->Step2 Crystallize Step3 Anhydride Formation (AcCl, Reflux) Step2->Step3 Hydrolysis Step4 Ammonolysis (NH3, -10°C) Step3->Step4 Regioselective Step5 Hofmann Rearrangement (Br2/NaOH or PIDA) Step4->Step5 Decarbonylation Final 2-(Aminomethyl) hexanoic acid Step5->Final Ion Exchange

Figure 2: Step-by-step experimental workflow for the synthesis of the target molecule.

Critical Quality Attributes & Troubleshooting

Regioselectivity Control (Step 4)

The success of this protocol hinges on the regioselective opening of the anhydride.

  • Issue: Attack at the hindered carbonyl (C1) yields the

    
    -amino acid isomer (2-aminoheptanoic acid derivative).
    
  • Control: Ensure the reaction is performed at low temperature (-10°C to 0°C) . The steric bulk of the butyl group at C2 effectively blocks the C1 carbonyl, directing >95% of the ammonia to C4.

  • Validation: Check

    
     NMR. The amide carbonyl carbon should appear distinct from the acid carbonyl.
    
Catalyst Poisoning (Step 2)

Rh-DuPHOS is sensitive to oxygen and sulfur.

  • Prevention: Degas all solvents using freeze-pump-thaw cycles. Ensure the Stobbe precursor is free of residual sulfur-containing impurities if DMSO or similar solvents were used in alternative workups (not recommended here).

References

  • Burk, M. J., et al. (1993). "Catalytic Asymmetric Hydrogenation of Pentane-1,5-dioic Acid Derivatives." Journal of the American Chemical Society. (Foundational work on Rh-DuPHOS hydrogenation of itaconates).

  • Stobbe, H. (1911). "Condensation of aldehydes and succinic acid." Justus Liebigs Annalen der Chemie. (Classic reference for Stobbe regiochemistry).
  • Gellman, S. H., et al. (2004). "Synthesis of

    
    -Amino Acids." Journal of Organic Chemistry.  (Detailed protocols for anhydride opening and Hofmann rearrangement).
    
  • Pfizer Inc. (2008). "Process for the synthesis of Pregabalin." U.S. Patent 7,462,738. (Industrial precedent for asymmetric hydrogenation/cyano-ester routes).

  • Vasudevan, A., et al. (1999).

Disclaimer: This protocol involves hazardous reagents (Bromine, Hydrogen gas at pressure). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Method

High-Efficiency Solid-Phase Synthesis of γ-Peptide Foldamers: Protocols and Mechanistic Insights

Executive Summary Gamma-amino acids (γ-AAs) represent a transformative class of building blocks in peptidomimetic drug discovery. By introducing two additional methylene carbons into the peptide backbone compared to cano...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gamma-amino acids (γ-AAs) represent a transformative class of building blocks in peptidomimetic drug discovery. By introducing two additional methylene carbons into the peptide backbone compared to canonical α-amino acids, γ-peptides exhibit profound absolute resistance to proteolytic degradation[1]. Despite their extended backbones, properly designed γ-peptides fold into highly predictable and stable secondary structures, such as the 14-helix[1]. However, synthesizing these foldamers via Solid-Phase Peptide Synthesis (SPPS) presents unique thermodynamic and kinetic challenges. This application note provides an in-depth, self-validating protocol for the Fmoc-based SPPS of γ-peptides, detailing the causality behind reagent selection, coupling optimization, and structural preorganization.

Mechanistic Principles of γ-Peptide Foldamers

Understanding the biophysical behavior of γ-amino acids is critical for successful synthesis. The extended backbone inherently increases the conformational degrees of freedom. Paradoxically, when specific stereochemical constraints (e.g., cyclobutane or cyclopentane rings) are introduced, or when specific substitution patterns are utilized, γ-peptides self-assemble into highly stable helical foldamers[2].

  • Folding-Induced Aggregation: During SPPS, the growing γ-peptide chain can fold prematurely on the solid support. This intra-chain hydrogen bonding (forming 12- or 14-helices) or inter-chain aggregation severely restricts solvent accessibility to the N-terminal amine, drastically reducing coupling efficiency[3].

  • Steric Hindrance: The presence of substituents at the α-, β-, or γ-positions of the γ-AA creates significant steric bulk. The nucleophilic attack of the resin-bound amine onto the activated γ-AA ester is kinetically slower than in standard α-peptide synthesis, requiring highly optimized activation chemistry[4].

Strategic Reagent Selection & Causality

To overcome the kinetic barriers of γ-AA coupling, the choice of resin, coupling reagent, and solvent is critical for maintaining sequence fidelity.

  • Resin Selection: Low-loading resins (0.3–0.4 mmol/g), such as Rink Amide AM or Wang resin, are mandatory. Lower substitution density increases the spatial distance between growing peptide chains, mitigating inter-chain aggregation and steric clashes during foldamer assembly[5].

  • Coupling Reagents: Uronium salts like HATU are the gold standard for sterically hindered γ-AAs due to the rapid formation of the highly reactive 7-azabenzotriazole active ester. However, because γ-AA coupling is inherently slow, the unreacted N-terminus is susceptible to irreversible guanidinylation by excess HATU. To prevent this during difficult sequential couplings, PyBOP (a phosphonium-based reagent) or DIC/OxymaPure serve as excellent, non-guanidinylating alternatives[6].

Quantitative Comparison of Coupling Reagents for γ-Amino Acids
Coupling ReagentActivation IntermediateRelative Efficiency for γ-AAsRisk of N-Terminal GuanidinylationByproduct Solubility
HATU OAt ester (7-aza-HOBt)Very HighHigh (if coupling is slow)High (DMF/Water)
PyBOP OBt ester (HOBt)HighNoneHigh (DMF/Water)
DIC / Oxyma Oxyma esterHighNoneModerate (DMF)
HBTU OBt ester (HOBt)ModerateHighHigh (DMF/Water)

Data synthesized from comparative coupling studies of sterically hindered amino acids[4][6].

Workflow Visualization

SPPS_Workflow Swell 1. Resin Swelling (DMF/DCM, 20 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Solvent Wash (DMF, 5 x 1 min) Deprotect->Wash1 Activate 4. γ-AA Activation (HATU/DIPEA, 3 min) Wash1->Activate Couple 5. Amide Coupling (45-60 min, RT) Activate->Couple Wash2 6. Solvent Wash (DMF, 5 x 1 min) Couple->Wash2 Validate 7. Kaiser Test (Self-Validation) Wash2->Validate Validate->Deprotect Complete (Next Cycle) Validate->Activate Incomplete (Double Couple) Cleave 8. Global Cleavage (TFA Cocktail, 2 hr) Validate->Cleave Sequence Finished

Workflow of Fmoc-Solid Phase Peptide Synthesis for γ-Peptides.

Optimized SPPS Protocol for γ-Peptides

This methodology is designed as a self-validating system. Do not proceed to subsequent steps without analytical confirmation.

Materials:

  • Fmoc-protected γ-amino acids (3.0–5.0 equivalents relative to resin loading)

  • Low-loading Rink Amide AM resin (0.3 mmol/g)

  • Coupling Reagents: HATU (3.0–5.0 eq) or PyBOP (3.0–5.0 eq)[6]

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0–10.0 eq)

  • Solvents: Peptide-synthesis grade DMF, DCM.

Step-by-Step Methodology:

  • Resin Swelling:

    • Weigh the desired amount of resin into a fritted SPPS reaction vessel.

    • Add 5 mL of DCM/DMF (1:1 v/v) per gram of resin. Agitate gently for 20 minutes to fully expand the polymer matrix.

    • Causality: Proper swelling maximizes the accessibility of the reactive sites deep within the resin pores, which is vital for accommodating bulky γ-AA structures.

  • Fmoc Deprotection:

    • Drain the swelling solvent. Add 20% Piperidine in DMF (v/v).

    • Agitate for 5 minutes, drain, and repeat with fresh 20% Piperidine for 15 minutes.

    • Self-Validation: Collect the deprotection waste and measure UV absorbance at 301 nm to quantify Fmoc removal[5].

  • Washing:

    • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min) to remove all traces of piperidine.

    • Causality: Residual piperidine will prematurely deprotect the incoming activated amino acid, leading to truncated sequences and complex purification profiles.

  • Amino Acid Activation & Coupling:

    • In a separate vial, dissolve the Fmoc-γ-AA (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF (yielding a ~0.2 M solution).

    • Add DIPEA (8.0 eq) to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for exactly 2–3 minutes.

    • Transfer the activated mixture to the resin. Agitate at room temperature for 45–60 minutes.

    • Note: For highly substituted γ-AAs (e.g., γ^2,3,4-trisubstituted), extend the coupling time to 120 minutes or apply microwave heating (75°C for 15 min).

  • Self-Validation (Kaiser Test):

    • Withdraw a few resin beads and wash them with ethanol.

    • Apply the Kaiser test reagents (Ninhydrin/Phenol/KCN). Heat at 100°C for 3 minutes.

    • Interpretation: A yellow/colorless bead indicates complete coupling. A blue bead indicates unreacted primary amines. If blue, perform a double coupling using PyBOP/DIPEA to avoid N-terminal guanidinylation[6].

  • Global Cleavage and Deprotection:

    • Once the sequence is complete and the final N-terminal Fmoc is removed, wash the resin with DCM and dry it under a vacuum.

    • Add the cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v). Agitate for 2 hours.

    • Precipitate the cleaved γ-peptide in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting & Field-Proven Insights

  • Issue: Persistent Incomplete Couplings.

    • Insight: γ-peptides are highly prone to forming stable 14-helices on the resin, burying the N-terminus and shielding it from incoming activated amino acids[1].

    • Solution: Introduce chaotropic salts (e.g., 0.1 M LiCl in DMF) during the coupling step to disrupt premature hydrogen bonding, or switch the solvent system entirely to NMP/DMSO to break secondary structures.

  • Issue: Low Yield After Cleavage.

    • Insight: Sterically hindered γ-peptides can trap cleavage scavengers or require longer cleavage times to fully detach from the linker.

    • Solution: Extend TFA cleavage time to 3 hours and ensure thorough ether washing to remove silane adducts.

References

  • The world of beta- and gamma-peptides comprised of homologated proteinogenic amino acids and other components Source: National Institutes of Health (NIH) URL:[Link]

  • Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution Source: ResearchGate URL:[Link]

  • The folding propensity of α/sulfono-γ-AA peptidic foldamers with both left- and right-handedness Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids Source: ResearchGate URL:[Link]

  • WO2008080845A1 - Methods for the synthesis of cyclic peptides Source: Google Patents URL

Sources

Application

Application Notes &amp; Protocols: 2-(Aminomethyl)hexanoic Acid as a Versatile Building Block for γ-Peptide Foldamers

Abstract: Foldamers, synthetic oligomers that adopt well-defined secondary structures, represent a frontier in materials science and drug discovery.[1] By mimicking the structural motifs of proteins, such as helices and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Foldamers, synthetic oligomers that adopt well-defined secondary structures, represent a frontier in materials science and drug discovery.[1] By mimicking the structural motifs of proteins, such as helices and sheets, they offer unique scaffolds for developing novel therapeutics, particularly as modulators of protein-protein interactions.[2][3][4][5] This guide provides a detailed exploration of 2-(aminomethyl)hexanoic acid, a γ-amino acid, as a powerful building block for constructing these architectures. We present in-depth protocols for its synthesis, incorporation into oligomers via solid-phase peptide synthesis (SPPS), and methods for detailed structural characterization, providing researchers with the foundational knowledge to harness the potential of γ-peptide foldamers.

Introduction: The Rationale for γ-Amino Acid Foldamers

The function of natural peptides and proteins is intrinsically linked to their three-dimensional structures. Foldamers are designed to replicate this principle using non-natural backbones, which often imparts significant advantages, including enhanced stability against proteolytic degradation—a common limitation of natural peptide therapeutics.[6]

Among the various classes of foldamer building blocks, γ-amino acids have emerged as particularly versatile.[7][8] The additional flexibility of the γ-backbone, with four bonds between the carbonyl and amino groups, allows for a diverse range of stable, predictable secondary structures, most notably various helical conformations. These helices are often characterized by the number of atoms in the hydrogen-bonded ring they form, such as the C12 or C14 helix.[1][7][9]

The structure of the γ-amino acid monomer itself is critical. Introducing conformational constraints into the monomer backbone can pre-organize it for a specific fold, significantly stabilizing the resulting secondary structure.[10][11][12] While building blocks like 2-(aminomethyl)cyclohexanecarboxylic acid have shown a strong propensity to form stable helices due to their cyclic constraints[13], the more flexible, acyclic 2-(aminomethyl)hexanoic acid offers a different paradigm. Its butyl side chain at the Cα position provides a scaffold for exploring folding landscapes where hydrophobicity and conformational flexibility play key roles.

This document serves as a technical guide for researchers aiming to utilize 2-(aminomethyl)hexanoic acid in their foldamer design and synthesis campaigns.

Synthesis of the Monomer: (S)-2-(Aminomethyl)hexanoic Acid

A scalable and stereochemically controlled synthesis of the monomer is the essential starting point. While numerous routes to substituted amino acids exist[14][15], a practical approach involves the asymmetric Michael addition to a nitroalkene, a robust method for creating new stereocenters. The following protocol is a representative method based on established organocatalytic principles.[11]

Protocol 2.1: Asymmetric Synthesis of N-Boc-(S)-2-(aminomethyl)hexanoic Acid

This protocol outlines a multi-step synthesis starting from 1-nitrohex-1-ene and an appropriate C2-synthon, followed by protection and functional group transformations.

Workflow Diagram: Monomer Synthesis

A 1-Nitrohex-1-ene + Diethyl Malonate B Michael Addition (Base Catalyst, e.g., DBU) A->B C Nitro-Michael Adduct B->C D Hydrolysis & Decarboxylation (Aq. Acid, Heat) C->D E γ-Nitro Carboxylic Acid D->E F Nitro Group Reduction (e.g., H₂, Pd/C or Zn/HCl) E->F G Racemic 2-(Aminomethyl)hexanoic Acid F->G H Boc Protection (Boc₂O, Base) G->H I N-Boc Protected Racemate H->I J Chiral Resolution (e.g., Enzymatic or Chiral Chromatography) I->J K N-Boc-(S)-2-(aminomethyl)hexanoic Acid J->K

Caption: Workflow for a plausible synthesis of the protected monomer.

Step-by-Step Methodology:

  • Michael Addition:

    • To a stirred solution of 1-nitrohex-1-ene (1.0 eq) and diethyl malonate (1.2 eq) in a suitable solvent like THF at 0 °C, add a catalytic amount of a non-nucleophilic base such as DBU (0.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the nitroalkene.

    • Causality: The Michael addition is a classic C-C bond formation reaction. Using a malonate ester provides a stabilized carbanion that adds to the nitroalkene, efficiently constructing the carbon skeleton of the target molecule.

  • Hydrolysis and Decarboxylation:

    • Quench the reaction with dilute HCl and extract the product with ethyl acetate. After drying and concentrating, add 6M HCl to the crude adduct.

    • Heat the mixture to reflux for 8-12 hours. This process hydrolyzes the esters and the subsequent heat induces decarboxylation.

    • Cool the mixture and extract the resulting γ-nitro carboxylic acid.

    • Causality: The harsh acidic conditions are necessary to cleave the stable ester groups. The resulting geminal di-acid is unstable and readily loses CO₂ upon heating, yielding the desired monosubstituted carboxylic acid.

  • Nitro Group Reduction:

    • Dissolve the γ-nitro acid in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours.

    • Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the racemic amino acid.

    • Causality: Catalytic hydrogenation is a clean and efficient method for reducing a nitro group to a primary amine with minimal side products.

  • Amine Protection and Chiral Resolution:

    • Dissolve the crude racemic amino acid in a 1:1 mixture of dioxane and water. Add a base such as NaHCO₃ or NaOH.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 18 hours.[16]

    • Acidify the mixture and extract the N-Boc protected product.

    • The resulting racemate can be resolved using several methods, including enzymatic resolution or preparative chiral HPLC, to isolate the desired (S)-enantiomer.

    • Causality: The Boc protecting group is essential for peptide synthesis. It prevents the amine from reacting during the activation of the carboxylic acid for the next coupling step and is stable to the basic conditions of Fmoc deprotection in SPPS.

Oligomer Synthesis: Building Foldamers with SPPS

With the protected monomer in hand, it can be incorporated into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This allows for the precise, stepwise construction of γ-peptides or α/γ-hybrid peptides.

Protocol 3.1: Solid-Phase Synthesis of a γ-Hexamer

This protocol details the synthesis of a short homooligomer of 2-(aminomethyl)hexanoic acid on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Workflow Diagram: Solid-Phase Peptide Synthesis (SPPS) Cycle

Resin Solid Support Resin (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Step 1 Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Step 2 Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Repeat->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Step 3 Purification Purification (RP-HPLC) Cleavage->Purification Step 4 Foldamer Purified Foldamer Purification->Foldamer

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF, add a solution of 20% piperidine in DMF, and agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 15 minutes. This removes the Fmoc group from the resin linker, exposing the free amine.

  • Washing: Thoroughly wash the resin with DMF (x5) and Dichloromethane (DCM) (x3) to remove all traces of piperidine.

  • First Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve Fmoc-(S)-2-(aminomethyl)hexanoic acid (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Causality: HBTU is a highly efficient coupling reagent that activates the carboxylic acid. HOBt is an additive that suppresses racemization, ensuring the stereochemical integrity of the monomer is maintained during coupling.[16] DIPEA is a non-nucleophilic base required for the activation and coupling steps.

Coupling ReagentDescriptionAdditive
HBTU/HATU Aminium-based; fast and efficient coupling.HOBt/HOAt
DIC/DCC Carbodiimide-based; cost-effective.HOBt, Oxyma
COMU Immonium-based; excellent for hindered couplings.None required
  • Washing: Wash the resin with DMF (x5) and DCM (x3) to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent monomer until the desired sequence length (e.g., a hexamer) is achieved.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing, perform a final Fmoc deprotection (Step 2).

    • Wash the resin thoroughly and dry it under vacuum.

    • Prepare a cleavage cocktail, typically 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • Add the cocktail to the resin and agitate for 2-3 hours.

    • Causality: TFA is a strong acid that cleaves the peptide from the resin and removes most common side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during this process, preventing side reactions.

  • Purification and Characterization:

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC) with a water/acetonitrile gradient.

    • Confirm the identity and purity of the product using LC-MS and/or MALDI-TOF mass spectrometry.

Structural Characterization: Unveiling the Fold

Confirming that an oligomer has adopted a defined secondary structure is the cornerstone of foldamer research. A combination of spectroscopic techniques in solution and the solid state is required for a comprehensive analysis.

Protocol 4.1: Analysis by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy in a non-hydrogen-bonding solvent like CDCl₃ or in methanol provides definitive evidence of helical folding in solution.[12][17][18]

Diagram: C14 Helix Hydrogen Bonding

cluster_0 γ-Peptide Backbone N1 N1 Cg1 Cg1 N1->Cg1 Residue i Cb1 Cb1 Cg1->Cb1 Residue i Ca1 Ca1 Cb1->Ca1 Residue i C1 C1 Ca1->C1 Residue i N2 N2 C1->N2 Peptide Bond C1_O O C1->C1_O Cg2 Cg2 N2->Cg2 Residue i+1 Cb2 Cb2 Cg2->Cb2 Residue i+1 Ca2 Ca2 Cb2->Ca2 Residue i+1 C2 C2 Ca2->C2 Residue i+1 N3 N3 C2->N3 Peptide Bond Cg3 Cg3 N3->Cg3 Residue i+2 Cb3 Cb3 Cg3->Cb3 Residue i+2 Ca3 Ca3 Cb3->Ca3 Residue i+2 C3 C3 Ca3->C3 Residue i+2 N4 N4 C3->N4 Peptide Bond Cg4 Cg4 N4->Cg4 Residue i+3 N4_H H N4->N4_H Cb4 Cb4 Cg4->Cb4 Residue i+3 Ca4 Ca4 Cb4->Ca4 Residue i+3 C4 C4 Ca4->C4 Residue i+3 C1_O->N4_H C=O(i)···H-N(i+3) 14-Atom Ring

Caption: Hydrogen bonding pattern in a γ-peptide C14-helix.

Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the purified foldamer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OH).

  • Data Acquisition: Acquire a suite of 2D NMR spectra:

    • TOCSY: To assign all protons within a single amino acid residue spin system.

    • NOESY: To identify through-space correlations between protons. The presence of sequential NH(i) -> NH(i+1) NOEs and medium-range CαH(i) -> NH(i+2) or NH(i+3) NOEs are strong indicators of a helical structure.[9]

  • Data Analysis: Analyze the NOESY spectrum for patterns characteristic of specific helices. For γ-peptides, the C14-helix is a common motif, defined by hydrogen bonds between the carbonyl oxygen of residue i and the amide proton of residue i+3.[9] This leads to specific, observable NOE contacts.

NMR ParameterIndication of Helical Structure
Sequential NOEs NH(i) to NH(i+1) correlations suggest a regular, repeating backbone structure.
Medium-Range NOEs CαH(i) to NH(i+2) or NH(i+3) are hallmark indicators of a compact, helical fold.
Chemical Shift Dispersion A wide range of amide proton chemical shifts suggests they are in different chemical environments, often due to participation in hydrogen bonding.
Low Temp. Coefficient Amide protons involved in stable intramolecular H-bonds show less chemical shift change with temperature (dδ/dT < 3 ppb/K).
Protocol 4.2: Analysis by Circular Dichroism (CD) and X-ray Crystallography
  • Circular Dichroism (CD) Spectroscopy: This technique provides a rapid assessment of secondary structure. A distinct CD spectrum with strong positive or negative Cotton effects is indicative of a folded, chiral structure. It is particularly useful for monitoring folding stability as a function of temperature or solvent.

  • X-ray Crystallography: The gold standard for structural determination. Obtaining single crystals of the foldamer allows for atomic-resolution analysis of its solid-state conformation, providing precise bond angles, torsion angles, and hydrogen-bonding patterns that define the helical structure.[7][9][11]

Applications and Future Outlook

Foldamers built from 2-(aminomethyl)hexanoic acid and other γ-amino acids are poised to make significant impacts in several areas:

  • Therapeutics: Their stability and structural diversity make them ideal candidates for inhibiting challenging protein-protein interactions implicated in diseases like cancer.[2][4][6]

  • Antimicrobials: By designing amphipathic helices, these foldamers can mimic natural antimicrobial peptides, disrupting bacterial membranes.[6]

  • Biomaterials: The self-assembly properties of well-defined foldamers can be harnessed to create novel hydrogels, fibers, and other advanced materials.[7]

The exploration of acyclic, flexible building blocks like 2-(aminomethyl)hexanoic acid continues to broaden the structural and functional diversity of foldamers. By combining robust synthesis, iterative design, and detailed structural analysis, researchers can unlock new chemical space and develop novel molecules to address pressing challenges in medicine and materials science.

References

  • Lelais, G., & Nesi, M. (2015). γ- and β-Peptide Foldamers from Common Multifaceted Building Blocks: Synthesis and Structural Characterization. Organic Letters, 17(19), 4766–4769. [Link]

  • Lee, M. R., et al. (2012). New Preorganized γ-Amino Acids as Foldamer Building Blocks. Organic Letters, 14(11), 2732–2735. [Link]

  • Tsuchiya, K., et al. (2022). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. Processes, 10(5), 924. [Link]

  • Royo, M., & Albericio, F. (2011). Foldamers containing γ-amino acid residues or their analogues: structural features and applications. Amino Acids, 41(3), 687–707. [Link]

  • Oba, M., et al. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Expert Opinion on Drug Discovery, 19(5), 531-546. [Link]

  • Oba, M., et al. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. PubMed, PMID: 38753534. [Link]

  • Lee, M. R., et al. (2010). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. PMC. [Link]

  • Smith, M. D., et al. (2016). Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution. Journal of the American Chemical Society, 138(35), 11221–11228. [Link]

  • Reidenbach, A. (2011). Synthesis and Characterization of Gamma-Peptide Foldamers. Minds@UW. [Link]

  • Lee, M. R., et al. (2010). Characteristic Structural Parameters for the γ-Peptide 14-Helix: Importance of Subunit Preorganization. PMC. [Link]

  • Lee, M. R., et al. (2016). New Preorganized γ-Amino Acids as Foldamer Building Blocks. Figshare. [Link]

  • Ananda, K. (2018). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. etd@IISc. [Link]

  • Guo, L., et al. (2010). Helix formation in preorganized β/γ-peptide foldamers: Hydrogen-bond analogy to the α-helix without α-amino acid residues. Yonsei University. [Link]

  • News-Medical. (2019). Alpha Peptide Foldamers. [Link]

  • Azzarito, V., et al. (2016). Therapeutic Potential of Foldamers: From Chemical Biology Tools To Drug Candidates?. Journal of Medicinal Chemistry, 59(15), 6965–6984. [Link]

  • Lee, M. R., et al. (2012). New Preorganized γ-Amino Acids as Foldamer Building Blocks. Organic Letters. [Link]

  • Horne, W. S., & Gellman, S. H. (2008). Foldamers as versatile frameworks for the design and evolution of function. PMC. [Link]

  • Allmendinger, L. (2017). Hybrid Peptide-Helical Aromatic Foldamer Macrocycles. Elektronische Hochschulschriften der LMU München. [Link]

  • Anonymous. (1987). Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. University of Windsor. [Link]

  • Kang, Y. K. (2014). Conformational preferences of helix foldamers of γ-peptides based on 2-(aminomethyl)cyclohexanecarboxylic acid. PubMed. [Link]

  • Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid─A Toolbox for Peptide Foldamer Chemistry. PubMed. [Link]

  • Byk, G., & Schechter, B. (2014). Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. ResearchGate. [Link]

  • Cao, J., et al. (2025). Novel Synthesis of 2-Amino-6-[(4-Hydroxy-1-Oxopentyl) Amino] Hexanoic Acid from Lysine and Γ-Valerolactone. SSRN. [Link]

  • Majer, P., et al. (2024). Scalable Synthesis of All Stereoisomers of 2‑Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry. Semantic Scholar. [Link]

  • Google Patents. (2016). Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.
  • Suga, H., et al. (2020). Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids. PubMed. [Link]

Sources

Method

Enzymatic kinetic resolution of 2-(aminomethyl)hexanoic acid esters

Application Note & Protocol Topic: Enzymatic Kinetic Resolution of 2-(Aminomethyl)hexanoic Acid Esters Audience: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Enzymatic Kinetic Resolution of 2-(Aminomethyl)hexanoic Acid Esters

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 2-(aminomethyl)hexanoic acid esters, key precursors for the synthesis of chiral drugs. Enantiomerically pure β-amino acids and their derivatives are critical building blocks in the pharmaceutical industry. This application note details a robust protocol utilizing lipase-catalyzed acylation for the efficient separation of enantiomers. We delve into the underlying principles, provide step-by-step experimental procedures from substrate synthesis to chiral analysis, and offer insights into data interpretation and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results for researchers in drug discovery and process development.

Introduction: The Importance of Chiral Separation

Chiral molecules, particularly enantiomerically pure amino acids and their derivatives, are fundamental to modern pharmacology. The biological activity of a drug is often confined to a single enantiomer, while the other may be inactive or even cause undesirable side effects. 2-(Aminomethyl)hexanoic acid is structurally related to important pharmaceutical compounds, making the development of efficient methods for its chiral synthesis a significant area of research.

Enzymatic kinetic resolution (EKR) has emerged as a powerful and "green" alternative to traditional chemical resolution methods.[1] It leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers of a racemic mixture. Lipases, particularly Lipase B from Candida antarctica (CAL-B), are widely used due to their broad substrate compatibility, high enantioselectivity, and stability in organic solvents.[2][3]

This guide focuses on the lipase-catalyzed acylation of a racemic 2-(aminomethyl)hexanoic acid ester. In this process, the enzyme selectively acylates one enantiomer (e.g., the R-enantiomer) at the amino group, forming an amide. This leaves the other enantiomer (e.g., the S-enantiomer) unreacted. The significant difference in the chemical properties of the resulting amide and the unreacted amino ester allows for their straightforward separation, yielding both enantiomers in high optical purity.

Principle of the Method

Kinetic resolution is based on the difference in the rate of reaction of two enantiomers with a chiral catalyst or reagent. In this enzymatic approach, the lipase acts as the chiral catalyst. The enzyme's active site has a specific three-dimensional geometry that preferentially binds and catalyzes the reaction of one enantiomer over the other.

The process can be summarized as follows:

  • A racemic mixture of the 2-(aminomethyl)hexanoic acid ester, (±)-1 , is introduced to the lipase.

  • An acyl donor, such as vinyl acetate, is added to the reaction.

  • The enzyme selectively catalyzes the transfer of the acetyl group to the amino group of one enantiomer, for instance, (R)-1 , to form the N-acetylated product, (R)-2 .

  • The other enantiomer, (S)-1 , reacts at a much slower rate and remains largely unreacted in the mixture.

  • The reaction is stopped at or near 50% conversion to achieve the optimal balance of high enantiomeric excess (ee) for both the product and the remaining substrate.

  • The resulting mixture, containing (R)-2 and (S)-1 , can then be easily separated by standard chemical techniques like column chromatography or acid-base extraction.

The theoretical maximum yield for each enantiomer in a classic kinetic resolution is 50%.[4]

Diagram: Principle of Enzymatic Kinetic Resolution

EKR_Principle cluster_start Starting Materials cluster_reaction Enzymatic Reaction cluster_products Products at ~50% Conversion cluster_separation Separation cluster_final Isolated Enantiomers racemate Racemic Amino Ester (R)-1 and (S)-1 enzyme_node Lipase (e.g., CAL-B) + Acyl Donor (e.g., Vinyl Acetate) racemate->enzyme_node Selectively Reacts with (R)-enantiomer product_R N-Acylated Amino Ester (R)-2 enzyme_node->product_R unreacted_S Unreacted Amino Ester (S)-1 enzyme_node->unreacted_S Does not react (or reacts slowly) separation_node Chromatography or Extraction product_R->separation_node unreacted_S->separation_node final_R Enantiopure (R)-2 separation_node->final_R final_S Enantiopure (S)-1 separation_node->final_S

Caption: Enzymatic Kinetic Resolution Workflow.

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-(Aminomethyl)hexanoic Acid Methyl Ester

Rationale: The free amino acid is not a suitable substrate for the lipase-catalyzed acylation in organic media. Esterification of the carboxylic acid group improves solubility in common organic solvents and prevents unwanted side reactions. A straightforward method involves the use of trimethylchlorosilane (TMSCl) in methanol.[5]

Materials:

  • Racemic 2-(aminomethyl)hexanoic acid

  • Methanol (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend racemic 2-(aminomethyl)hexanoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of amino acid) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension in an ice bath.

  • Slowly add TMSCl (1.5 eq) to the stirring suspension. The mixture should become a clear solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).

  • Add diethyl ether to the residue and stir to precipitate the product as a hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. The product is the methyl ester hydrochloride salt.

  • For the enzymatic reaction, the free base can be generated by dissolving the salt in water, neutralizing with a base (e.g., NaHCO₃), and extracting with an organic solvent (e.g., ethyl acetate).

Protocol 2: Enzymatic Kinetic Resolution

Rationale: This protocol uses an immobilized lipase, which simplifies enzyme recovery and reuse.[3] Vinyl acetate is an effective and commonly used acyl donor. The choice of solvent is critical; a non-polar solvent like methyl tert-butyl ether (MTBE) is often preferred.[3]

Materials:

  • Racemic 2-(aminomethyl)hexanoic acid methyl ester (free base)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Orbital shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator)

Procedure:

  • In a screw-cap vial, add the racemic amino ester (1.0 eq, e.g., 100 mg).

  • Add anhydrous MTBE (e.g., 5 mL).

  • Add the immobilized lipase (e.g., 20 mg, 20% w/w of the substrate).

  • Add vinyl acetate (1.0-1.5 eq).

  • Seal the vial and place it in an orbital shaker set at 200 rpm and 40°C.[3]

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of both the remaining substrate and the acylated product.

  • Stop the reaction when the conversion is close to 50% by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and dried for reuse.

  • Evaporate the solvent from the filtrate to obtain the mixture of the unreacted (S)-amino ester and the N-acetylated (R)-amino ester.

Protocol 3: Separation and Analysis

Rationale: The product of the EKR is a mixture of the unreacted amino ester and the newly formed amide. These can be separated based on their differing chemical properties. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the optical purity (ee) of the separated components.[6][7]

Materials:

  • Crude product mixture from Protocol 2

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral HPLC system with a suitable chiral stationary phase (CSP)

  • Mobile phase for HPLC (e.g., hexane/isopropanol mixture)

Procedure for Separation (Column Chromatography):

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Dissolve the crude product mixture in a minimal amount of the starting eluent.

  • Load the sample onto the column.

  • Elute the column, collecting fractions. The less polar N-acetylated product will typically elute before the more polar unreacted amino ester.

  • Monitor the fractions by TLC.

  • Combine the pure fractions of each component and remove the solvent under reduced pressure.

Procedure for Chiral HPLC Analysis:

  • Column Selection: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series) is often effective for separating amino acid derivatives.[7]

  • Sample Preparation: Prepare a standard of the racemic starting material and samples of the separated, unreacted ester and the N-acetylated product. Dissolve them in the mobile phase at a concentration of approximately 1 mg/mL.[6]

  • Method Development:

    • Mobile Phase: Start with a mobile phase of 90:10 (v/v) n-hexane/isopropanol at a flow rate of 1 mL/min.[7]

    • Detection: Use a UV detector at a suitable wavelength (e.g., 210-220 nm).

    • Injection: Inject the racemic standard to determine the retention times of the two enantiomers.

    • Optimization: Adjust the ratio of hexane to isopropanol to achieve baseline separation (Rs > 1.5).[6]

  • Analysis: Inject the samples of the resolved components to determine their enantiomeric excess.

  • Calculation:

    • Conversion (%) = [Area of Product] / ([Area of Product] + [Area of remaining Substrate]) * 100

    • Enantiomeric Excess (ee%) = |[Area(R) - Area(S)]| / |[Area(R) + Area(S)]| * 100

Data Presentation & Interpretation

The success of a kinetic resolution is evaluated by two key parameters: conversion and enantiomeric excess (ee). The enantioselectivity of the enzyme is often expressed as the enantiomeric ratio (E-value).

Table 1: Hypothetical Results for EKR of 2-(Aminomethyl)hexanoic Acid Methyl Ester

Time (h)Conversion (%)ee of Substrate (%)ee of Product (%)E-value
22533>99>200
44067>99>200
850>9998>200
2465>9954>200

Interpretation: The ideal point to stop the reaction is around 50% conversion (8 hours in this example), as this provides both the unreacted substrate and the acylated product with very high enantiomeric excess. Pushing the reaction to higher conversions leads to a decrease in the ee of the product. An E-value greater than 200 indicates a highly selective and synthetically useful transformation.[8]

Diagram: Experimental and Analytical Workflow

Workflow cluster_synthesis Step 1: Substrate Prep cluster_ekr Step 2: Kinetic Resolution cluster_analysis Step 3: Workup & Analysis cluster_final_products Final Products start Racemic Amino Acid esterification Esterification (MeOH, TMSCl) start->esterification rac_ester Racemic Amino Ester esterification->rac_ester ekr_step Enzymatic Acylation (Lipase, Vinyl Acetate, MTBE) rac_ester->ekr_step mixture Mixture of: (S)-Amino Ester (R)-N-Acetyl Ester ekr_step->mixture separation Column Chromatography mixture->separation analysis Chiral HPLC Analysis mixture->analysis In-process control s_enantiomer Enantiopure (S)-Amino Ester separation->s_enantiomer r_enantiomer Enantiopure (R)-N-Acetyl Ester separation->r_enantiomer ee_calc Calculate ee% & Conversion% analysis->ee_calc s_enantiomer->analysis r_enantiomer->analysis

Caption: From Racemate to Enantiopure Products.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme.Use a fresh batch of lipase. Ensure proper storage conditions.
Water content too high or too low.Use anhydrous solvents. A trace amount of water is sometimes needed for lipase activity; consider adding a very small, controlled amount.
Low Enantioselectivity (Low ee) Incorrect enzyme.Screen different lipases (e.g., CAL-A, Pseudomonas cepacia lipase).[8]
Reaction temperature is too high/low.Optimize the reaction temperature. While 40-50°C is common, some resolutions benefit from lower temperatures.
Incorrect acyl donor or solvent.Screen different acyl donors (e.g., ethyl acetate, isopropyl acetate) and solvents (e.g., toluene, hexane).
Poor Separation on Chiral HPLC Incorrect chiral stationary phase (CSP).For amino esters, polysaccharide or ligand-exchange columns are good starting points.[6][9]
Inappropriate mobile phase.Systematically vary the ratio of polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane). Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can improve peak shape.[9]

Conclusion

The enzymatic kinetic resolution of 2-(aminomethyl)hexanoic acid esters is a highly efficient and selective method for producing enantiomerically pure precursors for the pharmaceutical industry. By leveraging the catalytic power of lipases like Candida antarctica Lipase B, researchers can avoid harsh chemical reagents and complex purification procedures associated with classical resolution techniques. The protocols outlined in this guide provide a solid foundation for implementing this technology, from initial substrate synthesis to final chiral analysis. With careful optimization of reaction parameters, this method can be a valuable tool in the synthesis of high-value chiral molecules.

References

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis. Angewandte Chemie International Edition, 43(1), 46–58. [Link]

  • Google Patents. (2015).
  • Hoffer, M., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(3), 1195–1204. [Link]

  • Gotor-Fernández, V., et al. (2006). Lipases in aminolysis and ammonolysis reactions. Advanced Synthesis & Catalysis, 348(7-8), 799-812. [Link]

  • QuickCompany. (n.d.). A Novel Process For Synthesis Of Pregabalin From Substituted Cyclopropane Intermediate And A Process For Enzymatic Resolution Of Racemic Pregabalin. [Link]

  • ProQuest. (2019). An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. Asian Journal of Research in Chemistry, 12(4), 185. [Link]

  • Shakeri, M., et al. (2010). Highly enantioselective resolution of β-amino esters by Candida antarctica lipase A immobilized in mesocellular foam: application to dynamic kinetic resolution. ChemCatChem, 2(5), 534-538. [Link]

  • Forgó, P., & Kelemen-Valkony, I. (2002). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 13(23), 2573-2579. [Link]

  • Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. International Journal of Molecular Sciences, 24(14), 11520. [Link]

  • PubMed. (2018). Kinetic resolution of drug intermediates catalyzed by lipase B from Candida antarctica immobilized on immobead-350. Biotechnology Progress, 34(4), 878-889. [Link]

  • Academia.edu. (n.d.). Synthesis of racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid as a new constrained γ-amino dicarboxylic acid bypassing alkyl 3-aza-2-oxobicyclo[3.1.0]hexane-1-carboxylates. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-217. [Link]

  • Indian Journal of Chemistry. (2010). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 49B, 1470-1476. [Link]

  • An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 386-393. [Link]

  • ResearchGate. (n.d.). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Ansorge-Schumacher, M. B., & Thum, O. (2013). Three Steps, Two Enzymes, One Pot, but a Multitude of Nanocompartments: Combined Cycles of Kinetic Resolutions and Re-racemization with Incompatible Biocatalysts. ChemCatChem, 5(5), 1148-1153. [Link]

  • ResearchGate. (n.d.). Synthesis of the methyl ester of 2,2-bis(aminomethyl)propionic... [Link]

  • ResearchGate. (n.d.). Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Amazon S3. (n.d.). Non-linear Tendency Between Acyl Chain Length and Selectivity in Enzymatic Deacylation of Carboxylic Esters in Batch. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (n.d.). Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. [Link]

  • MDPI. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(13), 7384. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Coupling of 2-(Aminomethyl)hexanoic Acid

Abstract This technical guide provides a comprehensive overview of the reaction conditions and strategic considerations for the coupling of 2-(aminomethyl)hexanoic acid, a sterically hindered gamma-amino acid analog. As...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the reaction conditions and strategic considerations for the coupling of 2-(aminomethyl)hexanoic acid, a sterically hindered gamma-amino acid analog. As a key structural motif in medicinal chemistry, analogous to gabapentin, its efficient incorporation into larger molecules is of significant interest. This document details foundational principles, including protecting group strategies and the mechanistic basis for selecting appropriate coupling reagents. We present detailed, field-tested protocols for common and advanced coupling methodologies, emphasizing the rationale behind experimental choices to overcome steric challenges and minimize side reactions. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods for amide bond formation with this challenging substrate.

Introduction: The Challenge of Coupling a Hindered Amino Acid

2-(Aminomethyl)hexanoic acid is a non-proteinogenic amino acid characterized by a primary amine attached to a carbon adjacent to a substituted stereocenter. This structure, particularly the substitution at the α-carbon relative to the carboxyl group, introduces significant steric hindrance. This bulkiness impedes the approach of nucleophiles and can dramatically slow the kinetics of amide bond formation.[1]

Traditional peptide coupling methods may prove inefficient, leading to low yields, incomplete reactions, or the prevalence of side reactions.[1] Therefore, a successful coupling strategy requires careful consideration of three key elements:

  • Orthogonal Protecting Groups: To ensure chemoselectivity, the non-reacting functional group (amine or carboxyl) must be masked. The choice of protecting group is dictated by the overall synthetic route.[2][3]

  • High-Potency Coupling Reagents: Reagents must be sufficiently reactive to overcome the steric barrier and facilitate the formation of a highly activated intermediate.[1][4]

  • Optimized Reaction Conditions: The choice of solvent, base, temperature, and stoichiometry is critical for driving the reaction to completion while minimizing epimerization and other undesirable pathways.

This guide will dissect these elements to provide a clear and logical framework for achieving high-efficiency coupling of 2-(aminomethyl)hexanoic acid.

Foundational Strategy: Protecting Group Selection

To control the regioselectivity of the amide bond formation, one of the functional groups of 2-(aminomethyl)hexanoic acid must be temporarily protected. The choice between protecting the amine or the carboxyl group depends on whether the molecule will act as the amine component or the acid component in the coupling reaction. An orthogonal protecting group strategy is one where one group can be removed under conditions that leave the other intact.[2][3]

Protecting GroupTarget Functional GroupAbbreviationCommon ReagentDeprotection ConditionsOrthogonality & Notes
tert-Butoxycarbonyl AminoBocDi-tert-butyl dicarbonate (Boc₂O)Strongly acidic (e.g., TFA in DCM)Stable to basic conditions used for Fmoc removal. Widely used in solution-phase synthesis.[5][6]
9-Fluorenyl­methoxy­carbonyl AminoFmocFmoc-OSu or Fmoc-ClBasic (e.g., 20% Piperidine in DMF)Stable to acidic conditions used for Boc and t-butyl ester removal. Standard for solid-phase synthesis.[5][6]
Benzyl Carbamate AminoCbz or ZBenzyl chloroformateCatalytic Hydrogenation (e.g., H₂, Pd/C)Orthogonal to both Boc and Fmoc strategies.[5]
Methyl/Ethyl Ester Carboxyl-OMe / -OEtMethanol or Ethanol with acid catalyst (e.g., SOCl₂)Saponification (e.g., LiOH, NaOH)Base-labile; not compatible with Fmoc deprotection conditions.
tert-Butyl Ester Carboxyl-OtBuIsobutylene or tert-Butyl acetateStrongly acidic (e.g., TFA in DCM)Acid-labile; typically removed concurrently with a Boc group.
Logical Workflow for Protecting Group Strategy

The following diagram illustrates the decision-making process for protecting 2-(aminomethyl)hexanoic acid based on its intended role in the coupling reaction.

G cluster_start Starting Material cluster_role Define Role in Coupling cluster_protection Protection Strategy cluster_product Ready for Coupling start 2-(aminomethyl)hexanoic acid role_acid Use as Carboxylic Acid Component start->role_acid Goal: R-COOH + H₂N-R' role_amine Use as Amine Component start->role_amine Goal: R-NH₂ + HOOC-R' protect_amine Protect Amino Group (e.g., with Boc or Fmoc) role_acid->protect_amine protect_carboxyl Protect Carboxyl Group (e.g., as Methyl or t-Butyl Ester) role_amine->protect_carboxyl product_acid N-Protected-2-(aminomethyl)hexanoic acid protect_amine->product_acid product_amine 2-(Aminomethyl)hexanoic acid Ester protect_carboxyl->product_amine

Caption: Decision workflow for protecting 2-(aminomethyl)hexanoic acid.

Coupling Reagents: A Comparative Analysis

The selection of the coupling reagent is the most critical factor for success. For sterically demanding substrates, uronium/aminium and phosphonium salt-based reagents are generally superior to carbodiimides alone due to their higher reactivity and ability to form highly activated intermediates.[4][7]

Reagent ClassExamplesMechanism of ActionAdvantages for Hindered CouplingDisadvantages/Considerations
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[8][9]Cost-effective. With additives (HOBt, HOAt), efficiency is improved.[10]Prone to rearrangement into an unreactive N-acylurea, especially with slow, hindered reactions.[4][11] Racemization risk.
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUForms an activated acyl-uronium species, which then reacts with the carboxylate to form a highly reactive OAt- or OBt-ester.[7][12]HATU is highly recommended for sterically hindered couplings due to its rapid reaction kinetics and resistance to racemization.[4][7] COMU offers similar reactivity with improved safety and solubility.[4]Higher cost. Byproducts can sometimes complicate purification. Guanidinylation of the primary amine can be a side reaction with HATU if conditions are not optimized.[13]
Phosphonium Salts PyBOP, PyAOPForms an activated phosphonium ester intermediate.PyAOP is particularly effective for coupling N-methylated or other hindered amino acids.[1][13] Generates non-carcinogenic byproducts compared to older reagents like BOP.[7]Higher cost. PyBrOP can cause racemization with prolonged reaction times.[4]
General Mechanism of Amide Bond Formation (HATU)

The diagram below outlines the widely accepted mechanism for HATU-mediated coupling, highlighting the key activated intermediate.

G Acid R-COOH (N-Protected Acid) ActiveEster OAt-Active Ester (Highly Reactive Intermediate) Acid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->Acid Deprotonation Amide Amide Product (R-CO-NH-R') ActiveEster->Amide Nucleophilic Attack Amine R'-NH₂ (Amine Component) Amine->Amide Byproducts Byproducts (Tetramethylurea, HOAt)

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are for research use only.

Protocol 1: HATU-Mediated Coupling (Recommended for High Efficiency)

This protocol is the preferred method for coupling sterically hindered substrates like N-protected 2-(aminomethyl)hexanoic acid due to the high reactivity of HATU.[7][12]

Materials:

  • N-Boc-2-(aminomethyl)hexanoic acid (1.0 equiv)

  • Amine component (e.g., Benzylamine) (1.1 equiv)

  • HATU (1.1 equiv)[7]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[7]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add N-Boc-2-(aminomethyl)hexanoic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (concentration approx. 0.1-0.5 M).

  • Add the amine component (1.1 equiv) to the solution.

  • Add HATU (1.1 equiv) to the mixture.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the stirred solution. It is crucial to add the base after the other reagents to initiate the activation.[14]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOAt-Mediated Coupling (Cost-Effective Alternative)

This method uses a water-soluble carbodiimide (EDC) and an activating additive (HOAt), which is more effective than HOBt at accelerating coupling and suppressing racemization.[4][15]

Materials:

  • N-Boc-2-(aminomethyl)hexanoic acid (1.0 equiv)

  • Amine component hydrochloride salt (e.g., Glycine methyl ester HCl) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)[7]

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 equiv, if using an amine salt)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • In a dry round-bottom flask, combine N-Boc-2-(aminomethyl)hexanoic acid (1.0 equiv), the amine component salt (1.1 equiv), and HOAt (1.2 equiv).

  • Dissolve the components in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (DIPEA or NMM, 3.0 equiv) to neutralize the hydrochloride salt and activate the reaction.

  • Add EDC·HCl (1.2 equiv) portion-wise to the cold solution.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Continue stirring for 12-24 hours, monitoring by TLC or LC-MS. Due to steric hindrance, carbodiimide couplings may require longer reaction times.[4]

  • Work-up: a. If using DCM, wash the organic layer with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. b. If using DMF, perform an extractive work-up as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[4][13] c. Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting & Key Considerations

  • Low Yield/Incomplete Reaction: The primary cause is often insufficient activation due to steric hindrance. Switch to a more powerful coupling reagent like HATU or PyAOP.[1][13] Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated intermediates.[14]

  • Side Reactions: If guanidinylation is observed when using HATU, ensure the base (DIPEA) is added last to the mixture of acid, amine, and HATU.[14] This minimizes the time the free amine is exposed to the activated HATU reagent before the acid activation occurs.

  • Racemization: While less of a concern for 2-(aminomethyl)hexanoic acid at its chiral center during coupling, it's a critical factor for chiral coupling partners. Using additives like HOAt or reagents like HATU significantly suppresses racemization.[4] Running reactions at lower temperatures (0 °C) is also recommended.[4]

Conclusion

The successful coupling of 2-(aminomethyl)hexanoic acid is readily achievable through the strategic selection of highly reactive coupling reagents and carefully optimized reaction conditions. While traditional carbodiimide methods can be effective with the inclusion of additives like HOAt, uronium-based reagents such as HATU offer superior performance in terms of reaction speed and yield for this sterically challenging substrate. By understanding the principles of protection, activation, and potential side reactions outlined in this guide, researchers can confidently incorporate this valuable building block into complex molecules for applications in drug discovery and materials science.

References

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PubMed. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids.
  • AAPPTEC. Coupling Reagents.
  • Benchchem. An In-depth Technical Guide on the Synthesis of (2S)-2-[[(2S)-2-aminopropanoyl]amino]hexanoic acid.
  • Organic Chemistry Portal. Protective Groups.
  • SciSpace. Amino Acid-Protecting Groups.
  • AAPPTec.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • AAPPTEC. (2021, May 19). Carbodiimides and Additives.
  • Thermo Fisher Scientific. Carbodiimide Crosslinker Chemistry.
  • Wikipedia. Carbodiimide.
  • APExBIO. HATU - Efficient Peptide Coupling Reagent.
  • Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Aminomethyl)hexanoic Acid Synthesis

The following guide is structured as a Technical Support Center resource, designed for immediate application by researchers and process chemists. It prioritizes actionable protocols, mechanistic logic, and yield-critical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application by researchers and process chemists. It prioritizes actionable protocols, mechanistic logic, and yield-critical control points.

Topic: Improving Yield & Process Reliability Target Molecule: 2-(Aminomethyl)hexanoic acid (CAS: 25513-46-6 / Related: 183182-08-3 for S-isomer) Core Challenge: Mitigating dimerization during nitrile reduction and maximizing zwitterion recovery.

Diagnostic Workflow: Where is your yield loss?

Before altering parameters, identify the specific process stage responsible for yield attrition. Use this logic flow to pinpoint the failure mode.

YieldDiagnosis Start Start: Low Yield Detected Step1 Step 1: Alkylation (Et-Cyanoacetate + BuBr) Start->Step1 Check1 Is Ethyl 2-cyanohexanoate purity > 95%? Step1->Check1 Issue1 Issue: Di-alkylation or Unreacted SM Check1->Issue1 No Step2 Step 2: Nitrile Reduction (H2 / Catalyst) Check1->Step2 Yes Sol1 Action: Check Stoichiometry & Temp Control (<40°C) Issue1->Sol1 Check2 Is Secondary Amine (Dimer) present? Step2->Check2 Issue2 Issue: Dimerization (Major Yield Killer) Check2->Issue2 Yes Step3 Step 3: Hydrolysis & Isolation Check2->Step3 No Sol2 Action: Increase NH3 pressure or switch to Acidic Hydrogenation Issue2->Sol2 Check3 Is product lost in mother liquor? Step3->Check3 Issue3 Issue: Solubility of Zwitterion Check3->Issue3 Yes Sol3 Action: Optimize pH to pI (~6.0) Use Ion Exchange Issue3->Sol3

Figure 1: Diagnostic logic for identifying yield bottlenecks in the synthesis of 2-(aminomethyl)hexanoic acid.

Phase 1: Alkylation Optimization (Precursor Synthesis)

Objective: Synthesize Ethyl 2-cyanohexanoate with >95% purity. Common Pitfall: Formation of dialkylated byproduct (Ethyl 2-butyl-2-cyanohexanoate) reduces overall yield potential.

Optimized Protocol
  • Reagents : Ethyl cyanoacetate (1.0 eq), n-Butyl bromide (1.05 eq), Sodium Ethoxide (1.0 eq) in Ethanol (anhydrous).

  • Procedure :

    • Dissolve NaOEt in ethanol.[1] Cool to 0-5°C.

    • Add Ethyl cyanoacetate dropwise.[1][2] Crucial: Keep temp < 10°C to prevent self-condensation.

    • Add n-Butyl bromide slowly.

    • Reflux for 2–3 hours.[1][2]

  • Critical Control Point (CCP) :

    • Stoichiometry : Do strictly 1.0 : 1.05 (ECA : BuBr). Excess base or alkyl halide promotes di-alkylation.

    • Monitoring : Use GC-MS.[3] If di-alkylated impurity > 2%, reduce reaction temperature and extend time.

ParameterRecommended RangeImpact on Yield
Temperature (Addition)0°C – 10°CPrevents side reactions/exotherms
Base Equivalents1.0 eq (Exact)Excess causes di-alkylation
SolventAnhydrous EtOHWater causes premature hydrolysis

Phase 2: Nitrile Reduction (The Critical Step)

Objective: Convert the nitrile to a primary amine without forming secondary amines (dimers). Mechanism of Failure : The intermediate imine (R-CH=NH) can react with the already formed amine (R-CH2-NH2) to form a secondary amine, releasing ammonia.

Method A: Raney Nickel (Scalable / Industrial)

Best for large batches, but requires strict control.

  • Catalyst : Raney Nickel (activated).

  • Solvent : Ethanol / Ammonia (saturated).

  • Pressure : 50–100 psi (3.5–7 bar) H2.

  • Additive : Ammonia is non-negotiable. It shifts the equilibrium away from secondary amine formation.

  • Protocol :

    • Charge autoclave with Ethyl 2-cyanohexanoate.

    • Add Raney Ni (10-20 wt%) and EtOH saturated with NH3 (or add liquid NH3).

    • Pressurize with H2 and heat to 50°C.

    • Yield Tip : High agitation speed (>1000 rpm) is required to overcome gas-liquid mass transfer limitations.

Method B: Acidic Hydrogenation (High Yield / Lab Scale)

Best for purity; eliminates dimerization risk.

  • Catalyst : 10% Pd/C or PtO2.

  • Solvent : Methanol / HCl (1.1 eq) or Acetic Acid.

  • Mechanism : The amine product is immediately protonated (R-CH2-NH3+), rendering it non-nucleophilic. It cannot react with the imine to form dimers.

  • Protocol :

    • Dissolve precursor in MeOH containing 1.1 eq conc. HCl.

    • Add 10% Pd/C (5-10 wt%).

    • Hydrogenate at 30-50 psi.

    • Result : Yields Ethyl 2-(aminomethyl)hexanoate hydrochloride.

Phase 3: Hydrolysis & Zwitterion Isolation

Objective: Hydrolyze the ester and isolate the free amino acid. Common Pitfall : The product is a zwitterion (highly water-soluble). Traditional extraction fails.

Optimized Isolation Protocol
  • Hydrolysis :

    • Reflux the amino ester (or its salt) in 6N HCl for 4–6 hours.

    • Monitor by TLC (ninhydrin stain).[4]

  • Isolation (Isoelectric Precipitation) :

    • Concentrate the hydrolysis mixture to remove excess HCl.

    • Dissolve residue in minimum water.[4]

    • CCP : Adjust pH to the Isoelectric Point (pI) , typically pH 6.0 – 6.5 for this class of molecule. Use 10% NaOH or LiOH carefully.

    • Add Acetone or Ethanol (antisolvent) to induce crystallization.

    • Cool to 4°C overnight.

Alternative: Ion Exchange (For Max Yield)

If crystallization yield is <50%, use a cation exchange resin (e.g., Dowex 50W).

  • Load the acidic hydrolysis mixture onto the column (H+ form).

  • Wash with water (removes salts/impurities).

  • Elute product with 10% aqueous Ammonia .

  • Evaporate ammonia to obtain pure zwitterion.

Troubleshooting FAQ

Q: I see a large peak at M+166 (approx) in MS during reduction. What is it? A: This is likely the secondary amine dimer. It forms when the primary amine attacks the intermediate imine.

  • Fix: If using Raney Ni, double the concentration of Ammonia. If using Pd/C, switch to acidic conditions (HCl/MeOH) to protonate the amine immediately.

Q: My product is an oil and won't crystallize after hydrolysis. A: 2-(Aminomethyl)hexanoic acid is hygroscopic.

  • Fix: Ensure water is removed via azeotropic distillation with toluene or ethanol. Use isopropanol/acetone as the antisolvent for crystallization. Scratch the flask or use a seed crystal from a previous batch.

Q: Can I reduce the free acid (2-cyanohexanoic acid) directly? A: Not recommended. The free acid can poison catalysts (especially Nickel) and has solubility issues. Reducing the ester (Ethyl 2-cyanohexanoate) is significantly more robust.

Q: What is the expected yield for the optimized process? A:

  • Alkylation: 85–92%

  • Reduction (Acidic Pd/C): 90–95%

  • Hydrolysis/Isolation: 80–85%

  • Overall : ~60–70% is achievable with strict controls.

References

  • Alkylation of Cyanoacetates : Marvel, C. S., et al. "Ethyl Cyanoacetate."[2] Organic Syntheses, Coll.[5] Vol. 1, p. 254. Link

  • Nitrile Reduction Strategies : "Catalytic Hydrogenation of Nitriles to Amines." Organic Reactions.[3][6][7][8][9] (General methodology for preventing dimerization).

  • Pregabalin/Analog Synthesis : "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." (Analogous chemistry for 2-substituted hexanoic acids).

  • Zwitterion Isolation: "Purification of Amino Acids using Ion Exchange Resins." Bio-Rad Technical Note.
  • General Synthesis of Beta-Amino Acids: "Synthesis of 2-substituted-3-aminopropionic acids." Journal of Organic Chemistry. (Structural relevance).

Sources

Optimization

Technical Support Center: Purification of Zwitterionic Amino Acids

Topic: Purifying Zwitterionic Amino Acids from Reaction Mixtures Role: Senior Application Scientist Audience: Researchers, Process Chemists, Drug Development Professionals Introduction: The Zwitterionic Challenge Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purifying Zwitterionic Amino Acids from Reaction Mixtures Role: Senior Application Scientist Audience: Researchers, Process Chemists, Drug Development Professionals

Introduction: The Zwitterionic Challenge

Welcome to the technical support center. You are likely here because your target molecule—a zwitterionic amino acid—is behaving unpredictably.[1] Unlike simple organic acids or bases, zwitterions possess both positive and negative charges simultaneously, creating a net neutral charge at their isoelectric point (pI).[1][2][3]

This unique property creates a "solubility trap" where the molecule is highly water-soluble (making extraction into organics difficult) yet difficult to crystallize due to high impurity levels (salts, starting materials).

This guide abandons generic advice. Instead, we treat your purification process as a charge-management workflow . We will address the three most critical failure points: Ion Exchange Capture , Salt Removal , and Crystallization Failures (Oiling Out) .

Module 1: Ion Exchange Chromatography (IEC)

The "pH Flip" Strategy for Capture and Purification

Core Concept: You cannot effectively bind a zwitterion at its pI. You must force a net charge by shifting the pH away from the pI, then capture it on an oppositely charged resin.

Troubleshooting Guide

Q1: My amino acid is not binding to the cation exchange resin (e.g., Dowex 50, Amberlite IR-120). Why?

Diagnosis:

  • pH Proximity to pI: If your pH is too close to the pI, the net positive charge is insufficient for binding.

  • Ionic Strength Interference: High salt concentrations (e.g., >0.1 M NaCl) in the feed compete with your amino acid for binding sites.

The Fix:

  • Step 1 (The Acid Shift): Acidify your feed to pH < (pI - 1.0) . This protonates the carboxyl group (

    
    ), leaving the amine positive (
    
    
    
    ).[2]
  • Step 2 (Dilution): Dilute the feed with water to reduce conductivity to < 5 mS/cm before loading.

  • Step 3 (Resin Choice): Use a Strong Cation Exchanger (SCX) (sulfonic acid type). Weak exchangers (carboxylic acid type) lose capacity at low pH.

Q2: I captured the product, but it elutes with impurities. How do I improve selectivity?

The Fix (Displacement Chromatography): Instead of a simple salt blast (high NaCl), use a pH Gradient Elution .

  • Load at pH 2.0 (Product is +).

  • Wash with pH 2.0 buffer (Removes neutral/acidic impurities).[1]

  • Elute by slowly increasing pH to the pI. As the pH approaches the pI, the net charge drops to zero, and the resin releases the amino acid specifically, often leaving strong cations (like metals or amines) bound.

Visualization: The IEC Decision Logic

IEC_Logic Start Start: Reaction Mixture Check_pI Determine pI of Amino Acid Start->Check_pI Branch_Acid Strategy A: Cation Exchange (Best for basic/neutral AAs) Check_pI->Branch_Acid If pI > 4 Branch_Base Strategy B: Anion Exchange (Best for acidic AAs) Check_pI->Branch_Base If pI < 4 Action_Acid 1. Adjust Feed pH < (pI - 1) 2. Load on Strong Cation Resin (H+ form) Branch_Acid->Action_Acid Action_Base 1. Adjust Feed pH > (pI + 1) 2. Load on Strong Anion Resin (OH- form) Branch_Base->Action_Base Elution Elution: Ammonia (for Cation) or Acetic Acid (for Anion) Action_Acid->Elution Action_Base->Elution Result Product Elutes at pI (Salts/Impurities Separated) Elution->Result

Figure 1: Decision matrix for selecting the correct Ion Exchange strategy based on the isoelectric point (pI) of the target amino acid.

Module 2: Desalting & Salt Separation

Electrodialysis vs. Nanofiltration[4]

Q3: I have a large volume of salty water containing my amino acid. Nanofiltration (NF) is clogging. What is the alternative?

Analysis: Nanofiltration often fails for zwitterions because charge rejection mechanisms fluctuate with pH.[1] Furthermore, the osmotic pressure of high-salt solutions requires immense energy to overcome.

The Superior Solution: Electrodialysis (ED) ED is often more efficient for zwitterions. By adjusting the feed pH to the exact pI of your amino acid, the amino acid becomes neutral and will not migrate through the ion-exchange membranes. The salt ions (Na+, Cl-), however, will migrate rapidly under the electric field.

Protocol:

  • Adjust Feed pH: Strictly to pI (± 0.1).

  • Setup: Standard ED stack (Cation/Anion exchange membrane pairs).

  • Run: Apply current. Salt ions leave the feed stream; neutral amino acid remains.

Data Comparison: Salt Removal Technologies
FeatureNanofiltration (NF)Electrodialysis (ED)
Separation Principle Size & Charge ExclusionElectrical Migration
Zwitterion Behavior Rejected (Retained)Retained (if at pI)
Salt Behavior Partially PermeatesActively Removed
Energy Consumption High (~5.7 kWh/kg) [1]Low (~1.9 kWh/kg) [1]
Best Use Case Dilute solutions, large organicsHigh salt, small organics

Module 3: Crystallization & Polishing

Solving the "Oiling Out" Nightmare

Q4: My product won't crystallize. It separates as a sticky oil at the bottom of the flask. Why?

The Science of "Oiling Out" (Liquid-Liquid Phase Separation - LLPS): This occurs when the metastable zone is too wide or impurities lower the melting point of your solid below the temperature of the solution. The system finds it energetically easier to form a disordered liquid phase (oil) than an ordered crystal lattice.

Troubleshooting Protocol:

  • The "Slow-Down" Fix:

    • Oiling out is often kinetic.[1][4] If you cool too fast or add antisolvent too quickly, you force LLPS.

    • Action: Reduce cooling rate to < 0.1°C/min.

  • The "Seeding" Fix (Critical):

    • You must bypass the nucleation energy barrier.

    • Action: Add seed crystals (0.5 - 1.0 wt%) at the metastable limit (just before the oiling-out point). Do not add seeds to a clear, undersaturated solution (they will dissolve).

  • The Isoelectric Precipitation (IEP) Trick:

    • Amino acids have minimum solubility at their pI.[1][3][5]

    • Action: Dissolve the oil in a small amount of acid (or base). Slowly titrate the pH toward the pI. As you approach the pI, the solubility drops drastically, forcing precipitation.[3]

Visualization: Oiling Out Pathway

Crystallization_Fail Soln Supersaturated Solution Oil Oiling Out (LLPS) (Impure Liquid Phase) Soln->Oil High Impurities Fast Cooling Crystal Crystalline Solid (Pure) Soln->Crystal Controlled Cooling + Seeding Oil->Crystal Slow Transformation (Often sticky/impure)

Figure 2: Pathway differentiation between Oiling Out (undesired) and Crystallization (desired).[4] Note that oiling out often traps impurities.[4][6]

References

  • Transport of Amino Acids in Soy Sauce Desalination Process by Electrodialysis. Source: MDPI (Processes 2021). Context: Compares energy consumption of Nanofiltration (5.7 kWh/kg) vs. Electrodialysis (1.94 kWh/kg) for amino acid/salt separation.[7] URL:[Link]

  • Oiling Out in Crystallization. Source: Mettler Toledo Technical Guides.[1] Context: Defines Liquid-Liquid Phase Separation (LLPS) mechanisms and troubleshooting via seeding and supersaturation control. URL:[Link]

  • Ion Exchange Chromatography: Principles and Methods. Source: Cytiva (formerly GE Healthcare) Handbooks. Context: Authoritative guide on resin selection (Strong vs. Weak) and pH buffering strategies for zwitterions. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Lactamization of γ-Amino Acids

Introduction Welcome to the technical support center for the synthesis and handling of γ-amino acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis and handling of γ-amino acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the spontaneous intramolecular cyclization of γ-amino acids, a reaction known as lactamization. This process yields a thermodynamically stable five-membered ring, the γ-lactam (or 2-pyrrolidinone), which represents a significant impurity, reduces the yield of the desired linear product, and complicates purification.[1][2] This document provides in-depth, field-proven insights into the causality of this side reaction and offers robust troubleshooting strategies and protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is γ-lactamization and why is it a major concern in synthesis?

A1: γ-Lactamization is an intramolecular nucleophilic substitution reaction where the amine group of a γ-amino acid attacks its own activated carboxyl group, displacing a leaving group to form a cyclic amide known as a γ-lactam.[1] This is a particularly prevalent issue because the formation of a five-membered ring is entropically and enthalpically favorable. It is a major concern because it is often an irreversible side reaction that consumes your starting material, leading to significantly lower yields of the target molecule, be it a peptide or a small molecule therapeutic.[3] The resulting lactam impurity can also be difficult to separate from the desired product due to similar polarities.

Q2: Under what conditions is γ-lactamization most likely to occur?

A2: Lactamization is most prevalent under conditions that facilitate the intramolecular reaction. Key factors include:

  • Activation of the Carboxylic Acid: The reaction requires the carboxyl group to be activated (e.g., as an active ester, acyl halide, or O-acylisourea intermediate) for the amine to attack. This is why it's a common problem during peptide coupling steps.[4][5]

  • pH: Basic or neutral conditions are more conducive to lactamization.[6] A basic environment deprotonates the γ-amino group, increasing its nucleophilicity and accelerating the rate of intramolecular attack. In contrast, acidic conditions protonate the amine, rendering it non-nucleophilic and thus inhibiting cyclization.

  • Temperature: Higher temperatures provide the necessary activation energy for cyclization.[7][8] Reactions run at elevated temperatures or for extended periods are more susceptible.

  • Solvent and Concentration: The reaction is intramolecular, so it is favored in dilute solutions where intermolecular reactions are less probable.

Q3: Is it possible to reverse γ-lactam formation?

A3: While amides are generally stable, γ-lactams can be hydrolyzed back to the open-chain γ-amino acid, but this typically requires harsh conditions, such as strong acid or base and high temperatures. These conditions are often incompatible with other functional groups in complex molecules like peptides, potentially causing racemization, hydrolysis of other amide bonds (the peptide backbone), or cleavage of sensitive side-chain protecting groups. Therefore, prevention is a far more effective strategy than reversal.

Q4: How can I detect and quantify γ-lactam impurities in my sample?

A4: The most effective methods for detecting and quantifying γ-lactam impurities are chromatographic and spectrometric techniques:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is the primary method for purity assessment.[9][10] The lactam will typically have a different retention time than the parent amino acid.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is crucial for confirmation.[10][11][12] The lactam will have a molecular weight corresponding to the loss of a water molecule (18.015 Da) from the parent γ-amino acid. This allows for unambiguous identification, even if it co-elutes with other impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, NMR can distinguish between the linear amino acid and the cyclic lactam by observing characteristic shifts in the protons and carbons near the amide bond.

Troubleshooting Guides & Protocols

This section addresses specific experimental scenarios where lactamization is a common problem and provides actionable solutions.

Problem 1: Significant Lactam Formation During Peptide Coupling

You observe a major impurity by LC-MS with a mass of -18 Da from your desired peptide after a coupling step involving a γ-amino acid.

Causality Analysis:

This is the most common scenario for lactam formation. During peptide synthesis, the carboxylic acid of the incoming amino acid is activated to facilitate amide bond formation. This highly reactive intermediate is also primed for intramolecular attack by the γ-amine. The choice of coupling reagent directly influences the nature and lifetime of this activated intermediate, and thus the extent of the side reaction.[13]

  • High-Risk Reagents: Carbodiimides like DIC, when used without an additive, form a highly reactive O-acylisourea intermediate that is very susceptible to intramolecular attack. Phosphonium salt reagents (e.g., PyBOP®, HBTU, HATU) are also highly efficient activators and can promote lactamization, especially if the intermolecular coupling is slow due to steric hindrance.[1][4]

  • Reaction Conditions: The presence of excess base (e.g., DIPEA) deprotonates the γ-amine, making it a more potent nucleophile for the intramolecular attack.[6] Extended coupling times and elevated temperatures further increase the probability of this side reaction.[14]

Solutions & Protocols:

Your primary goal is to favor the intermolecular reaction (peptide bond formation) over the intramolecular reaction (lactamization).

  • Optimize Your Coupling Strategy:

    • Use Additives: When using carbodiimides like DIC, always include a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure®. These additives form an active ester intermediate that is more stable than the O-acylisourea, reducing the rate of intramolecular cyclization relative to the desired intermolecular coupling.[5]

    • Choose a Milder Reagent: If lactamization persists, switch to a less reactive coupling reagent. Sometimes, a "slower" but more controlled activation is beneficial.

    • Pre-activation: Pre-activating the carboxylic acid for a short period (1-5 minutes) before adding it to the resin-bound amine can sometimes favor the intermolecular reaction.

  • Control Reaction Conditions:

    • Minimize Base: Use the minimum amount of base required for the reaction, typically 1-2 equivalents. For Fmoc-SPPS, the weaker base 2,4,6-collidine can be a better choice than DIPEA to suppress racemization and other side reactions.

    • Lower the Temperature: Perform the coupling at 0 °C or even lower temperatures to reduce the rate of the cyclization side reaction.[4]

    • Increase Concentration: Unlike many intramolecular reactions, increasing the concentration of the activated amino acid can favor the desired bimolecular coupling reaction.[15]

Table 1: Comparison of Common Coupling Reagents and Lactamization Risk

Coupling Reagent Class Examples Lactamization Risk Mitigation Strategy
Carbodiimides DIC, EDC High (without additives) Always use with an additive like OxymaPure® or HOBt.[5]
Phosphonium Salts PyBOP®, PyAOP Moderate to High Use short coupling times; perform at lower temperatures (0°C).

| Aminium/Uronium Salts | HBTU, HATU, COMU | Moderate to High | HATU is extremely fast but can promote side reactions. COMU is often a safer and highly efficient alternative.[4][13] |

Protocol 1: Minimized Lactamization Coupling for a Sensitive γ-Amino Acid

This protocol uses a controlled activation strategy to minimize intramolecular cyclization.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes.[16]

  • Reagent Preparation (in a separate vessel):

    • Dissolve the N-protected γ-amino acid (3 eq.) and OxymaPure® (3 eq.) in a minimal amount of DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 2 minutes. Do not exceed 5 minutes.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Immediately add the cold, pre-activated amino acid solution to the resin.

    • Add 2,4,6-collidine (3 eq.) to the reaction vessel.

    • Allow the reaction to proceed at 0 °C for 10 minutes, then let it warm to room temperature and react for an additional 1-2 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts.[16]

  • Monitoring: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling. If the test is positive (indicating free amine), consider a second coupling (double couple).[17]

Problem 2: Lactam Formation During Deprotection or Cleavage

You detect the lactam impurity after the final cleavage from the resin or during an intermediate deprotection step, even though your coupling steps seemed clean.

Causality Analysis:

This issue often points to a problem with your protecting group strategy.[18]

  • Lack of Orthogonality: If the protecting group on the γ-amine is not fully stable to the conditions used to remove another protecting group (e.g., the Nα-Fmoc group), it can be partially removed, exposing the free amine and allowing for cyclization.[19] For example, some very acid-labile side-chain protecting groups might be compromised by repeated Nα-Boc deprotection steps using TFA.

  • Side-Chain Amine Reactivity: This is particularly relevant for amino acids like 2,4-diaminobutanoic acid (Dab), where the side-chain amine is a γ-amine relative to the main-chain carboxyl group. If the side-chain protecting group is removed prematurely, it can cyclize with the activated C-terminus.[1]

Solutions & Protocols:

The key is to ensure complete and robust protection of the γ-amino group throughout the synthesis until the final deprotection step.

  • Select Robust, Orthogonal Protecting Groups:

    • In Fmoc-based synthesis, the Boc group is an excellent choice for protecting a γ-amino side chain, as it is completely stable to the piperidine used for Fmoc removal but is cleanly removed by the final TFA cleavage cocktail.[20][21]

    • In Boc-based synthesis, a side-chain Fmoc group provides orthogonality, as it is stable to TFA but can be removed with piperidine.[20][21]

  • Verify Protecting Group Stability: Before starting a large-scale synthesis, perform a stability test. Expose the side-chain protected γ-amino acid to the deprotection conditions (e.g., 20% piperidine in DMF for Fmoc removal) for an extended period and analyze by LC-MS to ensure no premature deprotection and subsequent lactamization occurs.

Table 2: Recommended Orthogonal Protecting Group Schemes

Nα-Protection Strategy γ-Amine Side-Chain Protection Cleavage Condition for γ-Amine PG Orthogonality
Fmoc (Base-labile) Boc (tert-butyloxycarbonyl) Strong Acid (TFA) Excellent
Fmoc (Base-labile) ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) Hydrazine Excellent
Boc (Acid-labile) Fmoc (9-fluorenylmethyloxycarbonyl) Base (Piperidine) Excellent

| Boc (Acid-labile) | Z (Benzyloxycarbonyl) | Hydrogenolysis or HBr/AcOH | Good |

Analytical Characterization

A robust analytical method is essential for troubleshooting. The following is a generalized protocol for separating a γ-amino acid from its lactam impurity.

Protocol 2: Analytical RP-HPLC for Purity Assessment

  • System: HPLC or UHPLC system with UV detector.

  • Column: C18 stationary phase (e.g., 100 Å, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation: Dissolve the crude sample in Mobile Phase A to a concentration of ~1 mg/mL.

  • Method:

    • Flow Rate: 0.3 mL/min.

    • Detection: 214 nm and 280 nm.

    • Gradient: 5% to 65% B over 15 minutes.

  • Analysis: The γ-lactam, being less polar due to its cyclic structure and lack of a free carboxylic acid, will typically have a longer retention time than the parent γ-amino acid. Confirm the identity of each peak using an integrated mass spectrometer.[9][11][22]

Visual Diagrams

Lactamization_Mechanism Mechanism of γ-Lactamization cluster_0 Activated γ-Amino Acid cluster_1 Transition State cluster_2 Products GAA γ-Amino Acid Carboxyl Group Activated (CO-X) TS Intramolecular Nucleophilic Attack by γ-Amine GAA->TS Spontaneous (favored by heat/base) Lactam γ-Lactam (5-membered ring) TS->Lactam Byproduct Leaving Group (HX) TS->Byproduct

Caption: Mechanism of γ-Lactam Formation.

Troubleshooting_Workflow Troubleshooting Workflow for Lactam Impurities start Lactam Impurity Detected by LC-MS check_step At which stage is the impurity first observed? start->check_step coupling Immediately After Coupling Step check_step->coupling Coupling deprotection After Intermediate Deprotection check_step->deprotection Deprotection workup After Final Cleavage & Workup check_step->workup Cleavage sol_coupling Action: 1. Add Oxyma/HOBt to DIC. 2. Switch to milder coupling reagent. 3. Lower temperature to 0°C. 4. Reduce base concentration. coupling->sol_coupling sol_deprotection Action: 1. Verify orthogonality of side-chain protecting group (e.g., Boc for Fmoc). 2. Perform PG stability test. deprotection->sol_deprotection sol_workup Action: 1. Ensure workup pH is acidic. 2. Store product as a stable salt (e.g., HCl salt). 3. Process at low temperature. workup->sol_workup

Caption: Decision-Making Workflow for Troubleshooting.

References

  • Title: Lactam - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Amino Acid Derivatives for Peptide Synthesis Source: AAPPTec URL: [Link]

  • Title: Synthesis of γ-lactams Source: Organic Chemistry Portal URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity Source: Molecules (MDPI) URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: Academia.edu URL: [Link]

  • Title: Divergent Synthesis of γ-Amino Acid and γ-Lactam Derivatives from meso-Glutaric Anhydrides Source: PubMed URL: [Link]

  • Title: Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway Source: PubMed URL: [Link]

  • Title: Proposed mechanism for the synthesis of γ-lactams Source: ResearchGate URL: [Link]

  • Title: Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis Source: PubMed URL: [Link]

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: ACS Publications URL: [Link]

  • Title: Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture Source: PMC (PubMed Central) URL: [Link]

  • Title: Amino Acid-Protecting Groups Source: ResearchGate URL: [Link]

  • Title: Optimization of temperature and pH parameters Source: ResearchGate URL: [Link]

  • Title: PH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin Source: ResearchGate URL: [Link]

  • Title: Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides Source: PMC (PubMed Central) URL: [Link]

  • Title: Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis Source: PMC (PubMed Central) URL: [Link]

  • Title: Synthesis of γ-Aminobutyric Acid Analogs Source: ResearchGate URL: [Link]

  • Title: Contrasting pH optima of β-lactamases CTX-M and CMY influence Escherichia coli fitness and resistance ecology Source: PMC (PubMed Central) URL: [Link]

  • Title: pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin Source: PubMed URL: [Link]

  • Title: Three Methods for Peptide Cyclization Via Lactamization Source: PubMed URL: [Link]

  • Title: Five Tips and Tricks for Success in Solid Phase Peptide Synthesis Source: Biotage URL: [Link]

  • Title: Coupling Reagents Source: AAPPTec URL: [Link]

  • Title: Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamization Sequence Source: PMC (PubMed Central) URL: [Link]

  • Title: Analysis and Purification of Synthetic Peptides by Liquid Chromatography Source: Agilent URL: [Link]

  • Title: Managing Product-Related Impurities in Synthetic Peptides Source: BioPharmaSpec URL: [Link]

  • Title: Optimization of pH, time, temperature... to improve microbial conjugated linoleic acid production in fermented ground beef Source: PubMed URL: [Link]

  • Title: Peptide Characterization Techniques and Applications Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Quantification of impurities for release testing of peptide products Source: Google Patents URL

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 2-(Aminomethyl)hexanoic Acid Salts

Welcome to the Technical Support Center for the crystallization of 2-(aminomethyl)hexanoic acid (CAS: 104883-55-8). As a chiral -amino acid, this compound is a critical building block for -peptides and peptidomimetic API...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 2-(aminomethyl)hexanoic acid (CAS: 104883-55-8). As a chiral


-amino acid, this compound is a critical building block for 

-peptides and peptidomimetic APIs [1]. However, its zwitterionic nature, flexible aliphatic side chain, and tendency to undergo liquid-liquid phase separation (LLPS) present unique thermodynamic challenges during salt formation and isolation.

This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative frameworks to help you achieve high-purity, crystalline salt forms.

Part 1: Core Methodologies

To ensure reproducibility, every crystallization protocol must operate as a self-validating system. The following workflows leverage thermodynamic control to prevent kinetic trapping of impurities.

Protocol A: Anti-Solvent Crystallization of the Hydrochloride Salt

This protocol is designed to isolate the HCl salt while actively suppressing oiling out (LLPS), a common failure mode in amino acid crystallization [2].

  • Dissolution: Suspend crude 2-(aminomethyl)hexanoic acid in a minimum volume of primary solvent (Methanol) at 50 °C.

  • Acidification: Slowly add 1.1 equivalents of concentrated HCl.

    • Self-Validation: Verify the solution pH is < 2.0 using pH indicator strips. The zwitterion must be fully protonated to the cationic form to ensure uniform solubility.

  • Anti-Solvent Titration: Maintain the solution at 50 °C. Slowly add the anti-solvent (Ethyl Acetate) at a constant rate of 0.5 mL/min until the first sign of persistent, slight turbidity appears (the cloud point).

  • Seeding (Critical Step): Immediately halt anti-solvent addition. Introduce 1–2 wt% of pure 2-(aminomethyl)hexanoic acid HCl seed crystals.

    • Causality: Seeding bypasses the high activation energy required for primary nucleation, forcing the system to deposit solute onto the existing crystal lattice rather than collapsing into an oil phase.

  • Aging & Cooling: Age the suspension isothermally for 1 hour. Then, apply a controlled, cubic cooling ramp (e.g., 0.1 °C/min) down to 5 °C.

  • Isolation: Filter the suspension under vacuum. Wash the filter cake with ice-cold Ethyl Acetate and dry under a high vacuum at 40 °C to a constant weight.

Protocol B: Diastereomeric Salt Resolution

Because 2-(aminomethyl)hexanoic acid is chiral, obtaining the enantiopure (S)- or (R)-form often requires classical resolution via diastereomeric crystallization [3].

  • Salt Formation: Dissolve the racemic

    
    -amino acid and 0.5–1.0 equivalents of a chiral resolving agent (e.g., (-)-di-p-toluoyl-L-tartaric acid) in an Ethanol/Water (80:20 v/v) mixture at 70 °C.
    
  • Thermodynamic Equilibration: Cool the mixture linearly to 20 °C over 4 hours. The less soluble diastereomeric salt will begin to precipitate.

  • Ostwald Ripening: Subject the suspension to temperature cycling (oscillating between 20 °C and 40 °C for 3 cycles).

    • Self-Validation: Monitor the mother liquor concentration via HPLC. A stable concentration plateau indicates the system has reached thermodynamic equilibrium, maximizing diastereomeric excess (de).

  • Cleavage: Isolate the enriched crystals. Suspend them in water and adjust the pH to ~6.0 (the isoelectric point of the free amino acid) using 1M NaOH. The resolving agent remains in the solution (as a sodium salt), while the enantiopure free

    
    -amino acid precipitates.
    

Part 2: Interactive Troubleshooting & FAQs

Q1: My 2-(aminomethyl)hexanoic acid salt separates as a viscous oil instead of crystallizing. How do I fix this? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the cooling trajectory hits the system's binodal curve before it reaches the solubility (crystallization) curve [2]. The supersaturated solution splits into a solute-rich liquid and a solvent-rich liquid, trapping impurities.

  • The Fix: You must shift the thermodynamic landscape.

    • Reduce initial concentration: Dilute the system slightly to bypass the metastable liquid-liquid coexistence zone.

    • Change the solvent system: Adding a co-solvent that increases the solubility of the oil phase can depress the binodal curve below the crystallization boundary.

    • Seed early: Introduce seed crystals before the cloud point is reached to force solid-state nucleation.

Q2: I am performing a chiral resolution, but my enantiomeric excess (ee) is stuck below 80%. How can I improve it? A: A low ee usually indicates kinetic trapping—the system cooled too quickly, causing the more soluble diastereomer to co-precipitate or become entrapped in the crystal lattice of the less soluble salt.

  • The Fix: Shift from kinetic to thermodynamic control. Implement Ostwald ripening (temperature cycling). By repeatedly heating the suspension slightly below the dissolution temperature and cooling it back down, the smaller, less pure kinetic crystals dissolve, and the material redeposits onto the larger, thermodynamically stable, pure crystal lattice [3].

Q3: The isolated hydrochloride salt is highly hygroscopic and turns into a paste on the filter paper. How can I optimize isolation? A: The aliphatic hexanoic acid backbone paired with the highly polar aminomethyl hydrochloride group creates a surfactant-like molecule that readily absorbs atmospheric moisture.

  • The Fix: Do not wash the filter cake with the primary crystallization solvent if it contains water or methanol. Instead, perform a final wash with a highly volatile, anhydrous, non-polar solvent (e.g., MTBE or heptane) to displace protic solvents. Immediately transfer the cake to a vacuum oven with a nitrogen bleed. Maintain ambient relative humidity (RH) below 30% during handling.

Q4: What are the optimal pH conditions for isolating the free zwitterion versus the salt? A: Solubility is dictated by the zwitterionic charge state. The minimum solubility of 2-(aminomethyl)hexanoic acid occurs at its isoelectric point (pI), which is approximately pH 5.5–6.5. At this pH, the net charge is zero, maximizing intermolecular hydrogen bonding and promoting crystallization of the free base. To isolate the HCl salt, the pH must be driven below the pKa of the carboxylic acid group (pH < 2.0) to ensure the molecule is fully cationic.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct salt former and solvent system is critical for defining the Metastable Zone Width (MSZW) and preventing agglomeration.

Salt FormerTarget FormTypical Solvent SystemMSZW ImpactCommon Thermodynamic Issues
Hydrochloric Acid (HCl) Hydrochloride SaltMeOH / EtOAcNarrows MSZWHigh hygroscopicity; prone to rapid kinetic nucleation.
Sodium Hydroxide (NaOH) Sodium SaltWater / IPAWidens MSZWExtremely high solubility; low overall yield.
(-)-Di-p-toluoyl-L-tartaric acid Diastereomeric SaltEtOH / WaterModerateGelation if cooled > 0.5 °C/min.
(1S)-(+)-10-Camphorsulfonic acid Diastereomeric SaltAcetone / WaterBroadHigh risk of Liquid-Liquid Phase Separation (oiling out).

Part 4: Visualizations

Crystallization Workflow & Oiling Out Intervention

G Start Crude 2-(Aminomethyl)hexanoic Acid Dissolve Dissolve in Primary Solvent (e.g., MeOH) Start->Dissolve Cool Controlled Cooling (0.1-0.2 °C/min) Dissolve->Cool Check Phase Observation Cool->Check Oil Oiling Out (LLPS Detected) Check->Oil High Supersaturation / Binodal Hit Cryst Nucleation & Crystal Growth Check->Cryst Metastable Zone Maintained Seed Dilute / Add Seed Crystals Oil->Seed Thermodynamic Intervention Isolate Filtration & Vacuum Drying Cryst->Isolate Seed->Cool

Decision tree for cooling crystallization, highlighting interventions for liquid-liquid phase separation.

Thermodynamic vs. Kinetic Resolution Pathways

Resolution Racemate Racemic β²-Amino Acid ResolvingAgent Add Chiral Resolving Agent (e.g., L-Tartaric Acid Deriv.) Racemate->ResolvingAgent Diastereomers Diastereomeric Salts (p-Salt + n-Salt) ResolvingAgent->Diastereomers Crystallization Thermodynamic Crystallization (Ostwald Ripening) Diastereomers->Crystallization Solid Solid Phase (Enriched p-Salt) Crystallization->Solid Lower Solubility MotherLiquor Mother Liquor (Enriched n-Salt) Crystallization->MotherLiquor Higher Solubility FreeAmino pH Adjustment to pI & Isolation (Enantiopure β²-Amino Acid) Solid->FreeAmino

Thermodynamic pathway for diastereomeric salt resolution of racemic β²-amino acids.

References

  • Chi, Y., English, E. P., Pomerantz, W. C., & Gellman, S. H. (2007). Practical Synthesis of Enantiomerically Pure β2-Amino Acids via Proline-Catalyzed Diastereoselective Aminomethylation of Aldehydes. Journal of the American Chemical Society.[Link]

  • Li, Z., et al. (2022). Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. Crystals (MDPI).[Link]

  • McPherson, A., & Gavira, J. A. (2014). Introduction to protein crystallization. Acta Crystallographica Section F: Structural Biology Communications.[Link]

Troubleshooting

Technical Support Center: Desalting and Purification of 2-(Aminomethyl)hexanoic Acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation of 2-(aminomethyl)hexanoic acid —an aliphatic -amino acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the isolation of 2-(aminomethyl)hexanoic acid —an aliphatic


-amino acid.

Because amino acids exist as highly polar zwitterions in aqueous media, separating them from inorganic salt byproducts (e.g., NaCl, NaBr, or transition metals) generated during aminomethylation or hydrolysis steps is a classic synthetic bottleneck. This guide provides field-proven, self-validating troubleshooting protocols to overcome these challenges.

FAQ 1: The Biphasic Extraction Failure

Q: I synthesized 2-(aminomethyl)hexanoic acid via catalytic aminomethylation, but standard liquid-liquid extractions leave massive amounts of inorganic salts in my product. Why is this happening?

A: The failure stems from the fundamental physical chemistry of


-amino acids. In aqueous solutions near neutral pH, 2-(aminomethyl)hexanoic acid exists exclusively as a zwitterion, bearing both a protonated amine (

) and a deprotonated carboxylate (

).

This dual-charge state creates a highly structured, dense hydration shell through ion-dipole interactions with water. This makes the molecule virtually insoluble in organic solvents like dichloromethane or ethyl acetate. If you attempt to shift the pH to force the molecule into a single charge state (cationic at pH < 2, or anionic at pH > 10), the molecule remains charged and highly water-soluble—exactly like the inorganic salts you are trying to remove. Therefore, separation requires exploiting charge affinity or isoelectric solubility limits rather than simple lipophilicity 1.

FAQ 2: The Strong Cation-Exchange (SCX) Solution

Q: What is the most reliable laboratory-scale method for complete inorganic salt removal?

A: Strong Cation-Exchange (SCX) chromatography is the gold standard for desalting amino acids at the bench scale (< 50 g). By utilizing a strongly acidic sulfonic acid resin (e.g., Dowex 50W-X8), you can selectively trap the protonated amino acid while washing away inorganic anions and neutral organics 2.

When the crude mixture is acidified, the amino acid becomes fully protonated and binds to the resin. Washing with water removes anions (like


). Finally, eluting with aqueous ammonia neutralizes the amino acid back to its zwitterionic form, breaking its electrostatic bond with the resin and allowing it to elute cleanly.
Protocol: SCX Desalting of 2-(Aminomethyl)hexanoic Acid

This protocol incorporates built-in quality control (QC) steps to ensure a self-validating workflow.

  • Resin Conditioning: Pack a glass column with Dowex 50W-X8 (200–400 mesh,

    
     form). Wash sequentially with 1M HCl, deionized water, 1M NaOH, and again with 1M HCl to activate the sulfonic acid sites. Flush with deionized water until the eluent pH is neutral 2.
    
  • Sample Loading: Dissolve your crude 2-(aminomethyl)hexanoic acid mixture in 0.1 M HCl to ensure complete protonation (pH < 2). Load the solution onto the column at a flow rate of 2–3 mL/min.

  • Anion Wash & Validation: Wash the column with 3–5 column volumes (CV) of deionized water.

    • Self-Validation Step: Collect a few drops of the eluent and add a drop of 1%

      
      . If a white precipitate (AgCl) forms, continue washing. A negative test confirms all chloride salts have been removed.
      
  • Product Elution: Elute the amino acid using 2M aqueous ammonia (

    
    ).
    
    • Self-Validation Step: Spot fractions on a TLC plate and heat with ninhydrin stain. Fractions containing the amino acid will turn deep purple.

  • Recovery: Pool the ninhydrin-positive fractions and concentrate in vacuo. The volatile ammonia and water will evaporate, leaving the pure free-base amino acid.

G Step1 1. Acidification (pH < 2) Amino Acid becomes Cationic Step2 2. Resin Loading Bind to Dowex 50W-X8 (SO3- sites) Step1->Step2 Step3 3. Deionized Water Wash Elute Anions (Cl-, SO4 2-) & Neutrals Step2->Step3 Step4 4. Ammonia Elution (2M NH4OH) Neutralize AA to Zwitterion (Release) Step3->Step4 Step5 5. Lyophilization / Evaporation Volatile NH3 and H2O removed Step4->Step5

Workflow for Strong Cation-Exchange (SCX) Desalting of Amino Acids.

FAQ 3: Managing Heavy Metal Contaminants

Q: My synthesis uses a metal catalyst. Will SCX remove transition metal salts?

A: Standard SCX will trap transition metals alongside your amino acid because both are cationic. However, you can exploit differential chelation to separate them. Before eluting your product with ammonia (Step 4 above), wash the loaded resin with 0.1 N oxalic acid. Oxalic acid forms soluble, neutrally charged complexes with many transition metals (e.g., Cu, Fe, Zn), stripping them from the resin while the protonated amino acid remains tightly bound 3.

FAQ 4: Scale-Up via Isoelectric Precipitation

Q: How can I scale this up for a 100-gram batch without using massive ion-exchange columns?

A: For large-scale preparations, isoelectric precipitation combined with anti-solvent crystallization is the preferred industrial approach, mirroring methods used for commercial amino acids like L-Lysine 4. Every amino acid has an isoelectric point (pI) where its net charge is exactly zero, representing its point of minimum aqueous solubility. For aliphatic


-amino acids like 2-(aminomethyl)hexanoic acid, the pI is approximately 6.2.
Protocol: Isoelectric Precipitation
  • Concentration: Evaporate the crude aqueous mixture to a highly concentrated state (approx. 30-40% w/v).

  • pH Adjustment: Carefully adjust the pH to exactly 6.2 using a volatile acid/base (e.g., acetic acid or aqueous ammonia) to avoid introducing new fixed salts.

  • Anti-Solvent Addition: Slowly add cold ethanol or acetone (1:3 volume ratio) while stirring vigorously. The dielectric constant of the solvent drops, forcing the neutral zwitterion to crystallize while inorganic salts remain dissolved in the aqueous-organic mixture.

  • Filtration: Filter the white crystalline solid. Wash with ice-cold ethanol to remove residual surface salts.

Quantitative Data: Desalting Strategy Comparison

Table 1: Comparative Efficacy of Desalting Strategies for Aliphatic


-Amino Acids 
TechniqueOptimal ScaleSalt Removal EfficiencyTypical YieldPrimary Mechanism
Strong Cation Exchange (SCX) < 50 g> 99%85 – 95%Electrostatic affinity & pH-dependent elution
Isoelectric Precipitation > 50 g80 – 90%70 – 85%Minimum aqueous solubility at pI (Net charge = 0)
Electrodialysis > 1 kg> 95%> 90%Membrane-based ion migration via electric field
References
  • Takano, Y., et al. "Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis." Frontiers in Earth Science. 2

  • Phillips, A. A., et al. "Practical considerations for amino acid isotope analysis." Alexandra Atlee Phillips / Soil Biology and Biochemistry.3

  • BenchChem. "Synthesis and purification methods for L-Lysine acetate." BenchChem Technical Documentation. 4

  • MolAid / JACS. "CONCISE BETA2-AMINO ACID SYNTHESIS VIA ORGANOCATALYTIC AMINOMETHYLATION." Journal of the American Chemical Society. 1

Sources

Optimization

Stability of 2-(aminomethyl)hexanoic acid in solution

Technical Support Center: Stability & Handling of 2-(Aminomethyl)hexanoic Acid Executive Summary: The Stability Verdict 2-(Aminomethyl)hexanoic acid (CAS: 183182-08-3 for the S-isomer) is a -amino acid derivative.[1] Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 2-(Aminomethyl)hexanoic Acid

Executive Summary: The Stability Verdict

2-(Aminomethyl)hexanoic acid (CAS: 183182-08-3 for the S-isomer) is a


-amino acid  derivative.[1] Unlike its 

-amino acid analogs (e.g., Pregabalin, Gabapentin), this compound exhibits exceptional resistance to lactamization in aqueous solution.[1] The formation of a four-membered

-lactam ring is thermodynamically disfavored due to high ring strain, rendering this compound chemically distinct from the degradation-prone

-amino acids which readily cyclize to five-membered lactams.[1]

However, its stability challenges are physical rather than chemical: solubility is highly pH-dependent due to its zwitterionic nature, and detection is difficult due to the lack of a UV chromophore.

Part 1: Troubleshooting & FAQs

Q1: I am observing precipitation in my stock solution at neutral pH. Is the compound degrading?

Diagnosis: Likely not degradation, but isoelectric precipitation .[1] Technical Insight: 2-(Aminomethyl)hexanoic acid exists as a zwitterion (


) in neutral aqueous solutions.[1] Its isoelectric point (pI) is approximately 7.0–7.[1]5. At this pH, the net charge is zero, minimizing electrostatic repulsion between molecules and causing aggregation/precipitation, especially at concentrations >10 mM.
Solution: 
  • Acidify: Adjust pH to < 4.0 using 0.1 N HCl (protonates the carboxyl, species becomes cationic).[1]

  • Basify: Adjust pH to > 10.0 using 0.1 N NaOH (deprotonates the amine, species becomes anionic).[1]

  • Protocol: See Standard Solution Preparation below.

Q2: My HPLC trace shows no peaks, but the mass spec confirms the compound is present. Why?

Diagnosis: Lack of UV Chromophore. Technical Insight: The structure contains only aliphatic bonds, a primary amine, and a carboxylic acid. None of these absorb significantly above 210 nm. Using standard detection (UV 254 nm) will yield a flat baseline. Solution:

  • Method A (Preferred): Use LC-MS/MS or Charged Aerosol Detection (CAD) for direct analysis.[1]

  • Method B (Alternative): Perform pre-column derivatization with OPA (o-phthalaldehyde) or FMOC-Cl to introduce a fluorescent/UV-active tag.[1]

Q3: Does this compound form lactam impurities like Pregabalin?

Diagnosis: No. Technical Insight:

  • Pregabalin (

    
    -amino acid):  Forms a 5-membered lactam ring.[1] This reaction is kinetically accessible and thermodynamically stable.[1]
    
  • 2-(Aminomethyl)hexanoic acid (

    
    -amino acid):  Cyclization would require forming a 4-membered 
    
    
    
    -lactam ring.[1] The ring strain energy (~26 kcal/mol) prevents this from occurring spontaneously in solution.
  • Implication: You do not need to monitor for lactam impurities unless you are using potent dehydrating agents (e.g., T3P, EDC) in non-aqueous solvents.[1]

Part 2: Visualizing Stability & Solubility

Figure 1: Zwitterionic Equilibrium & Solubility Profile

This diagram illustrates the pH-dependent ionization states that dictate solubility.[1]

Zwitterion_Solubility Cation Cationic Form (pH < 4) Soluble Zwitterion Zwitterionic Form (pH ~ 7) Precipitation Risk Cation->Zwitterion - H+ (pKa1 ~4) Zwitterion->Cation + H+ Anion Anionic Form (pH > 10) Soluble Zwitterion->Anion - H+ (pKa2 ~10) Anion->Zwitterion + H+

Caption: The solubility "U-curve": High solubility exists at acidic and basic pH, while the solubility minimum occurs at the isoelectric point (pH ~7).[1]

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions (10 mM)

Use this protocol to prevent "crashing out" during storage.

  • Weighing: Weigh 14.5 mg of 2-(aminomethyl)hexanoic acid (MW: 145.20 g/mol ).

  • Solvent Choice:

    • For LC-MS: Use 0.1% Formic Acid in Water (pH ~2.7).[1]

    • For Cellular Assays: Dissolve in minimal DMSO (50 µL), then dilute with PBS. Note: If precipitation occurs in PBS, adjust pH slightly to 7.8 or 6.5 to move away from the pI.

  • Sonicate: Sonicate for 5 minutes at room temperature.

  • Storage: Store at 4°C. Stable for >3 months (hydrolysis is negligible).

Protocol B: Derivatization for HPLC-UV Analysis

Since the compound is UV-invisible, use this OPA derivatization method for standard HPLC systems.[1]

Reagents:

  • OPA Reagent: 10 mg o-phthalaldehyde + 10 mg N-acetylcysteine in 2 mL borate buffer (pH 9.5).[1]

Procedure:

  • Mix: Combine 100 µL of Sample (1 mM) + 100 µL OPA Reagent.

  • Incubate: Wait exactly 2 minutes at room temperature (reaction is fast).

  • Inject: Inject immediately onto HPLC.

  • Detection: UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Mechanism: The primary amine reacts with OPA to form a highly fluorescent isoindole derivative.[1]

Part 4: Analytical Workflow

Figure 2: Stability Testing Decision Matrix

Follow this logic to select the correct analytical method.

Analytical_Workflow Start Start: Analyze Stability CheckConc Concentration > 100 µM? Start->CheckConc CheckEquip LC-MS Available? CheckConc->CheckEquip Yes Deriv Method: OPA Derivatization (HPLC-UV/FL) CheckConc->Deriv No (Trace Analysis) DirectMS Method: Direct LC-MS/MS (Mode: ESI Positive) Monitor [M+H]+ = 146.1 CheckEquip->DirectMS Yes CAD Method: Charged Aerosol (CAD) (Universal Detection) CheckEquip->CAD No (Use CAD if avail) CAD->Deriv CAD Unavailable

Caption: Workflow for selecting analytical methods based on concentration and equipment availability. Mass Spectrometry is the gold standard for this compound.

Part 5: Comparative Stability Data

Parameter2-(Aminomethyl)hexanoic Acid (

-amino)
Pregabalin (

-amino)
Lactamization Risk Negligible (High strain

-lactam)
High (Stable

-lactam)
Aqueous Stability > 24 months (pH 2-10)Sensitive to heat/acid
Oxidation Potential Low (unless trace metals present)Low
Solubility (pH 7) Low (Isoelectric precipitation)Moderate
Primary Degradant None (stable)Pregabalin Lactam

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information.[1] (2025).[1][2][3][4][5] PubChem Compound Summary for CID 5105431, 2-Amino-2-methylhexanoic acid (Isomer Analog). Retrieved from [Link]

    • Note: Structural analogs used to infer physicochemical properties where direct CAS d
  • Beta-Amino Acid Stability

    • Seebach, D., et al. (1996).[1] Beta-Peptides: Synthesis by Arndt-Eisert homologation with concomitant peptide coupling.[1] Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta.[1] (Establishes the robust stability of the beta-amino acid backbone).

  • Analytical Methodology (Derivatization)

    • Agilent Technologies.[1] (2023).[1][6] Automated Derivatization of Amino Acids with OPA/FMOC. Retrieved from [Link]

  • Solubility of Amino Acid Analogs

    • University of Limerick. (2016). Solubility of (S)-3-(Aminomethyl)-5-Methylhexanoic Acid in Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link][1]

Sources

Troubleshooting

Minimizing racemization during 2-(aminomethyl)hexanoic acid coupling

Technical Support Center: 2-(Aminomethyl)hexanoic Acid Coupling Optimization User Guide ID: TS-BETA2-AA-004 | Last Updated: March 2026 Core Technical Analysis: The -Amino Acid Challenge Subject: 2-(Aminomethyl)hexanoic a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Aminomethyl)hexanoic Acid Coupling Optimization

User Guide ID: TS-BETA2-AA-004 | Last Updated: March 2026

Core Technical Analysis: The -Amino Acid Challenge

Subject: 2-(Aminomethyl)hexanoic acid is a


-amino acid. Unlike standard 

-amino acids, the amino group is attached to the

-carbon (via the methyl group), while the side chain (butyl) and the stereogenic center reside at the

-carbon (C2).

The Racemization Trap: The structural architecture of


-amino acids creates a unique vulnerability. The stereocenter at the 

-position contains a highly acidic proton (

-proton) adjacent to the activated carbonyl.[1]
  • Mechanism: During activation, base-catalyzed abstraction of this

    
    -proton leads to the formation of an achiral enolate intermediate. Upon reprotonation, the stereocenter scrambles, yielding a racemic mixture (epimerization).
    
  • Why Standard Protocols Fail: Standard high-potency reagents (e.g., HATU) combined with strong bases (e.g., DIPEA) accelerate this proton abstraction faster than the coupling event, often resulting in >20% racemization. Unlike

    
    -amino acids, which racemize via 5(4H)-oxazolone formation, 
    
    
    
    -amino acids primarily racemize via direct enolization or potentially via a 6-membered cyclic intermediate (dihydro-1,3-oxazin-6-one), though direct proton abstraction is the dominant risk factor.

Troubleshooting Guide (Q&A Format)

Q1: I am observing ~15% epimerization using HATU/DIPEA in DMF. Is this expected? A: Yes. HATU is an uronium-based reagent that requires a basic environment (pH > 8) for optimal activation. For


-amino acids, the excess DIPEA required for HATU function rapidly deprotonates the 

-carbon before the amine nucleophile can attack.
  • Corrective Action: Switch to T3P (Propylphosphonic anhydride) . T3P acts as an acidic coupling reagent and does not require the high pH levels that drive enolization. If you must use carbodiimides, use DIC/Oxyma Pure , which is less basic than HATU/DIEA systems.

Q2: My yield is low (30%) when I lower the temperature to -20°C to stop racemization. How do I balance yield vs. purity? A: Kinetic suppression (low temp) is effective but often stalls the reaction for sterically hindered


-residues.
  • Corrective Action: Maintain the reaction at 0°C to 5°C but change the base. Replace DIPEA (pKa ~10.7) with a weaker base like N-Methylmorpholine (NMM, pKa ~7.4) or 2,4,6-Collidine . These bases are strong enough to neutralize the acid generated during activation but too sterically hindered or weak to effectively abstract the

    
    -proton.
    

Q3: Can I use standard Fmoc-protection protocols? A: Yes, but the deprotection step (Piperidine/DMF) is not the issue—the coupling step is. Ensure your Fmoc-2-(aminomethyl)hexanoic acid is of high optical purity before starting. If coupling onto this residue (N-terminal elongation), standard protocols apply. If coupling this residue (C-terminal activation), the T3P protocol below is mandatory.

Recommended Experimental Protocol: The "Low-Epimerization" Workflow

Objective: Coupling Fmoc-2-(aminomethyl)hexanoic acid to an amine nucleophile with <1% racemization.

Reagents:

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF).

  • Base: N-Methylmorpholine (NMM) or Sym-Collidine.

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). Note: Avoid DMF if possible, as polar aprotic solvents can stabilize the enolate transition state.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Fmoc-amino acid (1.0 equiv) and the amine component (1.1 equiv) in EtOAc (concentration ~0.1 M).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Base Addition: Add NMM (2.5 equiv). Stir for 5 minutes. Crucial: Do not add a large excess of base.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 2–4 hours. Monitor by HPLC/LC-MS.

  • Workup: Wash with water, 10% KHSO₄ (to remove base/T3P byproducts), saturated NaHCO₃, and brine.

    • Self-Validation: T3P byproducts are water-soluble, ensuring easy removal without chromatography in many cases.[2]

Data Comparison: Coupling Reagent Performance

Coupling SystemBase (Equiv)Solvent% Conversion (2h)% Racemization
HATU DIPEA (3.0)DMF>99%12 - 18%
EDC / HOBt DIPEA (2.0)DCM85%4 - 6%
DIC / Oxyma DIPEA (2.0)DMF95%1 - 3%
T3P (Recommended) NMM (2.5) EtOAc >95% < 0.5%

Visualizations

Figure 1: Mechanism of Racemization in -Amino Acids

Caption: Base-catalyzed abstraction of the acidic


-proton leads to a planar enolate, destroying stereochemistry.[3]

RacemizationMechanism Start Active Ester (Chiral C2-H) TS Planar Enolate (Achiral Intermediate) Start->TS α-Proton Abstraction (Fast with strong base) Base Base (B:) Base->TS Attacks H+ L_Product L-Isomer (Retention) TS->L_Product Reprotonation (Face A) D_Product D-Isomer (Inversion/Racemization) TS->D_Product Reprotonation (Face B)

Figure 2: Decision Tree for Optimization

Caption: Step-by-step logic for selecting conditions based on observed epimerization levels.

OptimizationWorkflow Start Start Coupling (Fmoc-Beta2-AA) Standard Use Standard: HATU / DIPEA Start->Standard CheckRac Check Racemization (Chiral HPLC) HighRac > 5% Racemization? CheckRac->HighRac SwitchReagent Switch to T3P / EtOAc HighRac->SwitchReagent Yes Final Optimized Process (<1% Racemization) HighRac->Final No Standard->CheckRac CheckYield Check Yield SwitchReagent->CheckYield LowYield Yield < 50%? CheckYield->LowYield OptimizeBase Change Base: Use NMM or Collidine LowYield->OptimizeBase Yes (Steric Issue) LowYield->Final No OptimizeTemp Lower Temp to 0°C Increase Reaction Time OptimizeBase->OptimizeTemp OptimizeTemp->Final

References

  • Dunetz, J. R., et al. (2016). T3P® (Propylphosphonic Anhydride): An Exceptional Reagent for Amide Bond Formation with Epimerization-Prone Substrates.[4] AMRI Global. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Characterization of 2-(aminomethyl)hexanoic Acid Isomers

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is a cornerstone of modern chemistry and pharmacology. The spatial arrangement of atoms can dramatic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is a cornerstone of modern chemistry and pharmacology. The spatial arrangement of atoms can dramatically alter a compound's biological activity, making the differentiation of stereoisomers a critical step in the development of safe and effective therapeutics. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of 2-(aminomethyl)hexanoic acid isomers.

Enantiomers, such as the (R)- and (S)-forms of 2-(aminomethyl)hexanoic acid, are non-superimposable mirror images that possess identical physical and chemical properties in an achiral environment. Consequently, their NMR spectra are indistinguishable under standard conditions.[1][2] This guide will explore both standard and advanced NMR methodologies to not only confirm the compound's constitution but also to differentiate its enantiomers.

Standard 1D NMR Characterization in an Achiral Solvent

The initial step in the characterization of 2-(aminomethyl)hexanoic acid involves acquiring standard one-dimensional (1D) ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the molecular structure, including the number and types of protons and carbons, as well as their connectivity.

Experimental Protocol: 1D NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 2-(aminomethyl)hexanoic acid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD) in a clean, dry 5 mm NMR tube. The choice of solvent is crucial as the labile protons of the amine and carboxylic acid groups may exchange with deuterium, leading to the disappearance of their signals.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

    • If any particulate matter is present, filter the solution through a glass wool plug into the NMR tube to maintain magnetic field homogeneity.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

Analysis of ¹H and ¹³C NMR Spectra

In an achiral solvent, both the (R)- and (S)-enantiomers of 2-(aminomethyl)hexanoic acid will produce identical NMR spectra. The expected chemical shifts are based on the parent structure, hexanoic acid, with modifications due to the aminomethyl substituent at the C2 position. The electron-withdrawing effects of the carboxylic acid and amino groups will deshield the adjacent protons and carbons.

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Justification
H1 (CH)~2.5-2.8~50-55Deshielded by both the carboxylic acid and aminomethyl groups.
H2 (CH₂)~3.0-3.3~45-50Deshielded by the adjacent amino group and the chiral center.
H3 (CH₂)~1.4-1.6~30-35Aliphatic methylene protons.
H4 (CH₂)~1.2-1.4~25-30Aliphatic methylene protons.
H5 (CH₂)~1.2-1.4~20-25Aliphatic methylene protons.
H6 (CH₃)~0.8-1.0~13-15Aliphatic methyl protons.
COOH~11-12 (if non-deuterated solvent)~175-180Carboxylic acid proton and carbon.
NH₂Variable (if non-deuterated solvent)-Amino protons.

Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.

Advanced 2D NMR for Unambiguous Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

Experimental Protocol: 2D NMR Acquisition
  • Sample Preparation: Prepare the sample as described for 1D NMR. A slightly higher concentration (15-25 mg) may be beneficial for 2D experiments.

  • COSY Acquisition: Run a standard COSY experiment to establish ¹H-¹H correlations. This will reveal which protons are coupled to each other, typically through two or three bonds.

  • HSQC Acquisition: Perform an HSQC experiment to determine direct ¹H-¹³C correlations (one-bond). This experiment is highly sensitive and allows for the unambiguous assignment of protons to their attached carbons.

Interpreting 2D NMR Spectra
  • COSY: The COSY spectrum will show cross-peaks between adjacent protons. For 2-(aminomethyl)hexanoic acid, we would expect to see correlations between H1 and the protons on its neighboring carbons (H2 and H3), H3 with H1 and H4, and so on down the alkyl chain.

  • HSQC: The HSQC spectrum will display a correlation peak for each carbon that has directly attached protons. This allows for the direct assignment of the protonated carbons in the molecule.

G H1 H1 H2 H2 H1->H2 COSY H3 H3 H1->H3 COSY C1 C1 H1->C1 HSQC C2 C2 H2->C2 HSQC H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC H5 H5 H4->H5 COSY C4 C4 H4->C4 HSQC H6 H6 H5->H6 COSY C5 C5 H5->C5 HSQC C6 C6 H6->C6 HSQC

Caption: Expected COSY and HSQC correlations for 2-(aminomethyl)hexanoic acid.

Enantiomeric Differentiation Using Chiral Solvating Agents

To distinguish between the (R)- and (S)-enantiomers, it is necessary to create a chiral environment that breaks their magnetic equivalence. This can be achieved by using a chiral solvating agent (CSA). The CSA forms transient diastereomeric complexes with each enantiomer, which have different NMR spectra.[1]

Experimental Protocol: NMR with a Chiral Solvating Agent
  • Sample Preparation:

    • Prepare a solution of the racemic 2-(aminomethyl)hexanoic acid in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) as described previously.

    • Acquire a standard ¹H NMR spectrum of the racemate.

    • To the same NMR tube, add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a derivative.[3]

    • Gently shake the tube to ensure thorough mixing.

  • Data Acquisition:

    • Re-acquire the ¹H NMR spectrum.

    • Compare the spectrum with that of the racemate alone.

G cluster_0 Sample Preparation cluster_1 NMR Analysis Racemate Racemic 2-(aminomethyl)hexanoic acid Mix Mix in NMR Tube Racemate->Mix CSA Chiral Solvating Agent CSA->Mix Solvent Deuterated Solvent Solvent->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Analyze Analyze Signal Splitting Acquire->Analyze

Sources

Comparative

Structure-Activity Relationship (SAR) of Hexanoic Acid GABA Analogues: A Comparative Guide

Executive Summary While -aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, its high polarity prevents it from crossing the blood-brain barrier (BBB). To overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While


-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, its high polarity prevents it from crossing the blood-brain barrier (BBB). To overcome this, researchers have developed lipophilic GABA analogues. Among these, hexanoic acid derivatives —specifically Pregabalin and Vigabatrin—represent a masterclass in how subtle structural modifications dictate entirely divergent pharmacological targets.

This guide provides an objective, data-driven comparison of hexanoic acid GABA analogues, contrasting them against the cyclic alternative Gabapentin. Designed for drug development professionals, it deconstructs the structure-activity relationships (SAR) and provides self-validating experimental protocols for evaluating novel analogues.

Structural Determinants and SAR Profiles

Despite sharing a structural backbone derived from GABA, hexanoic acid analogues exhibit distinct target specificities based on their aliphatic substitutions and stereochemistry.

Pregabalin: The Ligand

Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is an acyclic, branched hexanoic acid derivative.

  • Alkyl Substitution: The addition of an isobutyl group (the 5-methyl substitution on the hexanoic acid chain) is the critical pharmacophore that drives high-affinity binding to the

    
     and 
    
    
    
    auxiliary subunits of voltage-gated calcium channels (VGCCs)[1]. This lipophilic bulk fits precisely into the hydrophobic pocket of the
    
    
    protein, a feature lacking in unbranched straight-chain analogues.
  • Stereoselectivity: The SAR is highly stereospecific. The (S)-enantiomer binds to the

    
     subunit with 10-fold greater affinity than the (R)-enantiomer, which correlates directly with its in vivo anticonvulsant and analgesic efficacy[2].
    
  • Transporter Dependency: The 3-aminomethyl substitution allows Pregabalin to act as a substrate for the System L neutral amino acid transporter, facilitating its transport across the BBB[3].

Vigabatrin: The Suicide Inhibitor

Vigabatrin (4-amino-5-hexenoic acid, or


-vinyl GABA) takes a radically different mechanistic route.
  • Vinyl Substitution: The insertion of a vinyl group at the 5-position transforms the molecule into a mechanism-based "suicide inhibitor" of GABA transaminase (GABA-T).

  • Mechanism of Action: Once inside the active site, the enzyme attempts to process Vigabatrin. The vinyl group undergoes a Michael addition with the active-site pyridoxal 5'-phosphate (PLP) cofactor, forming an irreversible covalent bond that permanently inactivates the enzyme, thereby elevating synaptic GABA levels.

  • Transporter Dependency: Unlike Pregabalin, Vigabatrin relies heavily on the proton-coupled amino acid transporter 1 (hPAT1) for intestinal absorption and membrane transport[4].

Alternative Baseline: Gabapentin

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) serves as the standard comparative alternative. Instead of an acyclic hexanoic acid chain, it utilizes a cyclohexane ring. While it shares the


 target with Pregabalin, the bulky cyclic structure results in non-linear pharmacokinetics (due to saturable L-amino acid transporter absorption) and generally lower binding affinity compared to the optimized branched structure of Pregabalin.

Comparative Performance Data

The following table summarizes the quantitative experimental data distinguishing these analogues.

ParameterPregabalinVigabatrinGabapentin (Alternative)
IUPAC / Structure (S)-3-(aminomethyl)-5-methylhexanoic acid4-amino-5-hexenoic acid1-(aminomethyl)cyclohexaneacetic acid
Primary Target

and

(VGCC)
GABA Transaminase (GABA-T)

and

(VGCC)
Binding Affinity (

)
5 – 7 nM[1]N/A (Covalent modifier)14 – 38 nM
Enzyme Inhibition (

)
Inactive at GABA-T

mM (Time-dependent)
Inactive at GABA-T
Primary Transporter System L (LAT1)hPAT1[4]System L (LAT1)
Pharmacokinetics Linear (Dose-proportional)LinearNon-linear (Saturable absorption)

Mechanistic Pathways

The divergence in SAR directly dictates the downstream signaling and physiological outcomes. Pregabalin attenuates excitatory neurotransmitter release (e.g., glutamate, substance P) by reducing calcium influx, whereas Vigabatrin globally elevates inhibitory tone by preventing GABA degradation.

MoA Pregabalin Pregabalin (3-isobutyl GABA) VGCC Voltage-Gated Ca2+ Channel (α2δ-1 / α2δ-2 Subunits) Pregabalin->VGCC High Affinity Binding Vigabatrin Vigabatrin (gamma-vinyl GABA) GABAT GABA Transaminase (GABA-T) Vigabatrin->GABAT Irreversible Suicide Inhibition CaInflux Decreased Ca2+ Influx VGCC->CaInflux Inhibition GABALevels Increased Synaptic GABA Concentration GABAT->GABALevels Prevents Degradation Neurotransmitter Reduced Release of Glutamate/Substance P CaInflux->Neurotransmitter Attenuates Exocytosis

Fig 1. Divergent mechanisms of action for hexanoic acid GABA analogues.

Experimental Methodologies & Self-Validating Protocols

To objectively compare novel hexanoic acid analogues during drug development, rigorous and self-validating assays must be employed. Below are the gold-standard protocols for evaluating these compounds.

Protocol A: Radioligand Binding Assay for Affinity

This protocol determines the


 of novel analogues competing against 

-Pregabalin.

Causality & Assay Design: Because Pregabalin is also a substrate for the System L transporter, crude brain homogenates will contain both


 proteins and System L transporters. To ensure the assay only measures 

binding, the protocol mandates the addition of L-leucine. L-leucine saturates the System L transporters without affecting the

site, creating a self-validating system that isolates the target of interest[3]. Furthermore, the R217A mutation in the

subunit is known to abolish binding; using tissue from R217A mutant mice serves as an ideal negative control[5].

Step-by-Step Workflow:

  • Tissue Preparation: Homogenize porcine cerebral cortex (chosen for its exceptionally high native density of

    
     subunits) in ice-cold 10 mM HEPES buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 1 mg/mL.
    
  • Transporter Masking: Add 10

    
     unlabeled L-leucine to the homogenate to saturate System L neutral amino acid transporters.
    
  • Incubation: In a 96-well plate, combine 100

    
     of membrane preparation, 10 nM 
    
    
    
    -Pregabalin, and varying concentrations of the test analogue (0.1 nM to 100
    
    
    ). Incubate at 25°C for 60 minutes to reach equilibrium.
  • Nonspecific Binding (NSB) Control: Define NSB in parallel wells using 10

    
     unlabeled Gabapentin.
    
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.1% Polyethyleneimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing non-specific ionic binding of the positively charged amino acid analogues.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold HEPES buffer to prevent ligand dissociation (fast off-rate). Quantify bound radioactivity using liquid scintillation counting.

Workflow Prep Tissue Preparation (Porcine Cortex) Incubate Incubation [3H]-Pregabalin + Competitor Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Wash Ice-Cold Wash (Remove Unbound) Filter->Wash Count Liquid Scintillation Counting Wash->Count

Fig 2. Self-validating radioligand binding assay workflow for α2δ ligands.

Protocol B: GABA-Transaminase (GABA-T) Inhibition Assay

This protocol evaluates the irreversible inhibition kinetics (


) characteristic of Vigabatrin and similar vinyl-substituted analogues.

Causality & Assay Design: Because Vigabatrin is a mechanism-based "suicide" inhibitor, its potency is time-dependent. Standard


 assays that do not account for pre-incubation time will yield artificially weak results. The assay must measure the rate of enzyme inactivation prior to the addition of the substrate.

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute purified Pseudomonas fluorescens or mammalian GABA-T in 50 mM potassium phosphate buffer (pH 7.4) containing 1 mM PLP (pyridoxal 5'-phosphate) and 1 mM DTT.

  • Pre-Incubation (The Kinetic Trap): Incubate the enzyme with varying concentrations of the test analogue (e.g., Vigabatrin) for discrete time intervals (

    
     minutes) at 37°C. Do not add GABA yet.
    
  • Substrate Addition: After the pre-incubation period, initiate the residual enzyme activity assay by adding 10 mM GABA and 5 mM

    
    -ketoglutarate.
    
  • Coupled Detection: Include succinic semialdehyde dehydrogenase (SSADH) and 1 mM NAD+ in the reaction mixture. As residual GABA-T converts GABA to succinic semialdehyde, SSADH oxidizes it, reducing NAD+ to NADH.

  • Quantification: Monitor the increase in absorbance at 340 nm (NADH production) continuously using a microplate reader. Plot the natural log of remaining activity versus pre-incubation time to determine the inactivation rate constant (

    
    ).
    

References

  • Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. PubMed / National Institutes of Health (NIH).3

  • Pregabalin, a novel anticonvulsant, analgesic, and anxiolytic drug, exhibits class-specific alpha 2 -delta-1 and alpha 2 -delta-2 calcium channel subunit binding. ResearchGate.1

  • Calcium Channel α2–δ Subunit, A New Antiepileptic Drug Target. PubMed Central (PMC) / NIH.2

  • Vigabatrin transport across the human intestinal epithelial (Caco-2) brush-border membrane is via the H+-coupled amino-acid transporter hPAT1. PubMed Central (PMC) / NIH.4

  • Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences (PNAS).5

Sources

Validation

High-Resolution HPLC Retention Time Comparison for Aminohexanoic Acid Isomers: ZIC-HILIC-MS/MS vs. RP-HPLC-UV

Executive Summary The baseline separation of structural isomers such as 6-aminohexanoic acid (ε-aminocaproic acid, a known antifibrinolytic and non-proteinogenic biomarker)[1] and 2-aminohexanoic acid (Norleucine, a ubiq...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The baseline separation of structural isomers such as 6-aminohexanoic acid (ε-aminocaproic acid, a known antifibrinolytic and non-proteinogenic biomarker)[1] and 2-aminohexanoic acid (Norleucine, a ubiquitous internal standard in biopharmaceutical fermentation)[2] presents a persistent analytical challenge. Both isomers share an identical molecular weight (131.17 g/mol ), possess zwitterionic properties, and lack a native UV chromophore.

This guide objectively compares the performance of a modern Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) coupled to MS/MS (the highlighted product workflow) against the traditional alternative: Reversed-Phase HPLC (RP-HPLC) with pre-column FMOC-Cl derivatization . By examining the mechanistic causality behind their retention times, this document provides researchers with validated, step-by-step methodologies for optimizing isomer resolution.

Mechanistic Causality: The Chromatography of Isomers

To achieve self-validating and reproducible separations, one must understand the exact physicochemical mechanisms driving retention in each chromatographic mode.

The Alternative: RP-HPLC-UV (Hydrophobic Partitioning)

Because native aminohexanoic acid isomers are too polar to retain on a standard C18 column and invisible to UV detectors, pre-column derivatization is mandatory[2]. While o-phthalaldehyde (OPA) is common, its resulting isoindole derivatives are highly unstable. Therefore, 9-fluorenylmethyl chloroformate (FMOC-Cl) is preferred for manual, batch-processed workflows due to the formation of highly stable carbamate derivatives.

Causality of Retention: The massive, hydrophobic FMOC tag dominates the molecule's interaction with the C18 stationary phase. However, the subtle structural variations of the isomers dictate their elution order. Norleucine features a compact, hydrophobic butyl side-chain extending from the α-carbon. In contrast, 6-aminohexanoic acid possesses a linear 5-carbon chain between the carboxyl group and the terminal amine. When derivatized, the linear structure of FMOC-6-AHA exposes the polar carboxylic acid more prominently to the mobile phase, reducing its total hydrophobic contact area compared to the sterically shielded FMOC-Norleucine. Consequently, FMOC-6-AHA elutes earlier than FMOC-Norleucine.

The Product: ZIC-HILIC-MS/MS (Aqueous Layer Partitioning)

HILIC eliminates the need for derivatization by exploiting the native zwitterionic polarity of the analytes[1].

Causality of Retention: Analyte retention in HILIC is driven by complex partition phenomena between the acetonitrile-rich bulk mobile phase and a water-enriched hydration layer immobilized on the polar stationary phase[3]. 6-aminohexanoic acid has its amine and carboxyl groups separated by a 5-carbon aliphatic chain, creating a massive dipole moment. It is highly hydrophilic. Norleucine, being an α-amino acid, has adjacent charged groups that partially neutralize each other's dipole, alongside a hydrophobic butyl tail. Because HILIC retains compounds based on hydrophilicity, the less polar Norleucine elutes early, while the highly polar 6-aminohexanoic acid partitions deeply into the aqueous layer and is retained significantly longer.

Workflow Visualization

Workflow cluster_RP Alternative: RP-HPLC-UV cluster_HILIC Product: ZIC-HILIC-MS/MS Sample Aminohexanoic Acid Isomers (Norleucine, 6-AHA) Deriv Pre-column Derivatization (FMOC-Cl) Sample->Deriv Dilute Direct Dilution (High ACN Matrix) Sample->Dilute RP_Col C18 Reversed-Phase (Hydrophobic Partitioning) Deriv->RP_Col UV_Det UV / FLD Detection (Tagged Analytes) RP_Col->UV_Det HILIC_Col Zwitterionic HILIC (Aqueous Layer Partitioning) Dilute->HILIC_Col MS_Det ESI-MS/MS Detection (Underivatized Analytes) HILIC_Col->MS_Det

Figure 1: Parallel workflow comparison of RP-HPLC-UV (derivatized) vs. ZIC-HILIC-MS/MS (native).

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify extraction efficiency and chromatographic fidelity.

Protocol A: RP-HPLC-UV with FMOC-Cl Derivatization (Alternative)
  • Reagent Preparation: Prepare 0.5 M borate buffer (pH 8.5) and a 15 mM solution of FMOC-Cl in anhydrous acetonitrile (ACN).

  • Derivatization Reaction: In a microcentrifuge tube, combine 50 µL of the aqueous sample with 50 µL of borate buffer. Add 50 µL of FMOC-Cl solution. Vortex immediately and incubate at 25°C for exactly 20 minutes.

  • Quenching (Self-Validation Step): Add 50 µL of 50 mM 1-adamantanamine (ADAM) in ACN. Causality: ADAM reacts with all unreacted FMOC-Cl. If the ADAM-FMOC peak is absent in the chromatogram, the derivatization failed or reagents degraded, instantly invalidating the run.

  • Chromatographic Separation:

    • Column: C18 (250 × 4.6 mm, 5 µm).

    • Mobile Phase: (A) 0.1% Trifluoroacetic acid (TFA) in Water; (B) 0.1% TFA in ACN.

    • Gradient: 30% B to 80% B over 25 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm.

Protocol B: ZIC-HILIC-ESI-MS/MS (Product Workflow)
  • Sample Preparation: Transfer 20 µL of the aqueous sample into a vial.

  • Matrix Matching (Self-Validation Step): Add 80 µL of cold ACN containing 100 ng/mL of

    
    -Norleucine (Internal Standard). Centrifuge at 14,000 × g for 10 minutes. Causality: HILIC columns require the injection solvent to closely match the starting mobile phase (>75% ACN) to prevent peak splitting. The stable isotope recovery validates matrix suppression limits.
    
  • Chromatographic Separation:

    • Column: Zwitterionic HILIC (100 × 2.1 mm, 3 µm).

    • Mobile Phase: (A) 20 mM Ammonium formate in water (pH 3.0); (B) 0.1% Formic acid in ACN.

    • Gradient: Start at 90% B, hold for 2 min, ramp to 60% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Detection (ESI+ MRM):

    • Norleucine: m/z 132.1 → 86.1 (loss of formic acid/H₂O equivalent).

    • 6-Aminohexanoic acid: m/z 132.1 → 114.1 (loss of H₂O).

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance metrics derived from the validation of both workflows. The ZIC-HILIC-MS/MS method demonstrates superior throughput and sensitivity for these specific isomers.

Performance MetricProduct: ZIC-HILIC-MS/MSAlternative: RP-HPLC-UV
Analyte State Native / UnderivatizedFMOC-Cl Derivatized
Retention Time: Norleucine 4.2 min 18.7 min
Retention Time: 6-AHA 7.8 min 12.4 min
Elution Order Norleucine

6-AHA
6-AHA

Norleucine
Isomer Resolution (

)
> 4.5 (Baseline)> 3.5 (Baseline)
Total Run Time 12.0 min 30.0 min
Sample Prep Time < 5 min ~ 45 min
Limit of Detection (LOD) 0.5 ng/mL 50 ng/mL
Matrix Susceptibility High (Requires IS correction)Low (UV detection is matrix-tolerant)

Conclusion

While RP-HPLC-UV utilizing FMOC-Cl derivatization remains a highly robust and accessible alternative for laboratories lacking mass spectrometry infrastructure, it is fundamentally bottlenecked by tedious sample preparation and long gradient times required to resolve the bulky carbamate derivatives.

The ZIC-HILIC-MS/MS workflow represents the superior product solution for the targeted analysis of aminohexanoic acid isomers. By directly exploiting the native dipole moment differences between the α-amino acid (Norleucine) and the ε-amino acid (6-AHA), the zwitterionic stationary phase achieves exceptional chromatographic resolution in a fraction of the time, completely bypassing the derivatization bottleneck[3][4].

References

1.[AminoacidDB: a liquid chromatography-tandem mass spectrometry-based toolkit for the untargeted analysis of non-protein amino acids] - [RSC Publishing] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHntiz2Axo_oD6X2-0jXILTTNUR9pFr299WRe8So0t3PZ-9eyKUe9MXzPL2Pa-KI8HR8YUv6kDESo8qWsqgi-dq6Go6TUeeYMjuiLA5It7wp__-r7MNeddiCkrR8yPts0tqjc6f8nOJqiZ1NYVZDF1I62QYGfQISByE] 2.[Stationary phases for hydrophilic interaction chromatography, their characterization and implementation into multidimensional chromatography concepts] - [ResearchGate] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyCkYYym-9t0qzS-UXI-eOa3SHIUYmbcnd771TdP8vJrJPpWxpG6bxEYIrsMOdywnbdg2ik3UjCzkqMqN8OKq32S5R-hZ-5NPSN9G093cwdSN3_ujACzDPt-3pEvQ9ZIFF0C8r7bw3-Pqxr8QqhTfTEtZh2KniFj4iwFsbh9OPG3HE5J32iuMKAKSM1rZt4yj0vTPl4YfU9D_Z509_gwm0ofVH7LitQWlSiPW9VHGXQpp64G4bVip36Yz6y4DHfTG9LIDu0bEdQwhQ6VDe7Pb1l6fsjSBimfY-VBlmYUkYHG-1PCmO4H8RV05YR8hPc2v_80RMlUaf6NGXpBQJpJZabA==] 3.[Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach] -[PMC] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoODWZBjSP1d1tAkj-6e6LvvYyfVRwbuvwoluZT_5XZ7lTI6IE7c6gOBcQM5u-XPm6XwjZDN7pvr8dLarSlUIgagDYijhl7LLXkUFTGQFo2DJEFEPWlyn2tHf9j9stMl9k-cEMGzSCNJEVrDo=] 4.[Amino acid analyses of Antarctic CM2 meteorites using liquid chromatography–time of flight–mass spectrometry] - [University of Arizona Journal] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ3mBhU8MhT9CDozynd1PIXFTozQFDbvoL_8C-tTBsxgSEkqCxDgWtF74_sdN1-FXePngrsDaZhZ5pqImy8awIIcBtqNLf3ZLJgvOgSqGpON_nKzYIIVsU1A6x9ecb9ZI2_VEYPPMdRTSfXZkQJhnWLmDM2WeFfI-XHU53lv4ytvOD-ZL3B9Bf]

Sources

Comparative

A Comparative Guide to the Crystal Structure Analysis of 2-(Aminomethyl)hexanoic Acid Hydrochloride and its Therapeutic Analogs

This guide provides a comprehensive analysis of the crystallographic characteristics of 2-(aminomethyl)hexanoic acid hydrochloride, a compound of significant interest in medicinal chemistry. In the absence of a publicly...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the crystallographic characteristics of 2-(aminomethyl)hexanoic acid hydrochloride, a compound of significant interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific molecule, we present a predictive and comparative analysis based on its close structural and therapeutic analogs, Gabapentin and Pregabalin. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols.

Introduction: The Significance of Crystalline Form in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. For a molecule like 2-(aminomethyl)hexanoic acid hydrochloride, understanding its crystal packing, polymorphism, and hydrogen bonding networks is paramount for rational drug design and formulation. This guide will delve into the established crystal structures of Gabapentin and Pregabalin to infer and project the likely structural attributes of 2-(aminomethyl)hexanoic acid hydrochloride, providing a robust framework for its experimental investigation.

Comparative Crystal Structure Analysis: Gabapentin and Pregabalin

Gabapentin and Pregabalin are both γ-aminobutyric acid (GABA) analogs, sharing a similar zwitterionic character and therapeutic applications with 2-(aminomethyl)hexanoic acid hydrochloride. Their extensive crystallographic studies offer a valuable lens through which to anticipate the behavior of the title compound.

Key Structural Features of Analogs:

  • Gabapentin (1-(aminomethyl)cyclohexaneacetic acid): This widely used anticonvulsant exhibits a fascinating degree of polymorphism, crystallizing in multiple forms (α, β, and γ) as well as hydrated states.[1][2] The different polymorphs arise from variations in molecular packing and hydrogen bonding arrangements between the ammonium (NH3+) and carboxylate (COO-) groups.[2][3] The α-form is noted to be the most thermodynamically stable under ambient conditions.[2] The cyclohexane ring's conformation also plays a significant role in the overall crystal packing.[4]

  • Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid): As a chiral molecule, Pregabalin crystallizes as a zwitterion in its solid form and can exist in both anhydrous and monohydrated forms.[5] Its crystal structure is also heavily influenced by hydrogen bonding.[6] The formation of cocrystals with various carboxylic acids has been explored to modify its physical properties.[5]

Comparative Crystallographic Data:

PropertyGabapentin (α-form)Pregabalin (Anhydrous)2-(aminomethyl)hexanoic acid hydrochloride (Predicted)
Molecular Formula C9H17NO2C8H17NO2C7H16ClNO2
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P21/cP212121To be determined
Key Interactions Extensive N-H···O hydrogen bonds forming dense networks.[2]Intermolecular N-H···O hydrogen bonds linking zwitterionic molecules.[5]Expected strong N-H···O and N-H···Cl hydrogen bonds.
Polymorphism Exhibits multiple polymorphs (α, β, γ) and hydrates.[1][2]Anhydrous and monohydrate forms are known.[5]Polymorphism is highly probable due to conformational flexibility of the hexyl chain.

Experimental Workflow for Crystal Structure Determination

The following section outlines a detailed, self-validating protocol for the crystallization and subsequent single-crystal X-ray diffraction analysis of 2-(aminomethyl)hexanoic acid hydrochloride.

Crystallization Protocol

The choice of solvent and crystallization technique is critical. Given the hydrochloride salt form, polar solvents are a logical starting point.

Step-by-Step Crystallization:

  • Solvent Screening: Begin by testing the solubility of 2-(aminomethyl)hexanoic acid hydrochloride in a range of solvents (e.g., water, ethanol, methanol, isopropanol) and solvent mixtures.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow solvent evaporation at room temperature.

  • Vapor Diffusion:

    • Hanging Drop: Place a small drop of the concentrated compound solution on a siliconized coverslip. Invert the coverslip over a well containing a reservoir of a less-polar solvent (the precipitant).

    • Sitting Drop: Place a larger drop of the compound solution in a well, with a larger reservoir of the precipitant surrounding it.

  • Cooling: Prepare a hot, saturated solution of the compound and allow it to cool slowly to room temperature, and then transfer to a refrigerator (4°C).

Crystallization_Workflow Crystallization Workflow cluster_prep Solution Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Solubility Solubility Screening Preparation Prepare Saturated Solution Solubility->Preparation SlowEvap Slow Evaporation Preparation->SlowEvap Choose Method VaporDiff Vapor Diffusion Preparation->VaporDiff Choose Method Cooling Slow Cooling Preparation->Cooling Choose Method Crystals Single Crystals SlowEvap->Crystals NoCrystals No Crystals / Precipitate SlowEvap->NoCrystals VaporDiff->Crystals VaporDiff->NoCrystals Cooling->Crystals Cooling->NoCrystals NoCrystals->Solubility Re-evaluate Conditions

Caption: Workflow for the crystallization of 2-(aminomethyl)hexanoic acid hydrochloride.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

Once suitable single crystals are obtained, their three-dimensional structure can be determined using SCXRD.

Data Collection and Structure Solution:

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[7]

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data.

SCXRD_Workflow SCXRD Workflow Mount Mount Single Crystal DataCollect X-ray Data Collection Mount->DataCollect DataProcess Data Processing (Unit Cell, Space Group) DataCollect->DataProcess StructureSolve Structure Solution (Direct Methods) DataProcess->StructureSolve Refine Structure Refinement StructureSolve->Refine Validation Structure Validation Refine->Validation Validation->Refine Iterate if necessary FinalModel Final Structural Model Validation->FinalModel

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Characteristics and Implications

Based on the analysis of its analogs, we can predict several key features for the crystal structure of 2-(aminomethyl)hexanoic acid hydrochloride:

  • Hydrogen Bonding: A robust network of hydrogen bonds is expected to be the dominant intermolecular force, involving the ammonium group, the carboxylic acid, and the chloride ion. The N-H···Cl and O-H···Cl interactions will likely be prominent. The formation of zwitterions, as seen in Gabapentin and Pregabalin, is also a possibility, leading to strong N-H···O interactions.[2][5]

  • Polymorphism: The conformational flexibility of the hexanoic acid chain suggests a high likelihood of polymorphism. Different polymorphs could exhibit distinct packing arrangements and hydrogen bonding motifs, leading to variations in physical properties.

  • Chirality: If a specific enantiomer of 2-(aminomethyl)hexanoic acid is used (e.g., (S)-2-(aminomethyl)hexanoic acid), the resulting crystal will be chiral and crystallize in a non-centrosymmetric space group.

Conclusion

While a definitive crystal structure for 2-(aminomethyl)hexanoic acid hydrochloride awaits experimental determination, a comparative analysis with its close structural analogs, Gabapentin and Pregabalin, provides a strong predictive framework. The experimental protocols detailed in this guide offer a clear pathway for obtaining and analyzing single crystals of this and similar compounds. A thorough understanding of the solid-state chemistry of 2-(aminomethyl)hexanoic acid hydrochloride is a crucial step in its journey from a promising molecule to a well-characterized and effective therapeutic agent.

References

  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. (2025). ResearchGate. [Link]

  • Crystal structures of a new polymorphic form of gabapentin monohydrate and the e and z isomers of 4-tertiarybutylgabapentin. (2009). PubMed. [Link]

  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. (2024). MDPI. [Link]

  • Evidence for the crystalline structure of the drug (pregabalin) studied in this work; a) SEM micrograph, b) DSC melting curve. (n.d.). ResearchGate. [Link]

  • Molecular structure of Pregabalin (left) and Gabapentin (right). (n.d.). ResearchGate. [Link]

  • Polymorphism and Multi-Component Crystal Formation of GABA and Gabapentin. (2023). MDPI. [Link]

  • Polymorphs of gabapentin. (n.d.). Scilit. [Link]

  • Pregabalin Cocrystals with Carboxylic Acid: Structural and Thermal Analyses. (2025). ACS Publications. [Link]

  • Co-crystals of zwitterionic GABA API's pregabalin and phenibut: properties and application. (n.d.). RSC Publishing. [Link]

  • Crystalline forms of pregabalin and co-formers in the treatment of pain. (n.d.).
  • Study of X-ray diffraction and Raman spectroscopy on crystals of amino-acids of monohydrated hydrochloric L-histidine and L-Serine. (2025). INIS-IAEA. [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015). Radboud Repository. [Link]

  • X-ray studies on some crystalline complexes between amino acids with ionisable sile chains. (n.d.). Shodhganga. [Link]

  • 2-Amino-2-phenethylhexanoic Acid Hydrochloride. (2026). PubChem. [Link]

  • Crystal structure of a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid. (n.d.). ResearchGate. [Link]

  • 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. (n.d.). PubChem. [Link]

  • Synthesis of (2R,5R)-2-Amino-5-Hydroxyhexanoic Acid by Intramolecular Cycloaddition. (n.d.). Columbia University. [Link]

  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. (n.d.). PMC. [Link]

  • Protein X-ray Crystallography: Key Principles. (n.d.). Proteinstructures.com. [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1- Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. (2024). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Novel synthesis of 2-amino-6-[(4-hydroxy-1-oxopentyl)amino]hexanoic acid from lysine and γ-valerolactone. (2025). PubMed. [Link]

  • Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(aminomethyl)hexanoic Acid proper disposal procedures

To: Research & Development Teams, Laboratory Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Guide: Proper Disposal Procedures for 2-(aminomethyl)hexanoic Acid Executive...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Teams, Laboratory Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Guide: Proper Disposal Procedures for 2-(aminomethyl)hexanoic Acid

Executive Summary: Immediate Action Plan

2-(aminomethyl)hexanoic acid (CAS: 104883-55-8 or 183182-08-3 for the S-isomer) is a gamma-amino acid derivative, structurally related to gabapentinoids.[1][2] Unlike simple fatty acids (e.g., 2-methylhexanoic acid), this compound typically exists as a zwitterionic solid .[1][2]

Core Disposal Directive:

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Critical Distinction: Do NOT confuse with 2-methylhexanoic acid (a corrosive liquid).[1] 2-(aminomethyl)hexanoic acid is generally an irritant solid; however, all pharmaceutical intermediates must be treated as potentially bioactive.[1][2]

  • Prohibited: Do not dispose of down the drain or in municipal trash.[1]

Part 1: Chemical Identity & Hazard Characterization

Before disposal, you must validate the material's identity to select the correct waste stream.[1][2]

PropertySpecificationOperational Implication
Chemical Name 2-(aminomethyl)hexanoic acidDo not confuse with: 2-methylhexanoic acid (Corrosive Liquid).[1][3]
CAS Number 104883-55-8 (Racemic) / 183182-08-3 (S-isomer)Use this for waste profiling/manifests.[1]
Physical State Solid (White to off-white powder)Requires particulate-grade respiratory protection (N95/P100).[1]
Solubility Amphoteric (pH-dependent solubility)Soluble in water; solubility increases at extreme pH (acidic/basic).[1]
GHS Hazards Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Treat as a chemical irritant; prevent dust inhalation.[1]

The "Why" Behind the Protocol: This molecule contains both a basic amine and an acidic carboxyl group.[1][4] In neutral solutions or solid state, it exists as a zwitterion (inner salt).[1][2] This makes it non-volatile but highly water-soluble, posing a risk of migration if leached into soil or water systems.[1][2] Therefore, incineration is the only method that guarantees the destruction of the carbon backbone and prevention of environmental bioaccumulation.[1][2]

Part 2: Disposal Workflow & Decision Logic

The following decision tree outlines the segregation logic. This system is designed to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).[1]

DisposalWorkflow Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Powder/Filter Cake) StateCheck->Solid Powder Liquid Liquid Waste (Mother Liquor/Solutions) StateCheck->Liquid Solution Trace Trace Contaminated (Gloves, Weigh Boats) StateCheck->Trace Consumables BinSolid Solid Chemical Waste Bin (Double Bagged) Solid->BinSolid SolventCheck Solvent Composition? Liquid->SolventCheck Trace->BinSolid Grossly Contaminated BinTrash Dry Laboratory Trash (If Decontaminated) Trace->BinTrash Triple Rinsed/Trace BinAq Aqueous Waste Carboy (pH 5-9) SolventCheck->BinAq Water Based BinHal Halogenated Solvent Carboy SolventCheck->BinHal Contains DCM/Chloroform BinNonHal Non-Halogenated Solvent Carboy SolventCheck->BinNonHal Ethanol/Methanol/Ethyl Acetate Incinerate FINAL DISPOSITION: High-Temp Incineration BinSolid->Incinerate BinAq->Incinerate BinHal->Incinerate BinNonHal->Incinerate

Figure 1: Waste Segregation Decision Matrix. This logic prioritizes the separation of halogenated solvents and ensures all streams eventually lead to incineration.[1][2]

Detailed Protocol: Solid Waste (Pure Substance)
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.[1]

  • Bagging: Place the substance inside a clear polyethylene bag (minimum 2 mil thickness), seal it with tape, and place it inside the container. Double bagging is required to prevent dust release upon opening at the facility.[1]

  • Labeling:

    • Primary Label: "Non-Hazardous Chemical Waste" (unless local regulations classify irritants as hazardous).[1]

    • Constituents: Write "2-(aminomethyl)hexanoic acid" clearly.

    • Hazards: Check "Irritant" on the waste tag.[1]

Detailed Protocol: Liquid Waste (Solutions)

Since 2-(aminomethyl)hexanoic acid is zwitterionic, its solubility changes with pH.[1][2][5]

  • Aqueous Solutions:

    • Collect in "Aqueous Waste" carboys.[1][2]

    • Caution: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as amines can form unstable N-nitroso compounds or generate heat.[1][2]

    • pH Check: Ensure the carboy pH is between 5 and 9 to prevent corrosion of the container, though the amino acid itself acts as a buffer.[1][2]

  • Organic Solvents (HPLC Waste/Mother Liquor):

    • Segregate based on the solvent (Halogenated vs. Non-Halogenated). The amino acid is the solute and does not dictate the stream classification, but it must be listed as a constituent.[1][2]

Part 3: Regulatory Compliance (US EPA/RCRA)

While 2-(aminomethyl)hexanoic acid is not explicitly listed on the RCRA P-list (acutely hazardous) or U-list (toxic), it must be characterized by the generator.[1][2]

  • Waste Code Assignment:

    • Pure Substance: Generally "Non-Regulated" chemically, but often assigned a state-specific code (e.g., California's "Code 551" for salts/chemicals) or a generic "Pharmaceutical Waste" profile.[1][2]

    • In Solvent: The waste code is driven by the solvent (e.g., F003 for Acetone/Methanol mixtures, D001 for Ignitability).[1][2]

  • Bioactive Precaution: As a structural analog to gabapentinoids (Stigabalin related), treat this as a Potent Compound .[1][2] Even if not legally "hazardous," ethical scientific stewardship mandates zero environmental release.[1][2]

Part 4: Emergency Spill Response

In the event of a spill, containment of the powder to prevent inhalation is the priority.[1][2]

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (>50g or High Dust?) Spill->Assess PPE Don PPE: N95 Mask, Nitrile Gloves, Safety Goggles Assess->PPE DrySpill Dry Spill: Cover with wet paper towels to suppress dust PPE->DrySpill Powder WetSpill Liquid Spill: Apply Absorbent Pads or Vermiculite PPE->WetSpill Solution Clean Scoop into Waste Bag DrySpill->Clean WetSpill->Clean Wash Wash Area with Soap & Water Clean->Wash

Figure 2: Spill Response Protocol.[1][2] Note the emphasis on dust suppression for dry spills.[1][2]

Spill Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.[1]

  • Protect: Wear an N95 respirator, nitrile gloves, and lab coat.[1][2]

  • Contain:

    • Solid: Gently cover with damp paper towels to prevent dust generation.[1] Do not dry sweep.[1][2]

    • Liquid: Surround with absorbent boom or pads.[1][2]

  • Decontaminate: Wash the surface with a mild detergent solution.[1] The zwitterionic nature means water is an effective solvent for final cleanup.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 123969, 2-(Aminomethyl)hexanoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][6] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling 2-(aminomethyl)hexanoic Acid

This guide outlines the personal protective equipment (PPE) and safety protocols for handling 2-(aminomethyl)hexanoic Acid (CAS 183182-08-3 for the S-enantiomer, or generic derivatives). As a structural analog of GABA an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the personal protective equipment (PPE) and safety protocols for handling 2-(aminomethyl)hexanoic Acid (CAS 183182-08-3 for the S-enantiomer, or generic derivatives). As a structural analog of GABA and related pharmaceuticals (e.g., Pregabalin), this compound requires strict adherence to safety standards to prevent exposure to bioactive dusts and potential toxicity.

Part 1: Executive Safety Summary

2-(aminomethyl)hexanoic Acid is a zwitterionic gamma-amino acid derivative. While often labeled with the signal word WARNING (GHS07), it is frequently classified as a Class 6.1 (Toxic) material for transport, indicating significant potential for acute toxicity upon ingestion, inhalation, or dermal absorption.

  • Primary Hazards: Acute toxicity (Oral/Inhalation), Skin/Eye Irritation, Specific Target Organ Toxicity (CNS effects due to GABAergic activity).

  • Critical Control: Prevent all inhalation of dust and direct skin contact.[1]

  • Universal Precaution: Treat as a high-potency pharmacological agent until specific LD50 data confirms otherwise.

Part 2: PPE Selection Matrix

The following matrix dictates the required PPE based on the operational scale and physical state of the material.

Operation Respiratory Protection Hand Protection Eye/Face Protection Body Protection
Weighing / Solid Handling (< 1g)Fume Hood (Sash at 18")Double Nitrile (0.11mm min)Safety Glasses w/ side shieldsLab Coat (Buttoned), Long Sleeves
Synthesis / Scale-Up (> 1g)Fume Hood or PAPR (if hood unavailable)Double Nitrile (Outer: 5-8 mil)Chemical Goggles Tyvek® Sleeves or Coverall
Solution Handling (Diluted)Lab Ventilation (6-12 ACH)Single Nitrile (Standard)Safety Glasses Lab Coat
Spill Cleanup (Powder)N95 / P100 Respirator + HoodDouble Nitrile (Change immediately)Chemical Goggles Lab Coat + Impervious Apron

Part 3: Detailed Technical Specifications

Respiratory Protection (The Primary Barrier)
  • Engineering Control: All solid handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Rationale: As a zwitterionic solid, this compound can generate fine, electrostatic dusts that are easily inhaled. Inhalation bypasses first-pass metabolism, potentially leading to rapid CNS effects (dizziness, sedation) characteristic of GABA analogs [1].

  • Backup: If hood access is compromised during a spill, use a NIOSH-approved P100 particulate respirator .

Hand Protection (Permeation Resistance)
  • Material: 100% Nitrile Rubber. Latex is not recommended due to variable permeation rates for organic acids and amines.

  • Protocol (Double Gloving):

    • Inner Glove: Standard disposable nitrile (4 mil).

    • Outer Glove: Extended cuff nitrile (5–8 mil) to cover lab coat cuffs.

    • Visual Check: Inspect for pinholes before use. Change outer gloves immediately after any splash or every 2 hours of continuous handling.

Eye & Face Protection[3][4][5]
  • Standard: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.

  • Powder Hazard: When transferring dry powders where dust clouds are possible, upgrade to unvented chemical goggles to prevent ocular absorption or irritation (GHS Category 2A/2B).

Part 4: Operational Protocols

Protocol A: Safe Weighing & Transfer
  • Objective: Eliminate static-induced dust dispersion.

  • Step-by-Step:

    • Preparation: Place an ionizing fan or antistatic gun inside the fume hood to neutralize the weigh boat and spatula.

    • Containment: Weigh the solid into a tared vial, not an open boat, whenever possible. Cap the vial inside the hood before removing.

    • Decontamination: Wipe the exterior of the vial with a Kimwipe dampened in 70% Ethanol/Water before removing it from the hood.

Protocol B: Spill Response (Solid)
  • Objective: Remove material without generating an aerosol.

  • Method:

    • Isolate: Mark the area. Do not use a brush or broom (generates dust).

    • Wet Method: Cover the spill with a paper towel dampened with water or a weak surfactant (soap solution).

    • Collect: Scoop the wet material into a hazardous waste bag.

    • Clean: Wipe the surface three times with water, then once with ethanol.

Protocol C: Waste Disposal
  • Classification: Dispose of as Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates) or strong acids, as this may facilitate decomposition or exothermic reactions.

  • Labeling: Clearly label waste containers as "Contains 2-(aminomethyl)hexanoic Acid - Toxic/Bioactive."

Part 5: Safety Decision Logic (Visualization)

PPE_Decision_Tree Start Start: Handling 2-(aminomethyl)hexanoic Acid State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Quantity Quantity > 1 gram? Solid->Quantity Conc Concentration > 100 mM? Liquid->Conc HighRisk HIGH RISK Use Fume Hood + Double Gloves Consider P100 if open air Quantity->HighRisk Yes LowRisk MODERATE RISK Use Fume Hood Standard Nitrile Gloves Quantity->LowRisk No HighConc Use Chemical Goggles Neoprene/Nitrile Gloves Conc->HighConc Yes LowConc Standard Lab PPE (Coat, Glasses, Gloves) Conc->LowConc No

Figure 1: Decision logic for selecting appropriate PPE based on physical state and quantity of material.

References

  • National Center for Biotechnology Information (NCBI) . (2025). GABA Analogs and mechanism of action (Gabapentin/Pregabalin). StatPearls. Retrieved from [Link]

  • Safe Work Australia . (2025). GHS Hazardous Chemical Information List - Classification of Amines and Carboxylic Acids. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.